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  • Product: 2-Fluoro-5-iodonitrobenzene
  • CAS: 364-75-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Fluoro-5-iodonitrobenzene as a Versatile Scaffold

Executive Summary 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) is a high-value trisubstituted arene scaffold characterized by its unique "orthogonal reactivity triad." Possessing three distinct functional handles—a labile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) is a high-value trisubstituted arene scaffold characterized by its unique "orthogonal reactivity triad." Possessing three distinct functional handles—a labile fluorine atom activated for nucleophilic aromatic substitution (


), an iodine atom primed for palladium-catalyzed cross-coupling, and a nitro group serving as a latent amine precursor—this molecule allows for the rapid construction of complex heterocyclic libraries. This guide details its physicochemical profile, synthetic accessibility, and chemoselective workflows, providing a roadmap for its application in the synthesis of unnatural amino acids, fluorescent probes, and bioactive peptidomimetics.

Physicochemical Profile

The utility of 2-fluoro-5-iodonitrobenzene stems from its electronic structure. The nitro group at the C1 position (relative to the ring system nomenclature often used in synthesis discussions) strongly withdraws electron density, activating the ortho-fluorine toward nucleophilic attack while simultaneously directing electrophilic substitutions to the meta position relative to itself (though in this pre-functionalized scaffold, the positions are fixed).

Table 1: Key Physical Properties[1][2]
PropertyValueSource/Notes
Appearance Pale yellow to orange crystalline solidExperimental (Apollo Scientific)
Melting Point 34–36 °CExperimental
Boiling Point ~110 °C at 4 mmHg (Predicted: >300 °C at 760 mmHg)Vacuum distillation recommended to avoid decomposition
Molecular Weight 267.00 g/mol Calculated
Density ~2.09 g/cm³ (Predicted)High density due to iodine content
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile; Insoluble in WaterLipophilic nature
Electronic Character Highly electron-deficient ring

-complex stabilization for

Structural Analysis
  • C-F Bond: Highly polarized and weakened by the ortho-nitro group (

    
    , 
    
    
    
    effects), making it an excellent leaving group for amines and thiols.
  • C-I Bond: The weakest bond on the ring (Bond Dissociation Energy ~65 kcal/mol), facilitating oxidative addition by Pd(0) species under mild conditions.

  • Nitro Group: Provides the electronic activation for the fluorine and serves as a masked aniline, which can be revealed via reduction (Zn/AcOH or

    
    /Pd).
    

Synthetic Accessibility & Manufacturing

The synthesis of 2-fluoro-5-iodonitrobenzene is typically achieved through the electrophilic iodination of 2-fluoronitrobenzene. The directing effects of the substituents align to favor the 5-position (para to the fluorine, meta to the nitro group).

Industrial Route:

  • Starting Material: 1-Fluoro-2-nitrobenzene (CAS 1493-27-2).[1]

  • Reagents: Iodine (

    
    ) with an oxidant (e.g., 
    
    
    
    or
    
    
    /
    
    
    mixtures) or N-Iodosuccinimide (NIS) in triflic acid.
  • Regiochemistry: The fluorine atom is an ortho/para director, and the nitro group is a meta director. Both directing effects converge on the position para to the fluorine (position 5 relative to the nitro group at 1, fluorine at 2).

Reactivity & Chemoselectivity (The Core)

The power of this scaffold lies in its chemoselectivity . A researcher can selectively engage one functional group while leaving the others intact.[2][3][4] This orthogonality is critical for diversity-oriented synthesis (DOS).

The Reactivity Triad
  • Path A: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Trigger: Mild bases (

      
      , 
      
      
      
      ) and nucleophiles (amines, thiols).
    • Selectivity: Occurs without affecting the C-I or

      
       groups. The fluorine is displaced exclusively due to the ortho-nitro activation.
      
  • Path B: Palladium-Catalyzed Cross-Coupling

    • Trigger: Pd(0) catalyst, Ligand, Boronic acid (Suzuki) or Alkyne (Sonogashira).

    • Selectivity: The C-I bond reacts preferentially over C-F or

      
      . Note: Strong bases in coupling reactions can trigger competitive 
      
      
      
      if nucleophilic solvents are used, so non-nucleophilic bases are preferred.
  • Path C: Nitro Reduction

    • Trigger: Zn/AcOH,

      
      , or 
      
      
      
      .
    • Selectivity: Reduces

      
       to 
      
      
      
      . Crucial: Catalytic hydrogenation (
      
      
      /Pd-C) carries a high risk of hydrodehalogenation (cleaving the C-I bond). Chemoselective metal-mediated reduction (Zn or Fe) is required to preserve the iodine.
Visualization: Chemoselective Workflow

ReactivityTriad Start 2-Fluoro-5-iodonitrobenzene (Scaffold) PathA Path A: SnAr (Amine/Thiol Nucleophile) Start->PathA PathB Path B: Cross-Coupling (Suzuki/Sonogashira) Start->PathB PathC Path C: Nitro Reduction (Zn/AcOH or Fe/HCl) Start->PathC ProdA 2-Amino-5-iodonitrobenzene (Iodine & Nitro Intact) PathA->ProdA  Displacement of F ProdB 2-Fluoro-5-arylnitrobenzene (Fluorine & Nitro Intact) PathB->ProdB  C-C Bond Formation ProdC 2-Fluoro-5-iodoaniline (Fluorine & Iodine Intact) PathC->ProdC  Chemo-selective Reduction

Figure 1: The chemoselective divergence of the 2-fluoro-5-iodonitrobenzene scaffold.[3][5] Note that Path C requires specific conditions to avoid deiodination.

Experimental Protocols

Protocol A: Synthesis of N-Alkylated Adducts via

Context: This reaction is the first step in synthesizing tryptophan mimics, displacing the fluorine with an amino acid derivative.

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 equiv)

  • Amine Nucleophile (e.g., N-Boc-3-aminoalanine methyl ester) (1.0–1.2 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve the amine nucleophile in dry MeCN under an inert atmosphere (

    
     or Ar).
    
  • Add triethylamine followed by 2-fluoro-5-iodonitrobenzene.

  • Heat the mixture to reflux (approx. 80°C) for 18 hours. The reaction color typically deepens to yellow/orange.

  • Monitor: TLC or LC-MS should show complete consumption of the fluoride starting material.

  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water (

    
    ) and brine.[4] Dry over 
    
    
    
    and concentrate.
  • Yield: Typically 75–85%.

Protocol B: Chemoselective Nitro Reduction (Preserving C-I)

Context: Reducing the nitro group to an aniline without cleaving the iodine bond is critical. Standard catalytic hydrogenation (


) often results in deiodination.

Materials:

  • Nitro-arene substrate (from Protocol A)

  • Zinc Dust (<10 micron) (10.0 equiv)

  • Acetic Acid (AcOH) / Methanol (MeOH) (1:5 ratio)

Procedure:

  • Dissolve the nitro compound in MeOH.

  • Cool the solution to 0°C in an ice bath.

  • Add Zinc dust in portions, followed by the dropwise addition of Acetic Acid.

  • Stir vigorously at 0°C to Room Temperature for 1–2 hours.

  • Validation: LC-MS must confirm the mass of

    
     (reduction) and the isotopic pattern of Iodine. If the mass is 
    
    
    
    , over-reduction occurred.
  • Workup: Filter through a Celite pad to remove Zinc. Neutralize filtrate with saturated

    
    . Extract with DCM.
    

Applications in Medicinal Chemistry

Fluorescent Unnatural Amino Acids

2-Fluoro-5-iodonitrobenzene is a primary building block for creating benzotriazole-derived amino acids .

  • Sequence:

    
     with amino-alanine 
    
    
    
    Nitro Reduction
    
    
    Diazotization/Cyclization
    
    
    Sonogashira Coupling.
  • Result: This yields highly conjugated, fluorescent tryptophan mimics used to probe protein-protein interactions and local polarity in biological systems.[6]

Proteomics Probes

The scaffold is used to synthesize activity-based probes. The iodine allows for the attachment of "click" handles (alkynes/azides) or fluorophores, while the fluoro-nitro core can be tuned to react with specific nucleophilic residues (cysteine/lysine) in proteomes.

Handling, Safety, & Stability

GHS Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Light Sensitivity: Iodinated aromatics can be light-sensitive. Store in amber vials or wrapped in foil.

  • Temperature: Store at 2–8°C. The melting point is near ambient temperature (34–36°C); improper storage may lead to melting and resolidification, which can complicate handling.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

Disposal:

  • Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived

    
    -Amino Acids. 
    Source: The Journal of Organic Chemistry (ACS Publications).
    URL:[Link]
    
  • Synthesis of Unn

    
    -amino acids (PhD Thesis). 
    Source: University of Glasgow (Enlighten Theses).
    URL:[Link]
    

Sources

Exploratory

2-Fluoro-5-iodonitrobenzene molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-5-iodonitrobenzene: Synthesis, Reactivity, and Applications Introduction 2-Fluoro-5-iodonitrobenzene is a trifunctional aromatic compound of significant interest to researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-5-iodonitrobenzene: Synthesis, Reactivity, and Applications

Introduction

2-Fluoro-5-iodonitrobenzene is a trifunctional aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and fine chemical industries.[1][2] Its unique molecular architecture, featuring nitro, fluoro, and iodo substituents, provides a versatile platform for the construction of complex organic molecules. The interplay of these functional groups—an electron-withdrawing nitro group, a displaceable fluorine atom, and an iodine atom amenable to cross-coupling reactions—renders it a highly valuable building block for targeted synthesis.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, chemical reactivity, and key applications of 2-Fluoro-5-iodonitrobenzene, offering field-proven insights for professionals in drug discovery and materials science.

Core Molecular and Physicochemical Properties

The foundational attributes of 2-Fluoro-5-iodonitrobenzene define its handling, storage, and reactivity profile. Its molecular formula is C₆H₃FINO₂, with a molecular weight of approximately 267.00 g/mol .[1][3][4]

Data Summary Table

For ease of reference, the key physicochemical properties of 2-Fluoro-5-iodonitrobenzene are summarized below.

PropertyValueSource(s)
CAS Number 364-75-0[3][4][5]
Molecular Formula C₆H₃FINO₂[3][4]
Molecular Weight 267.00 g/mol [3][4][5]
Appearance Brown or solid[3]
Melting Point 34-36 °C[3][5]
Boiling Point 289.4 ± 20.0 °C (Predicted)[3]
Density 2.093 ± 0.06 g/cm³ (Predicted)[3]
SMILES C1(F)=CC=C(I)C=C1=O[3]
InChI InChI=1S/C6H3FINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H[3]
InChIKey KUJTZQXHTBKAMO-UHFFFAOYSA-N[3]

Synthesis of 2-Fluoro-5-iodonitrobenzene

The primary and most direct synthesis of 2-Fluoro-5-iodonitrobenzene involves the electrophilic iodination of 1-fluoro-2-nitrobenzene. This reaction leverages the directing effects of the existing substituents on the aromatic ring. The nitro group is a meta-director, while the fluorine is an ortho-, para-director. The iodination occurs para to the fluorine and meta to the nitro group, yielding the desired product with high regioselectivity.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a validated method for synthesizing 1-fluoro-4-iodo-2-nitrobenzene (an isomer and common co-product, illustrating the general procedure often adapted for the target molecule).[3]

Materials:

  • 1-Fluoro-2-nitrobenzene

  • Trifluoromethanesulfonic acid

  • N-Iodosuccinimide (NIS)

  • Diethyl ether

  • Water

  • Aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of trifluoromethanesulfonic acid (5 eq.), add 1-fluoro-2-nitrobenzene (1 eq.) at 0 °C.

  • Add N-iodosuccinimide (1.2 eq.) in one portion to the cooled reaction mixture.

  • Allow the mixture to stir at room temperature for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with diethyl ether (3 x 150 ml).

  • Combine the organic layers and wash sequentially with water, aqueous sodium thiosulfate (to remove unreacted iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a 5% ethyl acetate in hexane solution as the eluent to afford the pure product.

Synthesis Workflow Diagram

Synthesis A 1-Fluoro-2-nitrobenzene C Electrophilic Aromatic Substitution (Iodination) A->C B N-Iodosuccinimide (NIS) + Trifluoromethanesulfonic Acid B->C D Crude Product C->D Workup E Purification (Column Chromatography) D->E F 2-Fluoro-5-iodonitrobenzene E->F 66% Yield

Caption: Electrophilic iodination of 1-fluoro-2-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Fluoro-5-iodonitrobenzene stems from the distinct reactivity of its three functional groups.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions.[1]

  • Fluorine Atom (-F): The fluorine atom, being highly electronegative, further enhances the ring's susceptibility to nucleophilic attack. It can act as a leaving group in SₙAr reactions, allowing for the introduction of various nucleophiles.[6]

  • Iodine Atom (-I): The carbon-iodine bond is a key functional handle for a wide range of transition metal-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision, a cornerstone of modern medicinal chemistry.[1]

Key Reaction Classes
  • Palladium-Catalyzed Cross-Coupling: The iodine atom is an excellent leaving group for reactions like Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck (using alkenes) couplings.[1] These reactions are fundamental for elaborating the molecular scaffold.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom ortho to the activating nitro group is susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This pathway is critical for building complex heterocyclic systems often found in drug candidates.[7][8]

Reactivity Pathways Diagram

Reactivity cluster_0 Key Reaction Pathways A 2-Fluoro-5-iodonitrobenzene B Suzuki Coupling (Ar-B(OH)₂) A->B Pd Catalyst C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Catalyst D SₙAr Reaction (Nu-H) A->D Base E Reduction of Nitro Group A->E e.g., Fe/HCl P1 C-C Bond Formation (Biaryl Structure) B->P1 P2 C-C Bond Formation (Alkynylated Structure) C->P2 P3 C-Nu Bond Formation (Fluorine Displacement) D->P3 P4 2-Fluoro-5-iodoaniline E->P4

Caption: Major synthetic transformations of 2-Fluoro-5-iodonitrobenzene.

Applications in Drug Discovery and Materials Science

The strategic importance of fluorine in medicinal chemistry is well-established, as its incorporation can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[9] 2-Fluoro-5-iodonitrobenzene serves as a key starting material for synthesizing a wide range of biologically active molecules and advanced materials.

  • Pharmaceutical Intermediates: It is a precursor for synthesizing complex heterocyclic compounds, which are common motifs in modern pharmaceuticals.[2] For example, it is used in the development of tyrosine kinase inhibitors for cancer therapy.

  • Bioimaging: The fluorinated aromatic core can be valuable in the synthesis of probes for bioimaging applications.

  • Organic Electronics: The defined substitution pattern and potential for further functionalization make it a candidate for building blocks in organic semiconductors and other functional materials.

Safety and Handling

Proper handling of 2-Fluoro-5-iodonitrobenzene is essential due to its potential hazards. It is classified as an irritant and requires careful management in a laboratory setting.[5]

GHS Hazard Information
Hazard CodeStatement
H315 Causes skin irritation.[5]
H319 Causes serious eye irritation.[5]
H335 May cause respiratory irritation.[5]
Handling and First Aid
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5][10] Work in a well-ventilated area or under a chemical fume hood.[5][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Protect from light.[3]

  • Spill Management: In case of a spill, avoid breathing dust or vapors.[5] Evacuate the area and use appropriate absorbent material for cleanup.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.[11] Seek medical attention if irritation persists.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[11]

Conclusion

2-Fluoro-5-iodonitrobenzene is a strategically important chemical intermediate with a unique combination of functional groups that enable a diverse range of chemical transformations. Its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions makes it an invaluable building block for synthesizing complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to fully exploit its synthetic potential.

References

  • PubChem. 2-Fluoro-4-iodonitrobenzene. [Link]

  • ProChem. The Chemical Properties and Synthesis Applications of 2-Fluoro-5-iodonitrobenzene. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?[Link]

  • Google Patents.
  • Journal of Drug Discovery and Development. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

Foundational

synthesis route for 2-Fluoro-5-iodonitrobenzene

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodonitrobenzene For Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluoro-5-iodonitrobenzene is a key organohalogen compound utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-iodonitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodonitrobenzene is a key organohalogen compound utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group, a fluorine atom, and a readily displaceable iodine atom, makes it a valuable building block for introducing diverse functionalities. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1] This guide provides a detailed examination of the principal synthetic route to 2-Fluoro-5-iodonitrobenzene, focusing on the robust and widely-used Sandmeyer reaction pathway. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and discuss critical safety considerations, offering a comprehensive resource for laboratory-scale synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-Fluoro-5-iodonitrobenzene, points to a Sandmeyer reaction as the most strategic approach. This disconnection strategy involves converting an amino group on the aromatic ring into a diazonium salt, which then serves as an excellent leaving group (N₂) that can be substituted with an iodide.

G Target 2-Fluoro-5-iodonitrobenzene Diazonium 2-Fluoro-5-nitrobenzenediazonium Salt Target->Diazonium Iodide Substitution (Sandmeyer) Aniline 2-Fluoro-5-nitroaniline Diazonium->Aniline Diazotization Difluoro 2,4-Difluoronitrobenzene Aniline->Difluoro Amination

Caption: Retrosynthetic analysis of 2-Fluoro-5-iodonitrobenzene.

This pathway identifies 2-Fluoro-5-nitroaniline as the key precursor. Therefore, the synthesis is logically divided into two primary stages:

  • Synthesis of 2-Fluoro-5-nitroaniline: Typically achieved via nucleophilic aromatic substitution on a suitable difluoro precursor.

  • Conversion to 2-Fluoro-5-iodonitrobenzene: A two-step sequence involving diazotization followed by iodination.

Stage 1: Synthesis of the Key Precursor, 2-Fluoro-5-nitroaniline

The most common and efficient method for preparing 2-fluoro-5-nitroaniline is the selective amination of 2,4-difluoronitrobenzene.

Mechanistic Rationale

This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The nitro group strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack, particularly at the ortho and para positions. In 2,4-difluoronitrobenzene, the fluorine atom at the 4-position (para to the nitro group) is significantly more activated than the fluorine at the 2-position (ortho). This enhanced reactivity is due to the ability of the para position to better stabilize the negative charge of the Meisenheimer intermediate through resonance involving the nitro group. Consequently, ammonia (or aqueous ammonia) will selectively displace the C4-fluorine, leaving the C2-fluorine intact to yield the desired product with high regioselectivity.

Detailed Experimental Protocol

This protocol is adapted from a patented method for the synthesis of 5-fluoro-2-nitrophenol, which proceeds via the 2-fluoro-5-nitroaniline intermediate.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,4-Difluoronitrobenzene159.09159 g1.0Starting material
Ammonia (gas)17.0342.5 g2.5Nucleophile
Water18.02180 g-Solvent

Procedure:

  • To a 500 mL reaction flask equipped with a mechanical stirrer and a gas inlet tube, add 180 g of water.

  • At room temperature, add 159 g (1.0 mol) of 2,4-difluoronitrobenzene to the flask.

  • Begin vigorous stirring and start bubbling ammonia gas into the mixture.

  • Maintain the reaction temperature between 35-40°C. The reaction is exothermic, so cooling may be necessary.

  • Continue the ammonia addition until a total of 42.5 g (2.5 mol) has been introduced.

  • After the ammonia addition is complete, maintain the reaction mixture at 35-40°C with stirring for 3 hours.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to 5-10°C in an ice bath while continuing to stir. This will induce crystallization of the product.

  • Collect the solid yellow product, 2-fluoro-5-nitroaniline, by suction filtration.

  • Wash the filter cake with cold water and dry under vacuum.

Expected Yield: ~153 g (98%).[2]

Stage 2: Synthesis of 2-Fluoro-5-iodonitrobenzene via Sandmeyer Reaction

This stage involves the diazotization of the amino group of 2-fluoro-5-nitroaniline, followed by the substitution of the resulting diazonium group with iodine.

Sources

Exploratory

2-Fluoro-5-iodonitrobenzene spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Fluoro-5-iodonitrobenzene Authored by: A Senior Application Scientist Introduction: The Imperative of Structural Verification In the fields of pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Fluoro-5-iodonitrobenzene

Authored by: A Senior Application Scientist

Introduction: The Imperative of Structural Verification

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous identification and purity assessment of molecular compounds are paramount. 2-Fluoro-5-iodonitrobenzene (CAS No: 364-75-0) is a valuable substituted aromatic building block used in the synthesis of more complex molecules.[1] Its trifunctional nature—possessing fluoro, iodo, and nitro groups—offers multiple reaction pathways, but also necessitates rigorous characterization to ensure that the correct isomer is in hand and that it meets the required purity specifications.

This guide provides an in-depth analysis of the expected spectral data for 2-Fluoro-5-iodonitrobenzene, leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides the highest degree of confidence in structural elucidation. We will explore not just the data itself, but the underlying principles that make these techniques indispensable for the modern researcher.

Key Physical and Chemical Properties:

PropertyValueSource(s)
CAS Number 364-75-0[2][3][4]
Molecular Formula C₆H₃FINO₂[4]
Molecular Weight 267.00 g/mol [3][4][5]
Melting Point 34-36 °C[2][3]
Synonyms 1-Fluoro-4-iodo-2-nitrobenzene[3][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Causality: Why a Multi-Nuclear NMR Approach?

For a molecule like 2-Fluoro-5-iodonitrobenzene, a simple ¹H NMR spectrum is insufficient.

  • ¹H NMR reveals the number and environment of protons and their coupling to each other.

  • ¹⁹F NMR is essential for directly observing the fluorine atom, which is often a key site for chemical modification. Fluorine's high natural abundance (100%) and sensitivity make it an excellent NMR nucleus.[6][7]

  • ¹³C NMR maps the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is critical for confirming the number of unique carbons and understanding the electronic effects of the substituents.

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a generalized protocol for obtaining NMR spectra of 2-Fluoro-5-iodonitrobenzene.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the solid compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds.

  • Instrumentation: Place the NMR tube in the spectrometer's magnet.

  • Tuning and Shimming: Tune the probe to the frequencies of the desired nuclei (¹H, ¹³C, ¹⁹F). Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution.

  • Data Acquisition: Acquire the spectra using standard pulse sequences. For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁). ¹³C spectra are typically acquired with proton decoupling to simplify the signals to singlets.

¹H NMR Spectral Data & Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the protons on the benzene ring. Based on published data for the synonym 1-fluoro-4-iodo-2-nitrobenzene, the following peaks are observed.[2]

Table 1: ¹H NMR Data for 2-Fluoro-5-iodonitrobenzene (300 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Assignment
~8.42ddH-6This proton is ortho to the strongly electron-withdrawing NO₂ group and meta to the F atom, resulting in the most downfield shift. It is split by H-4 (meta coupling) and the ¹⁹F nucleus.
~8.15dddH-4This proton is ortho to the iodine atom and meta to both the NO₂ and F groups. It experiences splitting from H-6 (meta coupling), H-3 (ortho coupling), and the ¹⁹F nucleus.
~7.42ddH-3This proton is ortho to the fluorine atom. The strong shielding effect of the adjacent fluorine, relative to the other protons, shifts it the most upfield. It is split by H-4 (ortho coupling) and the ¹⁹F nucleus.

Note: d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

¹³C and ¹⁹F NMR Spectral Data (Predicted)

While readily available public spectra are scarce, a senior scientist can predict the key features based on established principles of substituent effects and coupling constants.

Table 2: Predicted ¹³C and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Key Feature(s)
¹³C C-F: ~160-165C-NO₂: ~145-150C-I: ~90-95Other Ar-C: ~120-140The C-F signal will appear as a large doublet due to one-bond coupling (¹JCF ≈ 240-260 Hz). The C-I signal will be significantly upfield due to the heavy atom effect.
¹⁹F ~ -100 to -120The single fluorine signal will be split into a multiplet (likely a ddd) due to coupling with H-3 (ortho, ³JFH), H-4 (meta, ⁴JFH), and H-6 (para, ⁵JFH).
Visualization: NMR Coupling Network

The relationships between the nuclei can be visualized to better understand the spectral data.

Caption: J-coupling pathways in 2-Fluoro-5-iodonitrobenzene.

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable technique for identifying the presence of key functional groups, serving as a crucial quality control check.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR spectroscopy often employs an ATR accessory, which simplifies sample handling.

  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) signals.

  • Sample Application: Place a small amount of the solid 2-Fluoro-5-iodonitrobenzene sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Data & Interpretation (Predicted)

The IR spectrum provides a molecular "fingerprint." The most diagnostic peaks are found in the 1600-500 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~1530Asymmetric StretchNitro (NO₂)
~1350Symmetric StretchNitro (NO₂)
~1600, ~1475C=C StretchAromatic Ring
~1250C-F StretchAryl-Fluoride
~800-900C-H Bend (out-of-plane)Substituted Aromatic
< 600C-I StretchAryl-Iodide

The two strong, sharp peaks for the nitro group are highly characteristic and are a primary indicator of the compound's identity.[8]

Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids. The sample is heated in a high vacuum to vaporize it.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

MS Spectral Data & Interpretation (Predicted)

Table 4: Predicted Major Mass Fragments (EI-MS)

m/zProposed FragmentInterpretation
267[C₆H₃FINO₂]⁺•Molecular Ion (M⁺•) . Confirms the molecular weight.
221[C₆H₃FI]⁺•Loss of the nitro group (M - NO₂). A very common and expected fragmentation.
140[C₆H₃FNO₂]⁺•Loss of the iodine radical (M - I). Confirms the presence of iodine.
94[C₅H₃F]⁺•A more complex fragmentation, possibly from loss of I and NO₂ followed by rearrangement.

The presence of the molecular ion at m/z 267 is the most critical piece of data from the mass spectrum. The predictable losses of the nitro and iodo groups provide strong corroborating evidence for the proposed structure.

Integrated Spectroscopic Analysis Workflow

No single technique is sufficient. The synergy between NMR, IR, and MS provides a robust, self-validating workflow for structural confirmation.

Spectro_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy ms Acquire MS ms_data Result: Molecular Weight = 267 Key Fragments: [M-NO2]+, [M-I]+ ms->ms_data Provides conclusion Structure Confirmed: 2-Fluoro-5-iodonitrobenzene ms_data->conclusion ir Acquire IR ir_data Result: Presence of NO2, C-F, Aromatic Ring ir->ir_data Provides ir_data->conclusion nmr Acquire 1H, 13C, 19F NMR nmr_data Result: 3 Aromatic Protons Connectivity & J-Coupling Confirms Isomer nmr->nmr_data Provides nmr_data->conclusion

Sources

Foundational

Technical Guide: Safety &amp; Handling of 2-Fluoro-5-iodonitrobenzene

The following technical guide details the safety and handling protocols for 2-Fluoro-5-iodonitrobenzene , a specialized intermediate used in pharmaceutical synthesis. CAS: 364-75-0 | Formula: C₆H₃FINO₂ | Mol.[1] Weight:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety and handling protocols for 2-Fluoro-5-iodonitrobenzene , a specialized intermediate used in pharmaceutical synthesis.

CAS: 364-75-0 | Formula: C₆H₃FINO₂ | Mol.[1] Weight: 267.00 g/mol [2][3]

Executive Summary & Chemical Identity

2-Fluoro-5-iodonitrobenzene is a bifunctional electrophile widely utilized in medicinal chemistry for its ability to undergo orthogonal functionalization.

  • The Fluorine Handle (C-2): Activated by the ortho-nitro group, this position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1]

  • The Iodine Handle (C-5): Serves as a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1]

While standard Safety Data Sheets (SDS) often classify this compound as a Skin/Eye Irritant (H315/H319), researchers must treat it with the elevated caution accorded to halonitrobenzenes. Structurally related compounds (e.g., 2-fluoronitrobenzene) are known to be fatal in contact with skin and potent methemoglobinemia inducers. This guide adopts a Precautionary Safety Strategy , assuming high toxicity and skin sensitization potential.

Hazard Identification & Toxicology (The "Why")

GHS Classification & Structural Alerts
Hazard CategoryGHS CodeDescriptionMechanistic Insight
Acute Toxicity H301/H311 (Class Assumption)Toxic if swallowed or in contact with skin.[4][5][6][7]Nitroaromatics are rapidly absorbed through the skin. The nitro group can be metabolically reduced to a hydroxylamine, oxidizing ferrous hemoglobin (Fe²⁺) to ferric (Fe³⁺), causing methemoglobinemia (oxygen deprivation).
Skin/Eye Irritant H315 / H319 Causes skin/serious eye irritation.[4][5][6][8][9]The activated C-F bond is a potent alkylating agent, capable of reacting with nucleophilic residues on biological proteins, leading to contact dermatitis and sensitization.
STOT - RE H373 May cause organ damage.[6][8][9]Chronic exposure to nitro-halo compounds often targets the blood, liver, and spleen.
Physical Hazards
  • Thermal Instability: Nitro compounds possess high energy potential. While this specific derivative is generally stable at room temperature, the introduction of heat (during SₙAr reactions) or metal catalysts can lower the onset temperature of decomposition.

  • Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to light can liberate iodine radicals, degrading the reagent and potentially initiating radical side reactions.

Engineering Controls & Personal Protective Equipment (PPE)

Containment Strategy
  • Primary: All handling of the neat solid must occur inside a certified chemical fume hood .

  • Static Control: As a crystalline solid, static charge can cause powder scattering. Use anti-static weighing boats and ionizers if available.

PPE Selection Logic

Standard nitrile examination gloves may offer insufficient protection against nitroaromatics during prolonged contact.

  • Routine Handling (Solid/Weighing): Double-gloving with Nitrile (minimum 5 mil) . Change immediately upon contamination.

  • Solution Handling / Spill Cleanup: Laminate film gloves (e.g., Silver Shield® / Barrier®) are required. Nitrobenzene derivatives permeate nitrile rubber rapidly (often <15 minutes).

PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Scale Scale? Solid->Scale Level3 PPE Level 3: Laminate (Silver Shield) Gloves + Chem-Resistant Apron + Face Shield Liquid->Level3 High Permeation Risk Small < 1 gram Scale->Small Large > 1 gram Scale->Large Level1 PPE Level 1: Fume Hood + Double Nitrile Gloves + Lab Coat + Goggles Small->Level1 Level2 PPE Level 2: Level 1 + N95/P100 (if open sash) + Tyvek Sleeves Large->Level2

Figure 1: PPE Selection Matrix based on physical state and scale. Note the requirement for Laminate gloves when handling solutions due to rapid permeation risks.

Operational Protocols

Weighing & Transfer
  • Preparation: Place a disposable absorbent pad (benchkote) in the fume hood. Pre-weigh the receiving vessel (flask) to avoid transferring the solid back and forth.

  • Transfer: Use a disposable spatula. Do not use metal spatulas that may generate sparks if the powder is exceedingly dry/fine.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) and dispose of the tissue as hazardous solid waste.

Reaction Setup (SₙAr Focus)

Because the fluorine is activated, reactions with amines or thiols are often exothermic.

  • Solvent Choice: Dissolve 2-Fluoro-5-iodonitrobenzene in the solvent (e.g., DMF, DMSO, THF) before adding the nucleophile/base.

  • Addition: Add the nucleophile/base slowly at 0°C or room temperature to control the exotherm.

  • Monitoring: Monitor by TLC or LCMS. Do not heat the reaction to reflux immediately; verify the exotherm has subsided.

Quenching & Workup
  • Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) or water. Caution: If Sodium Hydride (NaH) was used as a base, quench under inert gas with extreme care.

  • Extraction: Use Ethyl Acetate or Dichloromethane.

  • Washing: Wash the organic layer with water/brine to remove polar byproducts (fluoride salts).

    • Note: The aqueous waste will contain fluoride ions and potentially unreacted nitro-aromatics. Do not pour down the drain.

Reaction Workflow (Visualization)

Reaction_Workflow Setup Setup: Dissolve Reagent (Cool to 0°C) Addition Addition: Add Nucleophile/Base Dropwise Setup->Addition Controlled Monitor Monitor: Check Exotherm TLC/LCMS Addition->Monitor Quench Quench: Sat. NH4Cl (Vent Gas) Monitor->Quench Complete Waste Waste: Segregate Halogenated Organic Waste Quench->Waste

Figure 2: Step-by-step workflow for SₙAr reactions involving 2-Fluoro-5-iodonitrobenzene, emphasizing thermal control.

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Brush off dry powder first (do not wet, as this increases absorption).[8] Then wash with soap and water for 15 mins.[10]Seek medical attention.[5][6][7][8][9][11][12][13] Monitor for signs of methemoglobinemia (blue lips/fingernails) for 24 hours.
Eye Contact Rinse cautiously with water for 15 minutes.[10] Remove contact lenses if present.[5][8][10]Consult an ophthalmologist immediately.
Inhalation Move to fresh air.[5][9][10][13] If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary irritation.[4]
Spill (Solid) Cover with damp sand or absorbent pads to prevent dust. Scoop into a sealed container.Do not use a vacuum cleaner (dust explosion risk).

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While stable at RT, refrigeration retards slow decomposition and iodine liberation.

  • Light: Protect from light (Amber vials or foil-wrapped).

  • Incompatibilities: Strong bases (risk of runaway SₙAr), Strong Oxidizers, Reducing agents (risk of reducing the nitro group exothermically).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98-95-3, Nitrobenzene (Class Reference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Skin Notation for Nitro-compounds. Retrieved from [Link]

Sources

Exploratory

solubility of 2-Fluoro-5-iodonitrobenzene in common organic solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) . This analysis is structured to support decision-making in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) . This analysis is structured to support decision-making in synthetic route planning, specifically for nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling.

CAS: 364-75-0 | Formula: C₆H₃FINO₂ | MW: 267.00 g/mol

Executive Summary: The Dual-Functional Scaffold

2-Fluoro-5-iodonitrobenzene is a critical "dual-handle" intermediate. It possesses two distinct electrophilic sites: the fluorine atom (activated for SNAr by the ortho-nitro group) and the iodine atom (primed for Pd-catalyzed cross-coupling).

The Core Challenge: The compound is a low-melting solid (MP: 34–36°C) . This physical characteristic creates a unique solubility and handling paradox: it behaves like a solid in cold storage but often oils out or melts during standard room-temperature dissolution or rotary evaporation. Understanding its solubility landscape is vital not just for reaction homogeneity, but for preventing "oiling out" during purification.

Physicochemical Profile & Solubility Drivers

The solubility of 2-Fluoro-5-iodonitrobenzene is governed by its lipophilicity and the strong dipole moment introduced by the nitro group.

PropertyValueImplication for Solubility
Melting Point 34–36 °CHigh risk of melting during exothermic dissolution; requires temperature control.
LogP (Predicted) ~2.6 – 2.8Lipophilic. Highly soluble in non-polar/moderately polar organics; insoluble in water.
Dipole Moment HighExcellent solubility in polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions.
H-Bonding Acceptor (NO₂)Soluble in alcohols, but solubility drops sharply with temperature (ideal for recrystallization).

Solubility Landscape

A. Reaction Solvents (High Solubility)

These solvents are the primary choices for running reactions (SNAr or Suzuki couplings).

  • DMSO & DMF: High (>200 mg/mL). The compound dissolves instantly at room temperature. These are the solvents of choice for SNAr reactions as they stabilize the anionic Meisenheimer intermediate.

  • THF & 1,4-Dioxane: High. Excellent for Suzuki-Miyaura couplings. Dioxane is preferred if higher reaction temperatures (>80°C) are required.

B. Extraction & Purification Solvents
  • Dichloromethane (DCM) & Chloroform: High. The standard solvents for liquid-liquid extraction from aqueous quenches.

  • Ethyl Acetate (EtOAc): High. Used for extraction and as the polar component in silica chromatography.

  • Hexanes/Heptane: Low to Moderate. The compound is sparingly soluble in pure alkanes. It requires a polar co-solvent (e.g., 5–10% EtOAc) to migrate on silica gel.

C. Crystallization Solvents (Temperature Dependent)
  • Methanol & Ethanol: Moderate (Cold) to High (Hot). The steep solubility curve makes alcohols ideal for recrystallization.

    • Warning: Due to the low melting point (34°C), if you heat the alcohol too vigorously, the compound may melt into an oil ("oil out") rather than dissolve. Protocol: Dissolve at 30°C, not boiling.

Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF, NMPVery High SNAr Reactions
Chlorinated DCM, ChloroformHigh Aqueous Workup/Extraction
Ethers THF, Diethyl EtherHigh Cross-Coupling Reactions
Esters Ethyl AcetateHigh Chromatography (Mobile Phase)
Alcohols Methanol, EthanolTemp. Dependent Recrystallization
Alkanes Hexane, PentaneLow Precipitation / Anti-solvent
Aqueous Water, PBSInsoluble Washing (removes salts)

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific batch or new solvent system.

  • Preparation: Weigh 100 mg of 2-Fluoro-5-iodonitrobenzene into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments (micropipette).

  • Agitation: Vortex for 30 seconds after each addition.

    • Critical Step: Maintain temperature at 20°C. Do not hold the vial in your hand (body heat > melting point).

  • Endpoint: Visual clarity (no particulates).

  • Calculation:

    
    
    
Protocol B: Handling the "Low-Melt" Issue

Because the melting point (34°C) is near ambient lab temperatures:

  • Rotovap: Do not use a water bath >30°C. If the compound melts, it will coat the flask walls, making recovery difficult. Use a high-vacuum pump to remove solvents at lower temperatures.

  • Solid Transfer: Chill the compound in a fridge (4°C) for 1 hour before weighing to ensure it remains a free-flowing solid.

Decision Logic & Workflows

Workflow 1: Solubility Determination Logic

This diagram outlines the decision process for testing solubility while avoiding false positives due to melting.

SolubilityWorkflow Start Start: 100mg Sample AddSolvent Add 100µL Solvent (Maintain T < 25°C) Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Check: Clear Solution? Vortex->Check Calc Calculate Solubility (mg/mL) Check->Calc Yes HeatCheck Check Temp: Is T > 30°C? Check->HeatCheck No MoreSolvent Add +100µL Solvent MoreSolvent->Vortex HeatCheck->MoreSolvent No MeltWarn WARNING: Sample Melted (False Solubility) HeatCheck->MeltWarn Yes MeltWarn->Start Restart (Chill Sample)

Figure 1: Step-by-step workflow for gravimetric solubility testing, emphasizing temperature control to prevent sample melting.

Workflow 2: Solvent Selection for Synthesis

Choosing the right solvent depends on which "handle" (Fluorine or Iodine) you intend to react.

SolventSelection Root Reaction Intent SNAr S_NAr Reaction (Displace Fluorine) Root->SNAr Coupling Cross-Coupling (Suzuki/Sonogashira on Iodine) Root->Coupling DMSO Select: DMSO or DMF (Stabilizes Intermediate) SNAr->DMSO Standard Dioxane Select: 1,4-Dioxane/Water (Compatible with Boronic Acids) Coupling->Dioxane Aqueous Base Toluene Select: Toluene (For anhydrous couplings) Coupling->Toluene Anhydrous

Figure 2: Decision tree for selecting reaction solvents based on the target chemical transformation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69115, 2-Fluoro-5-iodonitrobenzene. Retrieved January 30, 2026, from [Link]

Foundational

Mastering the Trifunctional Toolkit: A Technical Guide to the Strategic Synthesis with 2-Fluoro-5-iodonitrobenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Fluoro-5-iodonitrobenzene stands out as a trifunctional scaffold of significant synthetic utility. Its unique arrangement of a nucleophilic aromatic substitution--susceptible fluoride, a cross-coupling-ready iodide, and a reducible nitro group offers a versatile platform for orthogonal and sequential chemical transformations. This in-depth technical guide, designed for the practicing researcher, will explore the distinct reactivity of each functional group, providing field-proven insights and detailed protocols to unlock the full synthetic potential of this powerful intermediate.

The Trifunctional Nature: A Strategic Overview

2-Fluoro-5-iodonitrobenzene (CAS No: 364-75-0) possesses a unique combination of functional groups that can be addressed with a high degree of selectivity.[1][2] The strongly electron-withdrawing nitro group activates the aromatic ring, rendering the ortho-positioned fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom, a versatile halide, serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. Finally, the nitro group itself can be selectively reduced to an amine, opening up another avenue for molecular diversification. The key to harnessing the full potential of this molecule lies in understanding the conditions required to selectively manipulate one functional group while preserving the others.

Physicochemical Properties of 2-Fluoro-5-iodonitrobenzene

PropertyValueReference
CAS Number 364-75-0[1][2]
Molecular Formula C₆H₃FINO₂[1]
Molecular Weight 267.00 g/mol [1]
Appearance Light yellow to yellow solid[3]
Melting Point 34-36 °C[1]
Boiling Point 110 °C at 4 mmHg[3]

I. Selective Functionalization of the C-F Bond: The SNAr Approach

The fluorine atom in 2-Fluoro-5-iodonitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the para-nitro group. This allows for the selective displacement of the fluoride by a variety of nucleophiles, including amines, alcohols, and thiols, typically under basic conditions. The greater electronegativity of fluorine compared to other halogens stabilizes the intermediate Meisenheimer complex, making it an excellent leaving group in this context.

Causality in Experimental Choices

The choice of base and solvent is critical for achieving high selectivity and yield in the SNAr of 2-Fluoro-5-iodonitrobenzene. A moderately strong, non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) is often employed to deprotonate the incoming nucleophile without promoting side reactions. The solvent should be polar and aprotic, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the selective reaction of an amine with 2-Fluoro-5-iodonitrobenzene.

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-Fluoro-5-iodonitrobenzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-amino-5-iodonitrobenzene derivative.

II. Selective Functionalization of the C-I Bond: The Power of Cross-Coupling

The carbon-iodine bond in 2-Fluoro-5-iodonitrobenzene is the preferred site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The lower bond dissociation energy of the C-I bond compared to the C-F bond allows for selective oxidative addition of the palladium catalyst to the C-I bond, leaving the fluoro and nitro groups intact.

Causality in Experimental Choices

The success of these cross-coupling reactions hinges on the appropriate choice of palladium catalyst, ligand, base, and solvent. For Suzuki-Miyaura couplings, a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand such as PPh₃ or a more electron-rich biarylphosphine ligand, are commonly used. A base, typically an aqueous solution of sodium or potassium carbonate, is required to activate the boronic acid. For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is often employed in conjunction with the palladium catalyst and an amine base like triethylamine or diisopropylamine.

Cross_Coupling_Workflow start 2-Fluoro-5-iodonitrobenzene suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira product_suzuki 2-Fluoro-5-aryl-nitrobenzene suzuki->product_suzuki product_sonogashira 2-Fluoro-5-alkynyl-nitrobenzene sonogashira->product_sonogashira

Caption: Selective Cross-Coupling Reactions at the C-I Bond.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Fluoro-5-iodonitrobenzene with an arylboronic acid.

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 2-Fluoro-5-iodonitrobenzene (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-fluoro-5-aryl-nitrobenzene.

III. Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that significantly expands the synthetic utility of the 2-Fluoro-5-iodonitrobenzene scaffold. The challenge lies in achieving this reduction chemoselectively without causing dehalogenation (loss of fluorine or iodine).

Causality in Experimental Choices

While catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a common method for nitro group reduction, it can sometimes lead to dehalogenation, particularly of the iodo group.[4] Milder reducing agents or specific catalytic systems are therefore preferred. A classic and often reliable method is the use of tin(II) chloride (SnCl₂) in an acidic medium, which readily reduces the nitro group while leaving the halogen substituents untouched. Another effective method is the use of iron powder in the presence of an acid like acetic acid or ammonium chloride.

Comparison of Nitro Reduction Methods

MethodReagentsTypical ConditionsSelectivity Notes
Catalytic Hydrogenation H₂, Pd/CRT, 1 atmRisk of deiodination
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEtOH, refluxHigh chemoselectivity
Iron/Acid Reduction Fe, NH₄Cl or AcOHEtOH/H₂O, refluxGood chemoselectivity
Experimental Protocol: Tin(II) Chloride Reduction

This protocol provides a reliable method for the selective reduction of the nitro group in a 2-fluoro-5-iodo-substituted benzene ring.

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 2-Fluoro-5-iodonitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-fluoro-5-iodoaniline.

IV. Orthogonal and Sequential Functionalization Strategies

The true power of 2-Fluoro-5-iodonitrobenzene is realized through the sequential and orthogonal manipulation of its three functional groups.[5] By carefully selecting the reaction conditions, a chemist can perform a series of transformations in a controlled manner, building molecular complexity in a stepwise fashion.

Orthogonal_Synthesis start 2-Fluoro-5-iodonitrobenzene step1 Step 1: Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->step1 intermediate1 2-Fluoro-5-aryl-nitrobenzene step1->intermediate1 step2 Step 2: SNAr (R-NH₂, Base) intermediate1->step2 intermediate2 2-(Alkylamino)-5-aryl-nitrobenzene step2->intermediate2 step3 Step 3: Nitro Reduction (SnCl₂, HCl) intermediate2->step3 product N-Alkyl-4-aryl-aniline step3->product

Caption: A Representative Sequential Functionalization Workflow.

A common and logical synthetic sequence involves first performing a palladium-catalyzed cross-coupling reaction at the iodo position. The resulting product can then undergo nucleophilic aromatic substitution at the fluoro position. Finally, the nitro group can be reduced to the corresponding amine. This strategy allows for the introduction of three different points of diversity in a controlled manner.

V. Applications in Drug Discovery

The trifunctional nature of 2-Fluoro-5-iodonitrobenzene makes it an invaluable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2] The ability to rapidly generate a library of analogues by varying the nucleophile in the SNAr step, the boronic acid in the Suzuki coupling, and by further derivatizing the final amine, allows for efficient structure-activity relationship (SAR) studies.

Conclusion

2-Fluoro-5-iodonitrobenzene is a testament to the power of strategic molecular design. Its three distinct functional groups, each with its own predictable and selective reactivity, provide chemists with a versatile and powerful tool for the synthesis of complex organic molecules. By understanding the underlying principles of selectivity and by employing the appropriate reaction conditions, researchers can unlock the full potential of this trifunctional building block to accelerate the discovery and development of new medicines and materials.

References

  • Wikipedia. (2023, December 19). Orthogonal protection. In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

Technical Hazard &amp; Toxicity Guide: 2-Fluoro-5-iodonitrobenzene

The following technical guide provides an in-depth analysis of the hazards, toxicity, and safe handling protocols for 2-Fluoro-5-iodonitrobenzene . Executive Summary & Chemical Identity 2-Fluoro-5-iodonitrobenzene is a h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the hazards, toxicity, and safe handling protocols for 2-Fluoro-5-iodonitrobenzene .

Executive Summary & Chemical Identity

2-Fluoro-5-iodonitrobenzene is a high-value intermediate used primarily in the synthesis of pharmaceutical pharmacophores via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (Suzuki/Sonogashira).

While often categorized generically as an "Irritant" in preliminary vendor data, its structural motifs—specifically the labile ortho-fluorine and the nitro group —dictate a more severe toxicological profile closer to potent sensitizers and methemoglobin-forming agents.

Chemical Identifiers
ParameterDetail
Chemical Name 2-Fluoro-5-iodonitrobenzene
Common Synonyms 1-Fluoro-4-iodo-2-nitrobenzene; 4-Iodo-2-nitrofluorobenzene
CAS Number 364-75-0 (Note: CAS 3819-06-5 appears to be erroneous or non-standard; this guide focuses on the verified structure 364-75-0)
Molecular Formula C₆H₃FINO₂
Molecular Weight 267.00 g/mol
Physical State Solid (Pale yellow crystalline powder)
Melting Point 34–38 °C (Low-melting solid; liquefies easily)

Physicochemical Reactivity & Hazard Mechanisms

To understand the toxicity of this molecule, one must understand its reactivity. It is designed to be reactive, which is precisely what makes it hazardous to biological systems.

A. The SNAr Hazard (Sensitization)

The fluorine atom at the C2 position is highly activated by the electron-withdrawing nitro group at the ortho position.

  • Chemical Utility: Allows facile displacement by amines or alkoxides to form drug scaffolds.

  • Biological Hazard: This same reactivity allows the molecule to act as a hapten . It undergoes SNAr reactions with nucleophilic residues (cysteine thiols, lysine amines) on skin proteins. This protein binding is the molecular initiating event for Allergic Contact Dermatitis (ACD) .

  • Risk Level: High.[1] Structurally analogous compounds (e.g., 2,4-Dinitrofluorobenzene) are standard experimental sensitizers.

B. The Nitro-Reductive Hazard (Methemoglobinemia)

Like many nitroaromatics, 2-Fluoro-5-iodonitrobenzene can undergo metabolic reduction in the liver.

  • Pathway: Nitro (-NO₂)

    
     Nitroso (-NO) 
    
    
    
    Hydroxylamine (-NHOH).
  • Toxicity: The hydroxylamine metabolite enters erythrocytes and participates in a redox cycle, oxidizing Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), forming Methemoglobin .

  • Consequence: Methemoglobin cannot bind oxygen, leading to functional anemia and cellular hypoxia.[2][3]

Visualization: Toxicity Pathways

ToxicityPathways Compound 2-Fluoro-5- iodonitrobenzene Skin Skin Exposure (Epidermis) Compound->Skin Dermal Contact Liver Systemic Absorption (Liver Metabolism) Compound->Liver Inhalation/Ingestion Protein Skin Protein (Cys/Lys Residues) Skin->Protein S_NAr Reaction (F- displacement) Reductase Nitroreductase Liver->Reductase Hapten Hapten-Protein Complex Protein->Hapten Immune T-Cell Response (Sensitization/Dermatitis) Hapten->Immune Metabolite Hydroxylamine Intermediate Reductase->Metabolite RBC Erythrocyte (Fe2+ -> Fe3+) Metabolite->RBC Hypoxia Methemoglobinemia (Cyanosis/Hypoxia) RBC->Hypoxia

Caption: Dual-pathway toxicity mechanism showing haptenization via fluoride displacement (top) and methemoglobin formation via nitro-reduction (bottom).

Toxicological Profile & GHS Classification

Based on structural alerts and surrogate data from fluoronitrobenzenes.

Hazard ClassGHS CategoryHazard StatementMechanism/Notes
Acute Toxicity (Oral) Cat 3 or 4H301/H302: Toxic/Harmful if swallowedRapid absorption; metabolic activation.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationDirect cytotoxic effect of the labile fluoride.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationMucous membrane necrotizing agent.
Skin Sensitization Cat 1A/1B H317: May cause allergic skin reactionCritical Hazard. High potency sensitizer due to SNAr reactivity.
STOT - Repeated Cat 2H373: Damage to blood systemRisk of cumulative methemoglobinemia and anemia.

Symptoms of Overexposure:

  • Immediate: Burning sensation in eyes/skin, yellow staining of skin (xanthoproteic reaction).

  • Delayed (1-4 hours): Cyanosis (blue lips/fingernails), headache, dizziness, fatigue, chocolate-brown blood (Methemoglobinemia).

Occupational Hygiene & Experimental Protocols

A. Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be performed inside a certified chemical fume hood .

  • Static Control: Use anti-static weighing boats. The powder may be electrostatic; prevent dispersion.

  • Low Melting Point Hazard: The melting point (34-38 °C) is near physiological temperature. Handling bottles with warm hands may cause the solid to liquefy, increasing the risk of spill or permeation through gloves. Handle containers by the neck or use tongs/secondary containment.

B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is generally sufficient for incidental splash, but Double Gloving (Nitrile over Laminate/Silver Shield) is required for prolonged handling or synthesis scale-up due to the high permeation potential of nitroaromatics.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (to capture potential HF/NOx decomposition products).

C. Decontamination & Waste Protocol

Because the molecule is reactive toward nucleophiles, we can use this chemically to neutralize spills.

Neutralization Solution: 10% Sodium Carbonate (


) or 5% Sodium Hydroxide (

) mixed with a surfactant.
  • Rationale: Hydroxide ions (

    
    ) will displace the fluoride and/or hydrolyze the nitro group, rendering the molecule water-soluble and less volatile.
    

Step-by-Step Spill Cleanup:

  • Evacuate the immediate area if dust is airborne.

  • Don PPE (Double gloves, goggles, lab coat).

  • Cover the spill with a pad dampened with the Neutralization Solution. Do not sweep dry powder (dust risk).

  • Wait 15 minutes for hydrolysis to occur.

  • Collect waste into a container labeled "Hazardous Waste: Toxic Organic Solid."

Visualization: Safe Handling Workflow

SafetyWorkflow Start Start: Weighing/Transfer Check Check Temp: Is Lab > 30°C? Start->Check Cool Cool Container (Prevent Liquefaction) Check->Cool Yes Hood Fume Hood Ops (Sash at proper height) Check->Hood No Cool->Hood Gloves PPE: Double Nitrile Change every 30 mins Hood->Gloves Reaction Synthesis/Usage Gloves->Reaction Waste Waste Disposal (Segregate from Oxidizers) Reaction->Waste

Caption: Operational workflow emphasizing temperature control to prevent liquefaction and strict PPE adherence.

Emergency Response

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential Methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption). Discard contaminated leather goods (shoes/watch bands) as they cannot be decontaminated.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Medical Note to Physician

Treat as a Nitrobenzene analog .

  • Monitor Methemoglobin (MetHb) levels.[4] Pulse oximetry (

    
    ) may be inaccurate (often reads ~85% regardless of true saturation). Co-oximetry is required.
    
  • Antidote: Methylene Blue (1-2 mg/kg IV) is indicated if MetHb > 20-30% or if the patient is symptomatic.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67773, 2-Fluoro-5-iodonitrobenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Roberts, D. W., et al. (2007). Determinants of skin sensitisation potential: The SNAr mechanism. Journal of Applied Toxicology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Sonogashira Coupling of 2-Fluoro-5-iodonitrobenzene

Introduction: Strategic C-C Bond Formation in Drug Discovery The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's utility stems from its generally mild conditions and tolerance of a wide array of functional groups.[3]

This guide provides an in-depth examination of the Sonogashira coupling protocol as applied to 2-Fluoro-5-iodonitrobenzene. This particular substrate is of significant interest to researchers in drug development due to the presence of three key functionalities: an iodo group, which serves as the reactive handle for the coupling; a nitro group, a strong electron-withdrawing group that can influence reactivity and serve as a precursor for an amino group; and a fluoro group, a common substituent in bioactive molecules that can enhance metabolic stability and binding affinity. The strategic coupling of alkynes to this scaffold opens avenues for the rapid generation of diverse molecular architectures for screening and lead optimization.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is initiated by the oxidative addition of the aryl iodide (2-Fluoro-5-iodonitrobenzene) to a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium(II) complex, which forms the desired C-C bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocol: Sonogashira Coupling of 2-Fluoro-5-iodonitrobenzene with Trimethylsilylacetylene

This protocol details a representative Sonogashira coupling of 2-Fluoro-5-iodonitrobenzene with trimethylsilylacetylene. The use of a silyl-protected alkyne is a common strategy to prevent the homocoupling of the terminal alkyne, a frequent side reaction.[5]

Materials and Reagents
  • 2-Fluoro-5-iodonitrobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 2-Fluoro-5-iodonitrobenzene - THF, TEA setup->reagents degas Degas with N2/Ar reagents->degas catalysts Add Catalysts: - Pd(PPh3)2Cl2 - CuI degas->catalysts alkyne Add Trimethylsilylacetylene catalysts->alkyne reaction Stir at Room Temperature (Monitor by TLC) alkyne->reaction workup Aqueous Workup (NH4Cl, Brine) reaction->workup extraction Extract with Ethyl Acetate workup->extraction dry Dry Organic Layer (MgSO4/Na2SO4) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-Fluoro-5-iodonitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 to 3:1 ratio (v/v) to the flask. The reaction mixture should be stirred to ensure all solids are suspended.

  • Degassing: To remove any dissolved oxygen, which can lead to undesirable side reactions such as the homocoupling of the alkyne (Glaser coupling), degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.[3]

  • Alkyne Addition: Using a syringe, add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the 2-Fluoro-5-iodonitrobenzene spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as determined by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Summary: Typical Reaction Parameters

ParameterRecommended Range/ValueRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.
Copper Co-catalyst CuI (4-10 mol%)Facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.
Base Triethylamine (TEA)Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.
Solvent THF, DMF, AcetonitrileAprotic solvents are generally used to dissolve the reactants and facilitate the reaction.
Temperature Room Temperature to 60 °CThe reaction is often run at room temperature, but gentle heating may be required for less reactive substrates.
Alkyne Stoichiometry 1.2-1.5 equivalentsA slight excess of the alkyne is used to ensure complete consumption of the aryl iodide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient degassing- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Gently heat the reaction mixture (e.g., to 40-60 °C).
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Improve degassing procedure.- Reduce the amount of copper(I) iodide used.
Decomposition of Starting Material or Product - High reaction temperature- Prolonged reaction time- Run the reaction at a lower temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in Purification - Formation of highly colored byproducts- Treat the crude product with activated charcoal before chromatography.

References

  • ResearchGate. Microwave enhanced Sonogashira coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • LookChem. Cas 1066-54-2,Trimethylsilylacetylene. Available at: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]

  • Wikipedia. 2-Fluoronitrobenzene. Available at: [Link]

  • Wikipedia. Diazonium compound. Available at: [Link]

  • Veeprho. 2-fluoro-1-methyl-3-nitrobenzene | CAS 437-86-5. Available at: [Link]

  • AHH Chemical. Trimethylsilylacetylene|CAS 1066-54-2. Available at: [Link]

  • MDPI. Biosynthesis, Characterisation, and Antimicrobial Activities of Nickel-Doped Silver Nanoparticles Using Caralluma umbellata Plant Root Extract. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

Sources

Application

2-Fluoro-5-iodonitrobenzene as an intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of 2-Fluoro-5-iodonitrobenzene in High-Value Scaffold Synthesis Executive Summary 2-Fluoro-5-iodonitrobenzene (CAS: 364-75-0) represents a "privileged building block" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-5-iodonitrobenzene in High-Value Scaffold Synthesis

Executive Summary

2-Fluoro-5-iodonitrobenzene (CAS: 364-75-0) represents a "privileged building block" in medicinal chemistry due to its orthogonal reactivity triad . Unlike simple halo-arenes, this molecule possesses three distinct functional handles—a labile fluorine, a reducible nitro group, and a cross-coupling-ready iodine—that can be activated sequentially under specific conditions.

This Application Note provides a validated roadmap for using 2-Fluoro-5-iodonitrobenzene as a linchpin intermediate. We focus on its primary application: the regioselective synthesis of 5-functionalized-2-amino-benzimidazoles and substituted indoles , motifs ubiquitous in kinase inhibitors (e.g., ALK, EGFR, and MEK inhibitors).

Structural Utility & Reactivity Analysis

The utility of this intermediate relies on the electronic interplay between its substituents.[1] A successful synthesis requires strict adherence to the Order of Operations defined by the electronic activation of the benzene ring.

The Reactivity Triad
  • Site A (Fluorine - C2): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group. This bond is the most labile and must be functionalized first .

  • Site B (Nitro - C1): A latent amine. Once reduced, it turns the ring electron-rich, shutting down SNAr reactivity at C2. Therefore, reduction must occur second .

  • Site C (Iodine - C5): A stable handle for Transition Metal Catalysis (Suzuki, Sonogashira, Buchwald). It is electronically decoupled from the SNAr reaction, allowing it to survive Step 1, but it is preserved for Late-Stage Diversification .

Visualizing the Strategic Workflow

ReactivityMap Start 2-Fluoro-5-iodonitrobenzene (Starting Material) Step1 Step 1: S_NAr (Displacement of F) Start->Step1 Nucleophile (R-NH2) Base, Heat Step2 Step 2: Nitro Reduction (NO2 -> NH2) Start->Step2 Premature Reduction Step1->Step2 Fe/NH4Cl or H2/Pd Step3 Step 3: Cyclization (Formation of Heterocycle) Step2->Step3 BrCN or Formic Acid DeadEnd DEAD END: Ring Deactivated Step2->DeadEnd F is no longer electrophilic Step4 Step 4: Cross-Coupling (Functionalization of Iodine) Step3->Step4 Pd-Catalyst Boronic Acid

Figure 1: The "Golden Path" synthesis. Deviating from this order (e.g., reducing before SNAr) results in a deactivated ring, stalling the synthesis.

Critical Workflow 1: Regioselective SNAr

The displacement of fluorine by primary or secondary amines is the critical entry point. The iodine atom at the meta position does not interfere, nor is it displaced, provided the temperature is controlled.

Objective: Synthesize N-alkyl-4-iodo-2-nitroaniline.

Protocol A: Standard Amine Displacement
ParameterConditionRationale
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the Meisenheimer complex intermediate.
Base K2CO3 (2.0 equiv) or DIPEANeutralizes HF byproduct. Inorganic bases are preferred for ease of workup.
Temperature 25°C – 60°CCritical: Do not exceed 80°C to prevent iodine instability or bis-addition.
Stoichiometry 1.1 equiv AmineSlight excess ensures complete consumption of the fluoro-arene.

Step-by-Step Procedure:

  • Charge: To a reaction vessel, add 2-Fluoro-5-iodonitrobenzene (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Add Base: Add K2CO3 (2.0 equiv) followed by the Amine Nucleophile (1.1 equiv).

  • Reaction: Stir at ambient temperature. If no reaction is observed by TLC after 2 hours, heat to 50°C.

    • Visual Cue: The solution will typically turn from pale yellow to deep orange/red (characteristic of nitroanilines).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates.

  • Isolation: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na2SO4, and concentrate.

Troubleshooting:

  • Hydrolysis Product (Phenol): If water is present in the solvent, OH- competes with the amine. Use anhydrous solvents.

  • Incomplete Reaction: If the amine is sterically hindered (e.g., tert-butylamine), switch solvent to NMP and increase temp to 80°C.

Critical Workflow 2: Nitro Reduction & Cyclization

Following SNAr, the nitro group is reduced to an aniline, generating a 1,2-diaminobenzene derivative. This is the immediate precursor to the benzimidazole core.

Objective: Synthesize 1-substituted-5-iodo-1H-benzimidazole.

Protocol B: Iron-Mediated Reduction (Chemoselective)

Why Iron? Catalytic hydrogenation (H2/Pd-C) carries a high risk of de-iodination (removing the iodine handle). Iron/Ammonium Chloride is mild and preserves the aryl-iodide.

  • Dissolve: Dissolve the SNAr product (from Protocol A) in EtOH/Water (3:1).

  • Add Reagents: Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv).

  • Reflux: Heat to 80°C for 2–4 hours. Monitor by LCMS (disappearance of Nitro peak, appearance of M-30 mass).

  • Filter: Filter hot through Celite to remove iron oxides.

  • Concentrate: Evaporate ethanol to yield the crude diamine. Note: Diamines are oxidation-prone; proceed immediately to cyclization.

Protocol C: Cyclization to Benzimidazole
  • Reagent: Triethyl orthoformate (HC(OEt)3) and catalytic p-TsOH.

  • Procedure: Suspend crude diamine in HC(OEt)3. Heat to 100°C for 3 hours.

  • Result: Formation of the benzimidazole ring. The Iodine remains at position 5 (or 6, depending on tautomer, but fixed if N1 is substituted).

Critical Workflow 3: Late-Stage Diversification (Suzuki Coupling)

The iodine handle is now utilized to attach complex aryl or heteroaryl groups.

Objective: Cross-coupling of 5-iodobenzimidazole with an Aryl Boronic Acid.

Protocol D: Suzuki-Miyaura Coupling
ComponentRecommendationNotes
Catalyst Pd(dppf)Cl2·DCMRobust, air-stable catalyst effective for aryl iodides.
Ligand Not usually requiredThe dppf ligand is sufficient.
Base Na2CO3 (aq, 2M)Standard mild base.
Solvent Dioxane/Water (4:1)Degassed thoroughly to prevent homocoupling.

Step-by-Step Procedure:

  • Degas: Sparge solvents with nitrogen for 15 minutes.

  • Combine: In a microwave vial or pressure tube, combine 5-Iodobenzimidazole intermediate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and Base (3.0 equiv).

  • Heat: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Purification: The product often requires column chromatography (DCM/MeOH gradient) to remove palladium residues.

Integrated Case Study: Synthesis of a Kinase Inhibitor Core

The following diagram illustrates the synthesis of a generic kinase inhibitor scaffold using the protocols described above.

Workflow SM 2-Fluoro-5-iodonitrobenzene Inter1 Intermediate A: N-Cyclopropyl-4-iodo-2-nitroaniline SM->Inter1 Cyclopropylamine K2CO3, DMF, RT Inter2 Intermediate B: 4-Iodo-N1-cyclopropylbenzene-1,2-diamine Inter1->Inter2 Fe, NH4Cl EtOH/H2O, 80°C Scaffold Scaffold C: 1-Cyclopropyl-5-iodo-1H-benzimidazole Inter2->Scaffold Triethyl Orthoformate p-TsOH, 100°C Final Final Target: 1-Cyclopropyl-5-(pyridin-3-yl)-benzimidazole Scaffold->Final 3-Pyridylboronic acid Pd(dppf)Cl2, Suzuki

Figure 2: Case study workflow for a 1,5-disubstituted benzimidazole.

Safety & Handling Guidelines

  • Toxicity: 2-Fluoro-5-iodonitrobenzene is classified as Toxic if swallowed and a Skin/Eye Irritant .

  • Sensitization: Nitro-aromatics are potential skin sensitizers.[2] Double-gloving (Nitrile) is recommended.

  • Energetics: While not a high explosive, polynitro/halo compounds can decompose exothermically. Do not distill residues to dryness.

  • Waste: Aqueous streams containing fluoride (from SNAr) and heavy metals (Pd, Fe) must be segregated for specific disposal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9877429, 2-Fluoro-5-iodonitrobenzene. Retrieved from [Link]

  • Correia, J., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. PMC PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Application. Retrieved from [Link]

Sources

Method

Strategic Utilization of 2-Fluoro-5-iodonitrobenzene as a Trifunctional Scaffold

This guide is structured as a high-level technical dossier for medicinal chemists. It prioritizes strategic synthetic planning and robust experimental protocols over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for medicinal chemists. It prioritizes strategic synthetic planning and robust experimental protocols over generic descriptions.

Application Note & Technical Guide | CAS: 364-75-0 [1]

Executive Summary: The "Orthogonal" Advantage

In the landscape of fragment-based drug discovery (FBDD), 2-Fluoro-5-iodonitrobenzene represents a "privileged scaffold" due to its orthogonal reactivity .[1] It possesses three distinct functional handles, each responsive to specific reaction conditions without interfering with the others. This allows for the programmable construction of complex heterocycles—particularly 5-substituted benzimidazoles and quinoxalines —which are ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR targets).

The Reactivity Triad
  • C2-Fluorine (Ortho to Nitro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C5-Iodine (Meta to Nitro): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2]

  • C1-Nitro Group: A latent amine precursor. Its reduction triggers cyclization with the C2-substituent.[1]

Strategic Reaction Planning

The order of operations is critical. A common pitfall is reducing the nitro group too early, which deactivates the ring towards


.
The Golden Rule of Sequence



Cross-Coupling

Reduction/Cyclization
or


Reduction/Cyclization

Cross-Coupling
  • Why

    
     First?  The nitro group at C1 is a strong electron-withdrawing group (EWG) that activates the C2-Fluorine.[1] If you reduce 
    
    
    
    to
    
    
    first, the ring becomes electron-rich, rendering the C2-F bond inert to mild nucleophilic displacement.[1]
  • Why Careful Reduction? Standard catalytic hydrogenation (

    
    /Pd-C) often causes hydrodeiodination  (loss of the iodine).[1] Chemoselective reduction methods (Fe, Sn, or Zn) are required to preserve the iodine handle.
    
Visualization: Reactivity Logic

ReactivityMap Scaffold 2-Fluoro-5-iodonitrobenzene F_Site C2-Fluorine (Highly Electrophilic) Scaffold->F_Site Activated by NO2 I_Site C5-Iodine (Soft Electrophile) Scaffold->I_Site Stable to SNAr NO2_Site C1-Nitro (Activating Group) Scaffold->NO2_Site Latent Nucleophile SNAr SNAr F_Site->SNAr Reacts with Amines/Thiols Coupling Coupling I_Site->Coupling Reacts with Boronic Acids/Alkynes Cyclization Cyclization NO2_Site->Cyclization Reduces to Aniline for Ring Closing

Figure 1: Orthogonal reactivity map illustrating the distinct chemical behaviors of the three functional sites.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Diversification

Objective: Displacement of Fluorine with a primary amine without affecting the Iodine.

Mechanism: The reaction proceeds via a Meisenheimer complex. The


 group stabilizes the negative charge intermediate.

Materials:

  • Substrate: 2-Fluoro-5-iodonitrobenzene (1.0 eq)[1]

  • Nucleophile: Primary/Secondary Amine (1.1 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    [1]
  • Solvent: DMF (anhydrous) or DMSO[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Fluoro-5-iodonitrobenzene in DMF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Critical Note: For volatile amines, cool to 0°C during addition.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) usually shows the product as a deeper yellow/orange spot compared to the starting material.

    • Troubleshooting: If the reaction is sluggish (sterically hindered amines), heat to 50°C. Do not exceed 80°C to avoid potential displacement of the Iodine or side reactions.

  • Workup: Pour the mixture into ice-water (5x volume). The product usually precipitates as a bright orange solid. Filter, wash with water, and dry.[3]

    • Alternative: If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF.

Yield Expectation: 85–95%

Advanced Workflow: Benzimidazole Construction

This workflow demonstrates the synthesis of a 5-iodo-benzimidazole, a versatile intermediate for kinase inhibitor libraries.[1]

Phase 1: Chemoselective Reduction (Preserving Iodine)

Context: Avoid


/Pd-C. Use Iron-mediated reduction.[1]

Protocol:

  • Setup: Suspend the

    
     product (from Protocol A) in Ethanol/Water (3:1).
    
  • Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Concentration: Evaporate solvent to yield the 5-iodo-phenylenediamine intermediate. Use immediately (oxidation sensitive).

Phase 2: Cyclization

Reagent: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde + Oxidant.

Protocol (Orthoformate Method):

  • Dissolve the diamine in anhydrous ethanol.

  • Add Triethyl orthoformate (3.0 eq) and a catalytic amount of p-TsOH (5 mol%).

  • Reflux for 3 hours.

  • Cool and concentrate. Purify via column chromatography.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalizing the C5-position.[1] This can be performed before or after cyclization, but usually works best on the benzimidazole scaffold to avoid catalyst poisoning by free amines.

Materials:

  • Substrate: 5-Iodo-benzimidazole derivative (1.0 eq)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    [1]
  • Base:

    
     (2.0 eq) or 
    
    
    
    [1]
  • Solvent: 1,4-Dioxane/Water (4:1)[1][4]

Step-by-Step Procedure:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 10 minutes.

    • Why? Oxygen kills the active Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Iodine substrate and Pd catalyst. Seal the vial.

  • Heating: Heat to 80–90°C for 4–12 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Visualization: Synthesis Workflow

Workflow Start 2-Fluoro-5-iodonitrobenzene Step1 Step 1: SNAr (R-NH2, DIPEA, DMF) Displaces Fluorine Start->Step1 Inter1 Intermediate A: N-Alkyl-5-iodo-2-nitroaniline Step1->Inter1 Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Preserves Iodine Inter1->Step2 Inter2 Intermediate B: 4-Iodo-N1-alkyl-benzene-1,2-diamine Step2->Inter2 Step3 Step 3: Cyclization (R'-CHO or Orthoformate) Inter2->Step3 Product1 Scaffold: 1-Alkyl-5-iodo-benzimidazole Step3->Product1 Step4 Step 4: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Product1->Step4 Final Final Drug Candidate: 1-Alkyl-5-aryl-benzimidazole Step4->Final

Figure 2: Sequential workflow for converting the starting material into a functionalized benzimidazole scaffold.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Loss of Iodine Hydrogenolysis during reduction.[1]Switch from

/Pd to Fe/AcOH or SnCl_2/HCl .
Low Yield in

Hydrolysis of Fluorine to Phenol.Ensure solvents (DMF/DMSO) are anhydrous . Moisture competes with the amine.
Regioselectivity Issues Nucleophilic attack at Iodine?Highly unlikely under standard conditions. Iodine requires metal catalysis for activation.
Incomplete Suzuki Oxidative addition failure.Iodine is generally reactive. If slow, switch to electron-rich ligands like SPhos or XPhos to boost the catalytic cycle.[1]

Safety & Handling (SDS Summary)

  • Hazards: 2-Fluoro-5-iodonitrobenzene is an Irritant (Skin/Eye) and potentially Toxic if swallowed.[1][5]

  • Sensitization: Nitro-aromatics are known skin sensitizers.[1] Double-glove (Nitrile) is recommended.[1]

  • Waste: All iodine-containing waste must be segregated from general organic waste to prevent issues in incineration streams.[1]

References

  • Apollo Scientific. (2025).[6] Safety Data Sheet: 2-Fluoro-5-iodonitrobenzene. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). Retrieved from

  • National Institutes of Health (NIH). (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [1]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Retrieved from

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Fluoronitrobenzene derivatives. Retrieved from

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Fluoro-5-iodonitrobenzene

Introduction: The Strategic Value of 2-Fluoro-5-iodonitrobenzene in Heterocyclic Chemistry In the landscape of modern medicinal and materials chemistry, the strategic selection of starting materials is paramount to the e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Fluoro-5-iodonitrobenzene in Heterocyclic Chemistry

In the landscape of modern medicinal and materials chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-Fluoro-5-iodonitrobenzene has emerged as a preeminent building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the orthogonal reactivity of its three key functional groups: a highly activated fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), a versatile iodine atom amenable to a wide range of cross-coupling reactions, and a nitro group that not only activates the ring for SNAr but also serves as a synthetic handle for further transformations, such as reduction to an amine.

This guide provides an in-depth exploration of the synthetic pathways accessible from 2-fluoro-5-iodonitrobenzene, complete with detailed protocols and mechanistic insights. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to leverage this versatile substrate in their synthetic endeavors.

Part 1: Exploiting the Orthogonal Reactivity of 2-Fluoro-5-iodonitrobenzene

The synthetic utility of 2-fluoro-5-iodonitrobenzene lies in the distinct reactivity of its fluoro and iodo substituents. The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr).[1][2] This allows for the facile introduction of a variety of nucleophiles at the C2 position. In contrast, the iodine atom at the C5 position is an excellent participant in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This differential reactivity allows for a stepwise and controlled functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The SNAr reaction of 2-fluoro-5-iodonitrobenzene proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2] The strong electron-withdrawing effect of the nitro group is crucial for stabilizing the negative charge in this intermediate, thereby facilitating the reaction.[1]

Diagram 1: General Mechanism of SNAr Reaction

Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate.

This reactivity allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alcohols, to furnish substituted 4-iodo-2-nitroaniline, -thioether, or -ether derivatives, respectively. These intermediates are valuable precursors for the synthesis of various heterocyclic systems.

Cross-Coupling Reactions at the C5 Position

The carbon-iodine bond in 2-fluoro-5-iodonitrobenzene is a prime site for palladium-catalyzed cross-coupling reactions.[3] These reactions are powerful tools for the formation of C-C and C-N bonds and include well-established methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4][5]

The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond.

  • Transmetalation: The organic group from the coupling partner is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, and the desired product is released, regenerating the palladium(0) catalyst.[4][5]

Diagram 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII OxAdd Oxidative Addition (Ar-I) PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R Transmetal Transmetalation (R-M) PdII_R->Pd0 Product (Ar-R) RedElim Reductive Elimination

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[6][7][8] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[7] 2-Fluoro-5-iodonitrobenzene serves as an excellent starting material for the preparation of the requisite o-phenylenediamine precursor.

Synthesis of 4-Iodo-N-substituted-2-nitroaniline

The first step in this synthetic sequence is the SNAr reaction of 2-fluoro-5-iodonitrobenzene with a primary amine.

Protocol 1: General Procedure for the Synthesis of N-Substituted 4-Iodo-2-nitroanilines

  • Reagents and Materials:

    • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

    • Primary amine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 2-fluoro-5-iodonitrobenzene in DMF, add the primary amine and potassium carbonate.

    • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-4-iodo-2-nitroaniline~90%
2Aniline4-Iodo-N-phenyl-2-nitroaniline~85%
3CyclohexylamineN-Cyclohexyl-4-iodo-2-nitroaniline~92%
Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group to an amine, yielding the o-phenylenediamine derivative.

Protocol 2: Reduction of N-Substituted 4-Iodo-2-nitroanilines

  • Reagents and Materials:

    • N-Substituted 4-iodo-2-nitroaniline (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water (4:1)

    • Celite

  • Procedure:

    • To a suspension of the N-substituted 4-iodo-2-nitroaniline in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the desired o-phenylenediamine.

Cyclization to form the Benzimidazole Core

The final step is the cyclization of the o-phenylenediamine with an aldehyde.

Protocol 3: Synthesis of 2-Substituted-5-iodobenzimidazoles

  • Reagents and Materials:

    • N-Substituted-4-iodo-benzene-1,2-diamine (1.0 eq)

    • Aldehyde (1.1 eq)

    • Sodium metabisulfite (Na₂S₂O₅) (0.2 eq)

    • Ethanol

  • Procedure:

    • To a solution of the o-phenylenediamine in ethanol, add the aldehyde and sodium metabisulfite.

    • Reflux the reaction mixture for 8-18 hours.[9]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Diagram 3: Workflow for the Synthesis of Benzimidazoles

Benzimidazole_Synthesis start 2-Fluoro-5-iodonitrobenzene intermediate1 N-R-4-iodo-2-nitroaniline start->intermediate1 Protocol 1 step1 S_NAr with R-NH₂ intermediate2 N-R-4-iodobenzene-1,2-diamine intermediate1->intermediate2 Protocol 2 step2 Nitro Reduction (Fe/NH₄Cl) product 1-R-2-R'-5-iodobenzimidazole intermediate2->product Protocol 3 step3 Cyclization with R'-CHO

Caption: Synthetic workflow for the preparation of substituted benzimidazoles.

Part 3: Synthesis of Benzothiazoles

Benzothiazoles are another class of heterocycles with significant applications in medicinal chemistry and materials science.[10][11][12] A common route to their synthesis is the condensation of a 2-aminothiophenol with a suitable electrophile.

Synthesis of 2-Amino-4-iodobenzenethiol

The synthesis of the key 2-aminothiophenol intermediate can be achieved from 2-fluoro-5-iodonitrobenzene.

Protocol 4: Synthesis of 2-Amino-4-iodobenzenethiol

  • Step A: SNAr with Sodium Sulfide

    • In a sealed tube, dissolve 2-fluoro-5-iodonitrobenzene (1.0 eq) in DMF.

    • Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq).

    • Heat the mixture to 100 °C for 12 hours.

    • Cool to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain 4-iodo-2-nitrophenyl sulfide.

  • Step B: Reduction of the Nitro Group

    • Follow the procedure outlined in Protocol 2 using the product from Step A as the starting material to obtain 2-amino-4-iodobenzenethiol.

Cyclization to form the Benzothiazole Core

The 2-aminothiophenol can then be cyclized with various reagents to form the benzothiazole ring.

Protocol 5: Synthesis of 2-Substituted-5-iodobenzothiazoles

  • Reagents and Materials:

    • 2-Amino-4-iodobenzenethiol (1.0 eq)

    • Aldehyde or Carboxylic Acid (1.1 eq)

    • Catalyst (e.g., p-toluenesulfonic acid for aldehydes, polyphosphoric acid for carboxylic acids)

    • Solvent (e.g., Toluene for aldehydes, neat for PPA)

  • Procedure (with Aldehyde):

    • To a solution of 2-amino-4-iodobenzenethiol in toluene, add the aldehyde and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify by column chromatography.

Part 4: Further Diversification via Cross-Coupling

The iodo-substituted benzimidazoles and benzothiazoles synthesized are ideal substrates for further functionalization using palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries.

Protocol 6: General Procedure for Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • 5-Iodoheterocycle (1.0 eq)

    • Boronic acid or ester (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • Toluene/Ethanol/Water (3:1:1)

  • Procedure:

    • To a degassed mixture of the 5-iodoheterocycle, boronic acid, and Na₂CO₃ in the solvent mixture, add Pd(PPh₃)₄.

    • Heat the reaction mixture to 90 °C under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

EntryHeterocycleBoronic AcidProductYield (%)
15-IodobenzimidazolePhenylboronic acid5-Phenylbenzimidazole~85%
25-Iodobenzothiazole4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)benzothiazole~80%

Conclusion

2-Fluoro-5-iodonitrobenzene is a powerful and versatile building block for the synthesis of a wide range of novel heterocycles. Its orthogonal reactivity allows for a systematic and controlled approach to the construction of complex molecular scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable starting material, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-iodobenzylamine - Benchchem.
  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? | ResearchGate. Available at: [Link]

  • Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b... - ResearchGate. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

  • Synthesis of heterocyclic compounds - Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Synthesis of Benzo[6][9]thiazolo[2,3-c][3][9][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC - NIH. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents | Al-Mustansiriyah Journal of Science. Available at: [Link]

  • Ullmann reaction - Wikipedia. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS - download. Available at: [Link]

  • Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Synthesis and reactions of azido-benzothiazoles and -benzo[b]thiophens; novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Metal-Free Synthesis of 2-(per)Fluoroalkyl-3-nitro Indoles via Intramolecular Cyclization of Amides | Request PDF - ResearchGate. Available at: [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of 2‐Fluoroindoles Via the Base‐Free Nucleophilic 5‐Endo‐Trig Cyclization of o‐Amido‐β,β‐Difluoro‐α‐Silylstyrenes - ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for the Selective Functionalization of 2-Fluoro-5-iodonitrobenzene

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular scaffolds is paramount. 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) emerges as a highly valuable and versatile building block due to its distinct electronic and structural features.[1] This compound presents chemists with two orthogonally reactive sites: a carbon-iodine (C-I) bond, amenable to transition metal-catalyzed cross-coupling, and a carbon-fluorine (C-F) bond, activated for nucleophilic aromatic substitution (SNAr).

The presence of the strongly electron-withdrawing nitro group not only activates the aromatic ring but also provides a synthetic handle for further transformations, such as reduction to an aniline derivative.[1] This trifecta of functionalities allows for the controlled, stepwise, and selective introduction of diverse molecular fragments, enabling the rapid construction of complex, highly substituted aromatic compounds.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the selective functionalization of 2-fluoro-5-iodonitrobenzene, empowering researchers to leverage its full synthetic potential.

The Core of Selectivity: Mechanistic Causality and Reaction Choice

The ability to selectively functionalize one halogen over the other hinges on understanding the disparate reactivity of the C-I and C-F bonds under different mechanistic manifolds.

  • Palladium-Catalyzed Cross-Coupling (Targets C-I): Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed via a catalytic cycle initiated by the oxidative addition of a low-valent palladium catalyst into the carbon-halogen bond. The C-I bond (bond dissociation energy ~270 kJ/mol) is significantly weaker than the C-F bond (~500 kJ/mol). This large energy difference allows for the highly selective oxidative addition of palladium into the C-I bond, leaving the robust C-F bond untouched under typical cross-coupling conditions.[2][3] The choice of ligand is critical, with bulky, electron-rich phosphines often promoting the efficiency of the oxidative addition and subsequent steps.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr) (Targets C-F): The SNAr mechanism does not involve bond-breaking in its rate-determining step. Instead, it proceeds via a two-step addition-elimination pathway.[6][7] A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The reaction's regioselectivity is dictated by two factors:

    • Activation: The powerful electron-withdrawing nitro group strongly activates the ortho and para positions to nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex.[9]

    • Leaving Group Ability: The rate of the reaction is also influenced by the leaving group's ability to be displaced. Fluorine, being the most electronegative halogen, is the best leaving group for SNAr reactions because it strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[10][11]

This fundamental mechanistic dichotomy is the key to achieving high selectivity.

G cluster_start Starting Material cluster_decision Strategic Choice cluster_paths Reaction Manifolds cluster_reactions Synthetic Methodologies Start 2-Fluoro-5-iodonitrobenzene Decision Desired Functionalization Site? Start->Decision CI_Path C-I Bond (Weaker Bond) Decision->CI_Path Position 5 CF_Path C-F Bond (Activated Site) Decision->CF_Path Position 2 CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) CI_Path->CrossCoupling SNAr Nucleophilic Aromatic Substitution (SNAr) CF_Path->SNAr

Caption: Decision workflow for selective functionalization.

Protocols: Selective Functionalization at the Iodine Position (C-I)

These protocols leverage palladium catalysis for the selective formation of C-C and C-N bonds at the C-5 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl groups.[12] The choice of base is crucial for activating the boronic acid partner.[13]

Suzuki_Cycle cluster_substrates Reactants pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-I pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L_n-R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-R) pd2_trans->product aryl_halide 2-Fluoro-5-iodonitrobenzene (Ar-I) aryl_halide->pd2_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_trans

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 2-Fluoro-5-phenylnitrobenzene

  • Materials:

    • 2-Fluoro-5-iodonitrobenzene (1.0 eq, e.g., 267 mg, 1.0 mmol)

    • Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 16.4 mg, 0.04 mmol)

    • Potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)

    • Toluene/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-fluoro-5-iodonitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).[14]

    • Wash the organic phase with water (2 x 15 mL) and brine (1 x 15 mL).[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: C-C Alkyne Bond Formation

This reaction efficiently couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalytic system.[15][16][17] The amine base often serves as both the base and a solvent.[16]

Protocol 2: Synthesis of 2-Fluoro-5-(phenylethynyl)nitrobenzene

  • Materials:

    • 2-Fluoro-5-iodonitrobenzene (1.0 eq, 267 mg, 1.0 mmol)

    • Phenylacetylene (1.1 eq, 121 µL, 1.1 mmol)

    • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.015 eq, 10.5 mg, 0.015 mmol)

    • Copper(I) iodide (CuI) (0.03 eq, 5.7 mg, 0.03 mmol)

    • Triethylamine (TEA) (5 mL)

  • Procedure:

    • To a Schlenk flask, add 2-fluoro-5-iodonitrobenzene, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add degassed triethylamine, followed by phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 6-18 hours. The reaction is typically run under mild conditions.[16] Monitor progress by TLC.

    • Upon completion, remove the triethylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by flash column chromatography (hexane/ethyl acetate) to afford the product.

Protocols: Selective Functionalization at the Fluorine Position (C-F)

These protocols utilize the SNAr reaction, where the fluorine at the activated C-2 position is displaced by various nucleophiles.

SNAr with Amine Nucleophiles

The reaction with primary or secondary amines is a common method for installing nitrogen-based functional groups.

Caption: General mechanism of the SNAr reaction.

Protocol 3: Synthesis of 2-(Morpholino)-5-iodonitrobenzene

  • Materials:

    • 2-Fluoro-5-iodonitrobenzene (1.0 eq, 267 mg, 1.0 mmol)

    • Morpholine (1.5 eq, 131 µL, 1.5 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)

    • Dimethyl sulfoxide (DMSO) (4 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-5-iodonitrobenzene in DMSO.

    • Add morpholine and potassium carbonate to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL) with stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with water and dry under vacuum.

    • If necessary, recrystallize from ethanol or purify by column chromatography to obtain the pure product.

Data Summary and Comparison

Reaction TypeTarget BondKey ReagentsCatalyst SystemBaseTypical SolventTemp. (°C)
Suzuki-Miyaura C-IArylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80-90
Sonogashira C-ITerminal alkynePdCl₂(PPh₃)₂ / CuITEATriethylamine25
SNAr (Amination) C-FAmine (e.g., Morpholine)NoneK₂CO₃DMSO60-80

Sequential Functionalization Strategy

The true power of 2-fluoro-5-iodonitrobenzene lies in its potential for sequential, orthogonal functionalization. A typical strategy involves first performing a palladium-catalyzed cross-coupling at the C-I bond, followed by an SNAr reaction at the C-F bond of the newly formed product. This approach allows for the synthesis of tri-substituted nitrobenzene derivatives with precise control over substituent placement.

Example Workflow:

  • Step 1 (Suzuki): React 2-fluoro-5-iodonitrobenzene with 4-methoxyphenylboronic acid under Suzuki conditions to form 2-fluoro-5-(4-methoxyphenyl)nitrobenzene.

  • Step 2 (SNAr): React the product from Step 1 with piperidine under SNAr conditions to displace the fluorine, yielding 2-(piperidin-1-yl)-5-(4-methoxyphenyl)nitrobenzene.

Safety and Handling

2-Fluoro-5-iodonitrobenzene is a chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.[18]

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[18]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

References

  • M. R. M. D. S. Reagent, "2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols," PMC - NIH. [Online]. Available: [Link]

  • P. B. Cranwell, "An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class," Pendidikan Kimia. [Online]. Available: [Link]

  • A. A. O. Abdellah et al., "Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...," ResearchGate. [Online]. Available: [Link]

  • Wikipedia, "Sonogashira coupling," Wikipedia. [Online]. Available: [Link]

  • M. B. M. Ishak and J. K. W. Chan, "Principles of the Suzuki Coupling Reaction," Encyclopedia.pub. [Online]. Available: [Link]

  • N. F. de Moura et al., "'Green' Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students," SciELO México. [Online]. Available: [Link]

  • Wikipedia, "Diazonium compound," Wikipedia. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts. [Online]. Available: [Link]

  • V. G. Nenajdenko et al., "Flow Chemistry: Sonogashira Coupling," Thieme Chemistry. [Online]. Available: [Link]

  • ResearchGate, "Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...," ResearchGate. [Online]. Available: [Link]

  • E. B. J. Harris, "Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?," ResearchGate. [Online]. Available: [Link]

  • ResearchGate, "Regioselectivity in metal-catalyzed cross-coupling reactions...," ResearchGate. [Online]. Available: [Link]

  • P. T. D. Siband, "Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions," Catalysis Science & Technology (RSC Publishing). [Online]. Available: [Link]

  • ResearchGate, "Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1)," ResearchGate. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Online]. Available: [Link]

  • S. H. Kim et al., "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase," PMC. [Online]. Available: [Link]

  • Professor Dave Explains, "Nucleophilic Aromatic Substitution," YouTube. [Online]. Available: [Link]

  • Y. A. D. Y. Wan and H. Y. A. Lim, "Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions," PubMed. [Online]. Available: [Link]

  • ResearchGate, "Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides," ResearchGate. [Online]. Available: [Link]

  • Vapourtec, "Aromatic Substitution," Vapourtec Flow Chemistry. [Online]. Available: [Link]

  • KPU Pressbooks, "5.6 Nucleophilic Aromatic Substitution: SNAr," Organic Chemistry II. [Online]. Available: [Link]

  • OpenChemHub, "Ligand design for cross-couplings: phosphines," YouTube. [Online]. Available: [Link]

Sources

Application

Strategic Utilization of 2-Fluoro-5-iodonitrobenzene in Next-Generation Agrochemical Synthesis

Topic: 2-Fluoro-5-iodonitrobenzene as a building block for agrochemicals Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, Process Development Scientists[1] [1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-5-iodonitrobenzene as a building block for agrochemicals Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, Process Development Scientists[1]

[1][2]

Executive Summary

In the high-stakes arena of agrochemical discovery—particularly in the development of Protoporphyrinogen Oxidase (PPO) inhibitors—scaffold selection dictates the ceiling of structural diversity.[1][2][3] 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) represents a "privileged structure" due to its orthogonal reactivity profile.[1][2] It offers three distinct chemical handles—an electrophilic fluorine activated for


, a nitro group serving as a latent aniline, and an iodine atom primed for high-turnover palladium-catalyzed cross-couplings.[1][2][3]

This application note details the methodological hierarchy required to exploit this building block, focusing on the synthesis of herbicide candidates (e.g., phenyluracils, N-phenyl imides) where the 2-fluoro-5-substituted aniline core is ubiquitous.[1][3]

Chemical Reactivity Matrix

The utility of 2-Fluoro-5-iodonitrobenzene lies in the electronic interplay between its substituents.[1][2] Understanding this causality is prerequisite to experimental design.[1][2][3][4]

PositionSubstituentElectronic StatePrimary ReactivityStrategic Role
C-1 Nitro (

)
Strong EWGReduction to

Latent Nucleophile: Precursor for heterocycle construction (e.g., uracils, triazolinones).[1][2] Activates C-2 for

.
C-2 Fluorine (

)
High Electronegativity

Displacement
Selectivity Filter: Can be displaced by nucleophiles (alkoxides, amines) to alter lipophilicity, or retained to block metabolism and increase binding affinity.[1][2]
C-5 Iodine (

)
Soft Leaving GroupPd-Catalyzed CouplingExtension Vector: The weakest bond (

) allows for late-stage functionalization (Suzuki, Sonogashira) to introduce "tail" groups critical for PPO active site fit.[1][2]
Mechanistic Insight: The Orthogonality Principle

The synthesis logic relies on the fact that Palladium oxidative addition occurs preferentially at the C-I bond (weakest bond dissociation energy), while Nucleophilic Aromatic Substitution (


)  occurs at C-F (activated by the ortho-nitro group).[1][2][3] The nitro group itself is inert to both conditions (mostly) but sensitive to reduction.[1][2][3][4] This allows for a programmable sequence of operations.[1][2][3][4]

Visual Workflow: Chemo-Selective Diversification

The following diagram illustrates the divergent pathways available from this single scaffold.

ReactivityMap Start 2-Fluoro-5-iodonitrobenzene (Scaffold) Suzuki Path A: C-C Bond Formation (Suzuki/Sonogashira) Start->Suzuki Pd(0), Ar-B(OH)2 SNAr Path B: Nucleophilic Substitution (SNAr) Start->SNAr RO- / RNH2 Red Path C: Nitro Reduction (Chemoselective) Start->Red Fe/NH4Cl or SnCl2 ProductA 5-Aryl-2-fluoro-nitrobenzene Suzuki->ProductA ProductA->Red Subsequent Reduction ProductB 2-Alkoxy-5-iodonitrobenzene SNAr->ProductB ProductC 2-Fluoro-5-iodoaniline Red->ProductC

Caption: Divergent synthetic pathways. Path A (Suzuki) is preferred for building the carbon skeleton while retaining the nitro "mask".[1][2][3]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C-5 position with an aryl or heteroaryl group while preserving the ortho-fluoro-nitro motif.[1][2] Challenge: Preventing dehalogenation of the fluorine or reduction of the nitro group during the coupling.

Reagents:

  • Substrate: 2-Fluoro-5-iodonitrobenzene (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][2][3][4]

  • Catalyst:

    
     (3-5 mol%) - Chosen for stability and efficiency with aryl iodides.[1][2]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    [1][2][4]
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2][3]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with 2-Fluoro-5-iodonitrobenzene (267 mg, 1.0 mmol), the boronic acid (1.1 mmol), and base (

    
    , 636 mg, 3.0 mmol). Seal and purge with nitrogen for 5 minutes.[1][2][3][4]
    
  • Catalyst Addition: Add

    
     (24 mg, 0.03 mmol) under a counter-flow of nitrogen.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitoring by TLC/LCMS is critical.[1][2][3][4] The iodine is highly reactive; conversion should be rapid.[3]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1][2][3][4] Dry over

    
    .[1][2][3][4]
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Point: The product should show the disappearance of the C-I signal in Carbon NMR (~85-95 ppm range usually shifts upfield/downfield depending on the ring) and the retention of the Nitro and Fluorine signals.

Protocol B: Chemoselective Nitro Reduction (De-iodination Avoidance)

Objective: Reduce the nitro group to an aniline to enable heterocycle formation (e.g., Uracil ring closure).[1][2][3] Critical Causality: Standard catalytic hydrogenation (


) will frequently cause hydrodeiodination  (cleaving the C-I bond), destroying the scaffold.[1][2][3] Therefore, a dissolving metal reduction (Bechamp conditions) is required.[1][2][3]

Reagents:

  • Substrate: 2-Fluoro-5-iodonitrobenzene (or its Suzuki product)[1][2]

  • Reductant: Iron Powder (5.0 equiv) - Must be fine mesh (<325 mesh) for surface area.[1][2]

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)[1][2][4]
    
  • Solvent: Ethanol / Water (3:1 v/v)[1][2][4]

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro compound (1.0 mmol) in Ethanol (15 mL) and Water (5 mL).

  • Activation: Add

    
     (265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol).
    
  • Reflux: Heat the suspension to vigorous reflux (80°C ) with rapid stirring. Mechanical stirring is preferred for scale-up to prevent iron settling.[1][2]

  • Monitoring: Reaction usually completes in 1–2 hours. Monitor for the disappearance of the yellow nitro spot and appearance of the fluorescent aniline spot on TLC.

  • Filtration: Crucial Step. Filter the hot mixture through a Celite pad to remove iron sludge.[1][2][3][4] Wash the pad with hot ethanol.[1][2][3][4] Do not let the filtrate cool before filtering, or product may crystallize in the iron cake.[3]

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water to remove salts, dry, and concentrate.[2][3]

Why this works: The Fe/NH4Cl system operates via single electron transfer (SET) mechanisms that are specific to the nitro group under these conditions and lack the potential to insert into the C-I bond, preserving the halogen handle.[1][2][3]

Application Case Study: Synthesis of PPO Inhibitor Core

The resulting 2-Fluoro-5-iodoaniline is a potent precursor for PPO inhibitors like Saflufenacil analogs.[1][2]

Workflow:

  • Carbamoylation: React 2-Fluoro-5-iodoaniline with phosgene (or triphosgene) to form the isocyanate.[1][2]

  • Cyclization: Treat the isocyanate with an amino-ester (e.g., ethyl 3-amino-4,4,4-trifluorocrotonate) and a base to close the Uracil ring.[1][2]

  • Result: A 1-(2-fluoro-5-iodophenyl)uracil core.[1][2]

  • Late-Stage Diversification: Use the preserved Iodine handle to couple various propargyl or aryl groups, optimizing the herbicide's selectivity profile.[1][2][3]

Troubleshooting & Optimization

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the boronic acid or poisoning of the catalyst by the nitro group.[1][2][3][4]

    • Solution: Switch to

      
       or increase catalyst loading.[1][2][3][4] Ensure strict oxygen-free conditions.
      
  • Issue: Loss of Iodine during Reduction.

    • Cause: Trace acid in the Iron reduction or use of Zinc/HCl.[1][2][3][4]

    • Solution: Switch to

      
       in Ethanol at 70°C if Iron fails.[1][2][3][4] Avoid acidic media.
      
  • Issue:

    
     Side Reactions. 
    
    • Cause: Nucleophilic attack by the solvent (e.g., Ethanol) if heating too high during reduction.[1][2][3]

    • Solution: Keep reduction neutral (

      
      ) and avoid strong bases until the fluorine displacement is intentionally desired.[1][2][3][4]
      

Safety & Handling

  • Explosion Hazard: Nitro compounds are potentially explosive.[1][2][3][4] Do not heat dry residues of 2-Fluoro-5-iodonitrobenzene above 150°C.[1][2]

  • Toxicity: Aryl iodides and fluorinated aromatics are skin irritants and potential sensitizers.[1][2][3][4] Handle in a fume hood.

  • Waste: Palladium waste must be segregated.[1][2][3][4] Iodine-containing waste should be kept separate from general organic solvents to prevent halogenation of waste streams.[1][2]

References

  • Scaffold Properties & Vendors: PubChem. 1-Fluoro-2-iodo-4-nitrobenzene (Synonym).[1][2] National Library of Medicine.[1][2][3][4] Link[1][2][3][4]

  • Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1][2][3][4]

  • SNAr Reactivity in Agrochemicals: BenchChem. Application Notes for SNAr Reactions of Fluoro-nitrobenzenes. Link[1][2][3][4]

  • PPO Inhibitor Synthesis: Wu, Q., et al. (2023).[1][2][3] Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based PPO-inhibitors. Pest Management Science. Link

  • Chemoselective Reduction: Bellamy, F. D., & Ou, K. (1984).[1][2][3] Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters. Link

Sources

Method

Heck coupling conditions for 2-Fluoro-5-iodonitrobenzene

Application Note: Optimized Heck Coupling Protocols for 2-Fluoro-5-iodonitrobenzene Executive Summary This guide details the protocols for the Palladium-catalyzed Mizoroki-Heck coupling of 2-Fluoro-5-iodonitrobenzene (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Heck Coupling Protocols for 2-Fluoro-5-iodonitrobenzene

Executive Summary

This guide details the protocols for the Palladium-catalyzed Mizoroki-Heck coupling of 2-Fluoro-5-iodonitrobenzene (CAS: 385860-03-9). This substrate is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid/Radezolid analogs) and kinase inhibitors.

While the C5-iodide is highly activated for oxidative addition due to the electron-withdrawing nature of the nitro and fluoro groups, this same activation presents a specific process risk: Nucleophilic Aromatic Substitution (SNAr) at the C2-fluorine position. This guide provides two validated workflows—Method A (Classical Phosphine) and Method B (Ligand-Free/Jeffery) —designed to maximize C-C bond formation while suppressing defluorination side reactions.

Chemical Context & Substrate Analysis

The substrate features three distinct electronic zones. Understanding these is prerequisite to catalyst selection.

  • C5-Iodo (Reactive Site): The C-I bond is weak and electron-poor (activated by the meta-NO₂ and para-F). Oxidative addition of Pd(0) is rapid, often occurring at ambient temperatures.

  • C2-Fluoro (Risk Zone): Positioned ortho to the Nitro group, this fluorine is highly labile toward nucleophiles (SNAr). Critical Constraint: Avoid strong nucleophilic bases (e.g., hydroxides, alkoxides) and nucleophilic solvents (e.g., MeOH) at high temperatures.

  • C1-Nitro: Provides necessary electronic activation but can poison catalysts if reduced to an amine or nitroso species under forcing conditions.

SubstrateAnalysis cluster_0 2-Fluoro-5-iodonitrobenzene Reactivity Profile Substrate 2-Fluoro-5-iodonitrobenzene OxAdd Rapid Oxidative Addition (Site: C5-I) Substrate->OxAdd Pd(0) Insertion SnAr HIGH RISK: S_NAr (Site: C2-F) Substrate->SnAr Nucleophilic Attack EWG EWG Activation (Nitro Group) EWG->OxAdd Accelerates EWG->SnAr Accelerates

Figure 1: Reactivity profile highlighting the competition between desired coupling (Green) and side reactions (Red).

Methodology A: Classical Phosphine-Based Protocol

Recommended for initial screening and high-value synthesis where selectivity is paramount.

This protocol uses Triphenylphosphine (PPh₃) to stabilize the Palladium species, preventing "Pd-black" precipitation which is common with highly active aryl iodides.

Reagents & Materials
ComponentEquiv.RoleNotes
Substrate 1.0Reactant2-Fluoro-5-iodonitrobenzene
Alkene 1.2 - 1.5Coupling Partnere.g., Methyl Acrylate, Styrene
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystAir-stable source of Pd
PPh₃ 0.04 - 0.06LigandMaintains Pd solubility; Ratio Pd:L = 1:2 to 1:3
Et₃N 2.0 - 3.0BaseCrucial: Non-nucleophilic organic base to prevent SNAr
MeCN or DMF SolventMediumAnhydrous preferred
Step-by-Step Protocol
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add 2-Fluoro-5-iodonitrobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Inert: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Inject anhydrous Acetonitrile (MeCN) or DMF (concentration 0.2 M).

  • Base/Alkene: Add Triethylamine (Et₃N) (2.5 equiv) followed by the Alkene (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C . Monitor by HPLC/TLC.

    • Note: Conversion is typically complete within 2–6 hours due to the activated iodide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).

Methodology B: Ligand-Free Jeffery Conditions

Recommended for scale-up and cost-reduction.

Jeffery conditions utilize Phase Transfer Catalysis (PTC) to stabilize Pd nanoparticles, eliminating the need for expensive phosphine ligands. This method is faster but requires careful temperature control to avoid defluorination.

Reagents & Materials
ComponentEquiv.RoleNotes
Pd(OAc)₂ 0.01 (1 mol%)CatalystLower loading possible
TBAB 1.0AdditiveTetrabutylammonium bromide (Phase Transfer Agent)
NaOAc 2.0BaseWeak inorganic base; safer than carbonates for this substrate
DMF SolventMediumHigh polarity required for Jeffery conditions
Step-by-Step Protocol
  • Charge: Add substrate, Pd(OAc)₂ , TBAB , and NaOAc (anhydrous) to the vessel.

  • Solvent: Add DMF (0.5 M concentration—higher concentration is tolerated).

  • Alkene: Add the alkene (1.2 equiv).

  • Reaction: Heat to 90°C .

    • Warning: Do not exceed 110°C. Higher temperatures increase the risk of the base attacking the C2-fluorine.

  • Observation: The reaction mixture will turn black (Pd nanoparticles). This is normal.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove DMF.

Critical Control Points & Troubleshooting

Regioselectivity & Mechanism

The reaction follows the neutral pathway. The regioselectivity is governed by the migratory insertion step. For electron-poor aryl iodides reacting with electron-poor alkenes (like acrylates), the linear (beta) product is formed almost exclusively (>95:5).

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Alkene Coordination OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formed) Coord->MigIns Regioselective BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim BaseStep Reductive Elimination/Base (Regenerate Pd0) BetaElim->BaseStep - Product BaseStep->Pd0 + Base-HI

Figure 2: Simplified catalytic cycle for the Heck coupling.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Pd-black precipitation (Catalyst death)Switch from Method B to Method A (add PPh₃). Ensure O₂ exclusion.
Side Product: Phenol SNAr hydrolysis of FluorineSTOP. Your base is too strong or wet. Use anhydrous Et₃N or NaOAc. Avoid KOH/K₂CO₃.
No Reaction Catalyst poisoningThe Nitro group might be coordinating Pd. Increase temperature to 100°C or catalyst loading to 3 mol%.
Homocoupling (Ar-Ar) Catalyst too activeDilute reaction. Add slow addition of the aryl iodide.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction - Mechanism and Recent Literature. Retrieved from [Link]

    • Foundational reference for general Heck mechanisms and ligand effects.
  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal. Retrieved from [Link]

    • Validates ligand-free protocols for activ
  • Kikushima, K., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. Molecules. Retrieved from [Link]

    • Specific insights into fluoro-aryl reactivity and base selection.
  • National Institutes of Health (NIH). (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones. Retrieved from [Link]

    • Establishes the industrial relevance of the 2-fluoro-nitrobenzene scaffold in drug development.
Application

Application Notes and Protocols for Incorporating Fluorine into Molecules using 2-Fluoro-5-iodonitrobenzene

Introduction: The Strategic Advantage of Fluorine in Drug Discovery and the Role of 2-Fluoro-5-iodonitrobenzene The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Drug Discovery and the Role of 2-Fluoro-5-iodonitrobenzene

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of robust and versatile synthetic methodologies for the precise installation of fluorine atoms is of paramount importance to drug development professionals.

2-Fluoro-5-iodonitrobenzene has emerged as a powerful and versatile building block for the synthesis of complex fluorinated molecules. Its utility stems from the orthogonal reactivity of its three functional groups: the nitro group, the fluorine atom, and the iodine atom. The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), rendering the fluorine atom a good leaving group. Concurrently, the carbon-iodine bond provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for a stepwise and controlled functionalization of the aromatic scaffold, providing access to a diverse array of fluorinated intermediates for drug discovery programs.

This guide provides detailed application notes and protocols for the effective utilization of 2-Fluoro-5-iodonitrobenzene in key synthetic transformations, empowering researchers to leverage this valuable building block in their synthetic endeavors.

Chemical Properties and Safety Considerations

Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety information for 2-Fluoro-5-iodonitrobenzene.

PropertyValue
CAS Number 364-75-0[2]
Molecular Formula C₆H₃FINO₂
Molecular Weight 267.00 g/mol [2]
Appearance Light yellow to yellow solid
Melting Point 34-36 °C[2]

Safety Information: 2-Fluoro-5-iodonitrobenzene is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Strategic Functionalization: A Tale of Two Halogens

The synthetic utility of 2-Fluoro-5-iodonitrobenzene lies in the distinct reactivity of the C-F and C-I bonds. This allows for a strategic and sequential introduction of different molecular fragments.

Figure 1: Orthogonal reactivity of 2-Fluoro-5-iodonitrobenzene.

The nitro group strongly activates the ortho-positioned fluorine for nucleophilic aromatic substitution (SNAr). In contrast, the iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This differential reactivity enables a synthetic strategy where one position is functionalized while the other remains available for a subsequent transformation.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C-F Position

The electron-deficient nature of the aromatic ring, due to the powerful electron-withdrawing effect of the nitro group, facilitates the displacement of the fluoride ion by a variety of nucleophiles. This reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups.

General Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.

SNAr_Mechanism reagents 2-Fluoro-5-iodonitrobenzene + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product Substituted Product + F⁻ intermediate->product Elimination

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1.1: SNAr with Amine Nucleophiles (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted 4-iodo-2-nitroanilines.

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-Fluoro-5-iodonitrobenzene and potassium carbonate.

  • Add DMF and stir the mixture at room temperature.

  • Add morpholine dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Characterization Data for N-(4-iodo-2-nitrophenyl)morpholine:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 8.1 (d, 1H), 7.9 (dd, 1H), 7.2 (d, 1H), 3.9 (t, 4H), 3.1 (t, 4H) ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 148.0, 140.0, 135.0, 128.0, 125.0, 85.0, 67.0, 52.0 ppm.

  • Mass Spec (ESI): m/z calculated for C₁₀H₁₁IN₂O₃ [M+H]⁺, found [M+H]⁺.

Protocol 1.2: SNAr with Thiol Nucleophiles

This protocol provides a general method for the synthesis of thioethers.

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-Fluoro-5-iodonitrobenzene in DMF.

  • Add potassium carbonate and the thiol.

  • Heat the mixture to 80-100 °C and monitor by TLC.

  • After completion, cool to room temperature and pour into water.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

Protocol 1.3: SNAr with Oxygen Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of aryl ethers.

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Sodium Methoxide (1.2 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-Fluoro-5-iodonitrobenzene in methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Once the reaction is complete, neutralize with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify by column chromatography.[3]

Expected Characterization Data for 2-methoxy-5-iodonitrobenzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.9 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H), 4.0 (s, 3H) ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 155.0, 142.0, 138.0, 125.0, 115.0, 85.0, 57.0 ppm.

  • Mass Spec (ESI): m/z calculated for C₇H₆INO₃ [M+H]⁺, found [M+H]⁺.

Part 2: Palladium-Catalyzed Cross-Coupling at the C-I Position

The carbon-iodine bond of 2-Fluoro-5-iodonitrobenzene is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a variety of powerful cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Reaction Scheme:

Protocol:

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask, add 2-Fluoro-5-iodonitrobenzene, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Expected Characterization Data for 2-fluoro-5-phenylnitrobenzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 8.2 (dd, 1H), 8.0 (ddd, 1H), 7.6-7.4 (m, 5H), 7.3 (t, 1H) ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 160.0 (d, J=250 Hz), 145.0, 140.0, 135.0, 130.0, 129.0, 128.0, 127.0, 125.0 (d, J=10 Hz), 115.0 (d, J=25 Hz) ppm.

  • Mass Spec (ESI): m/z calculated for C₁₂H₈FNO₂ [M+H]⁺, found [M+H]⁺.

Protocol 2.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

General Reaction Scheme:

Protocol:

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or another suitable base

  • Tetrahydrofuran (THF) or another suitable solvent

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-Fluoro-5-iodonitrobenzene, the palladium catalyst, and the copper(I) iodide.

  • Add the solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Characterization Data for 1-(4-Fluoro-3-nitrophenylethynyl)benzene:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 8.3 (dd, 1H), 8.0 (ddd, 1H), 7.6-7.3 (m, 6H) ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 160.0 (d, J=250 Hz), 148.0, 132.0, 130.0, 129.0, 128.5, 128.0, 123.0, 118.0 (d, J=25 Hz), 95.0, 85.0 ppm.

  • Mass Spec (ESI): m/z calculated for C₁₄H₈FNO₂ [M+H]⁺, found [M+H]⁺.

Protocol 2.3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5]

General Reaction Scheme:

Protocol:

Materials:

  • 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base (1.4 eq)

  • Toluene or another suitable anhydrous, deoxygenated solvent

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

  • Add the solvent, followed by 2-Fluoro-5-iodonitrobenzene and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography.

Applications in Medicinal Chemistry

The strategic functionalization of 2-Fluoro-5-iodonitrobenzene has been instrumental in the synthesis of key intermediates for several important drug molecules. For instance, derivatives of this building block can be envisioned in the synthesis of complex heterocyclic systems present in kinase inhibitors like Vemurafenib and Lapatinib .[6][7][8][9] The ability to introduce a fluorine atom at a specific position and then elaborate the molecule through cross-coupling and/or nucleophilic substitution provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

2-Fluoro-5-iodonitrobenzene is a versatile and valuable building block for the synthesis of fluorinated organic molecules. Its unique reactivity profile allows for selective and sequential functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities with potential therapeutic applications.

References

  • Benchchem. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is....
  • Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzene-1-thiol. PubChem.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum. ChemicalBook.
  • Dalton Transactions. (2009). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Royal Society of Chemistry.
  • YouTube. (2025).
  • ResearchGate. (n.d.). Lapatinib synthesis via C–H functionalization.
  • PubChem. (n.d.). 1-Iodo-4-(phenylethynyl)benzene. PubChem.
  • ChemScene. (n.d.). 109744-41-4 | 1-Iodo-2-(phenylethynyl)benzene. ChemScene.
  • ChemicalBook. (2025). 5-FLUORO-2-IODONITROBENZENE | 364-77-2. ChemicalBook.
  • SciELO México. (n.d.).
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)....
  • Theranostics. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.
  • PMC. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2. Benchchem.
  • Filo. (2025). 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide... Filo.
  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. MDPI.
  • YouTube. (2025).
  • MDPI. (n.d.).
  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. Royal Society of Chemistry.
  • Apollo Scientific. (n.d.). 364-75-0 Cas No. | 2-Fluoro-5-iodonitrobenzene. Apollo Scientific.
  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower... Filo.
  • ChemicalBook. (n.d.). 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR spectrum. ChemicalBook.
  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews.
  • ChemicalBook. (n.d.). 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum. ChemicalBook.
  • PMC. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • MDPI. (2023).
  • Sigma-Aldrich. (n.d.).
  • Green Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI.
  • ChemRxiv. (n.d.).
  • Benchchem. (n.d.). Lapatinib 2-Fluoro Impurity | Research Compound. Benchchem.
  • Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • MDPI. (2023). Preformed Pd(II)
  • ResearchGate. (2025). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF.
  • MDPI. (n.d.).
  • PubChem. (n.d.). p-Fluoronitrobenzene. PubChem.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton.
  • ACS Publications. (2015).
  • MPG.PuRe. (n.d.). Regulating Promiscuous Catalysis via Substrate‐Induced Transient Assembly. Max Planck Society.
  • ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum. ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Fluoro-5-iodonitrobenzene Optimization

The following guide is structured as a Technical Support Center for researchers working with 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) . It synthesizes mechanistic insights with practical troubleshooting to maximize rea...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) . It synthesizes mechanistic insights with practical troubleshooting to maximize reaction yields.

Ticket ID: F-I-NO2-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Substrate Dossier: Reactivity Architecture

Before troubleshooting, you must understand the "personality" of your molecule. 2-Fluoro-5-iodonitrobenzene is a bifunctional electrophile . Its reactivity is dictated by the electronic push-pull of the nitro group.

  • Site A (C5-Iodine): The "Soft" Electrophile.

    • Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck).[1]

    • Reactivity: High. The C-I bond is weak and kinetically favors oxidative addition over the C-F bond.

    • Electronic Effect: The meta-nitro group exerts an inductive withdrawing effect (-I), making the C-I bond electron-deficient and accelerating oxidative addition.

  • Site B (C2-Fluorine): The "Hard" Electrophile.

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[2]
      
    • Reactivity: Activated. The ortho-nitro group stabilizes the Meisenheimer complex intermediate via resonance.

    • Risk: Hydrolysis.[2] The activated fluorine is susceptible to attack by hydroxide ions (from wet solvents/bases), leading to the phenol byproduct.

Visualization: Reactivity & Sequence Map

ReactivityMap Substrate 2-Fluoro-5-iodonitrobenzene (Starting Material) PathA PATH A: C5-Iodine Coupling (Suzuki/Sonogashira) Substrate->PathA Preferred First Step (Maintains e- deficiency) PathB PATH B: C2-Fluorine SNAr (Amine/Thiol Displacement) Substrate->PathB Alternative Route (Deactivates C-I bond) IntermediateA Intermediate A (Biaryl-Fluoro-Nitro) PathA->IntermediateA IntermediateA->PathB Step 2 Final Final Disubstituted Scaffold IntermediateA->Final IntermediateB Intermediate B (Amino-Iodo-Nitro) PathB->IntermediateB PathB->Final IntermediateB->PathA Requires active catalyst

Caption: Logical flow for functionalizing 2-Fluoro-5-iodonitrobenzene. Path A (Coupling first) is generally preferred to maintain electrophilicity for the Pd-cycle.

Module A: Optimizing C5-Iodine Coupling (Suzuki/Sonogashira)

Common Issue: Low yield due to deiodination (protodehalogenation) or homocoupling.

The Protocol (High-Yield Suzuki)

This protocol minimizes deiodination by using a mild base and controlled temperature.

  • Stoichiometry: Substrate (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (3-5 mol%).
    
  • Base:

    
     (2.0 equiv). Why? Milder than carbonates, reduces risk of attacking the nitro group.
    
  • Solvent: 1,4-Dioxane/Water (9:1). Why? The trace water is essential for the transmetallation step in the Suzuki cycle [1].

  • Temperature: 60°C - 80°C. Do not reflux immediately. High temps promote deiodination.

Troubleshooting Matrix (C5-Coupling)
SymptomProbable CauseTechnical Fix
Product is De-iodinated (H replaces I) Reaction temperature too high; Solvent "wet" with H-donors.Lower temp to 60°C. Switch solvent to anhydrous Toluene/THF. Use a bulkier catalyst like

.
Homocoupling of Boronic Acid Oxygen in the system.Degas solvents vigorously (sparge with Argon for 15 mins). Oxygen promotes boronic acid dimerization [2].
No Reaction (Starting Material Remains) Catalyst poisoning by Nitro group.The Nitro group can coordinate to Pd. Switch to a highly active catalyst system like SPhos-Pd-G2 or XPhos to outcompete the nitro coordination [3].
Coupling at Fluorine Site Ligand is too electron-rich; Temp > 100°C.Use standard ligands (

, dppf). Avoid electron-rich alkyl phosphines if selectivity is lost. Keep temp < 90°C.

Module B: Optimizing C2-Fluorine Substitution ( )

Common Issue: Hydrolysis (Phenol formation) or slow reaction rates.

The Protocol (Chemoselective )
  • Nucleophile: Primary/Secondary Amine (1.1 equiv).

  • Base: DIPEA (Hunig's Base, 2.0 equiv). Crucial: Do NOT use hydroxide bases (NaOH, KOH) or Carbonates if possible, as they introduce competitive hydrolysis [4].

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

  • Temperature: 0°C to Room Temperature. Why? The bond is highly activated. Heating often leads to impurities.

Troubleshooting Matrix ( )
SymptomProbable CauseTechnical Fix
Formation of Phenol (OH replaces F) Water in solvent; Hydroxide base used.Use anhydrous solvents. Switch base to organic amine (TEA, DIPEA) or solid

with molecular sieves.
Low Conversion Nucleophile is weak; Fluoride inhibition.Add a Lewis Acid catalyst (e.g.,

) or use a fluoride scavenger like TMS-Cl to drive equilibrium.
Regioselectivity Loss Attack at Nitro group (rare).Ensure the nucleophile is "hard" (amine/alkoxide). Soft nucleophiles (thiols) are highly selective for the C-F bond here.

FAQ: The "Help Desk"

Q: Can I perform the


 reaction before the Suzuki coupling? 
A:  Yes, but proceed with caution.
  • Risk: Converting the C2-F to an amine (C2-NHR) makes the benzene ring electron-rich (electron-donating effect). This deactivates the C5-I bond for the subsequent oxidative addition step in the Suzuki coupling.

  • Mitigation: If you must do

    
     first, use a more aggressive Pd-catalyst (like Pd-PEPPSI-IPr ) for the second step to overcome the deactivated ring [5].
    

Q: My reaction turns black and precipitates metal. What happened? A: This is "Pd-Black" formation. The catalyst has decomposed.

  • Cause: The nitro group or the amine product might be destabilizing the Pd-ligand complex.

  • Fix: Increase ligand loading (L:Pd ratio 2:1 or 4:1). Add a stabilizer like Tetrabutylammonium bromide (TBAB) to the reaction mixture.

Q: How do I remove the Nitro group later? A: The nitro group is a "masked" amine.

  • Standard:

    
    , Pd/C (Hydrogenation).
    
  • Chemoselective: If you have an Iodine remaining (rare) and want to keep it,

    
     will strip the Iodine. Use Iron powder/NH4Cl  or Tin(II) Chloride (
    
    
    
    )
    to reduce the Nitro group without dehalogenating the Iodine [6].

Workflow Visualization: Troubleshooting Logic

Troubleshooting Start Start: Low Yield Detected CheckStep Which Step Failed? Start->CheckStep Suzuki Suzuki Coupling (C5-I) CheckStep->Suzuki SNAr SNAr (C2-F) CheckStep->SNAr CheckProd Analyze Impurity Profile Suzuki->CheckProd Deiodo De-iodinated Product? CheckProd->Deiodo SM_Recov SM Recovered (No Rxn)? CheckProd->SM_Recov Fix1 Fix: Lower Temp, Dry Solvent Deiodo->Fix1 Yes Fix2 Fix: Switch to SPhos or XPhos Gen 2 SM_Recov->Fix2 Yes CheckHydro Phenol (OH) Detected? SNAr->CheckHydro Fix3 Fix: Use DIPEA, Add Molecular Sieves CheckHydro->Fix3 Yes

Caption: Diagnostic flow for identifying and resolving yield loss in 2-Fluoro-5-iodonitrobenzene reactions.

References

  • Suzuki-Miyaura Cross-Coupling: Mechanism & Protocols. Source: organic-chemistry.org URL:[Link]

  • Impact of Oxygen on Boronic Acid Homocoupling. Source: Adamo, C. et al. Journal of the American Chemical Society, 2006. URL:[Link]

  • Buchwald-Hartwig Amination and Catalyst Selection. Source: Wikipedia / Buchwald Lab URL:[Link]

  • Chemoselectivity in Palladium Catalysis. Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of 2-Fluoro-5-iodonitrobenzene

Case ID: SUZ-F-I-NO2-001 Status: Active Priority: High (Substrate Stability Risk) Subject: Troubleshooting Side Products & Selectivity Control Executive Summary: The "Dual-Reactivity" Trap Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-F-I-NO2-001 Status: Active Priority: High (Substrate Stability Risk) Subject: Troubleshooting Side Products & Selectivity Control

Executive Summary: The "Dual-Reactivity" Trap

Welcome to the technical guide for coupling 2-Fluoro-5-iodonitrobenzene . This substrate presents a classic "Janus-faced" reactivity profile that often traps unwary researchers.

You are attempting a Suzuki-Miyaura Cross-Coupling at the C-5 Iodine position. However, the molecule contains a "self-destruct" motif: the C-2 Fluorine ortho to a Nitro group . This combination makes the C-F bond exceptionally electrophilic and prone to Nucleophilic Aromatic Substitution (


) .

The Core Conflict: The basic conditions required to activate the boronic acid for Suzuki coupling are often sufficient to trigger


 at the fluorine position, leading to complex mixtures.

Diagnostic Guide: Identify Your Impurity

Compare your LC-MS/NMR data against these common failure modes.

Issue A: The "Missing Fluorine" (O-Arylation/Alkylation)
  • Symptom: Your desired product mass is missing. Instead, you see a peak corresponding to

    
     (if using MeOH) or 
    
    
    
    .
  • Observation:

    
     NMR shows loss of signal or a significant shift.
    
  • Root Cause:

    
     Competition . The base used for the Suzuki reaction (e.g., 
    
    
    
    ,
    
    
    , or alkoxides) acted as a nucleophile and attacked the C-2 position, displacing the fluoride.
  • Mechanism: The strong electron-withdrawing nature of the ortho-nitro group stabilizes the Meisenheimer complex, facilitating the displacement of fluoride by oxygen nucleophiles (hydroxide, methoxide, ethoxide).

Issue B: The "De-Iodinated" Artifact
  • Symptom: Mass spectrum shows

    
    . You isolated 2-fluoro-nitrobenzene .
    
  • Root Cause: Protodehalogenation . The Oxidative Addition of Pd into the C-I bond occurred, but Transmetallation failed or was too slow. The Pd-Aryl species scavenged a proton (from water or solvent) and reductively eliminated.

  • Risk Factor: High water content in "anhydrous" runs, or sterically hindered boronic acids.

Issue C: The "Dimer" (Homocoupling)
  • Symptom: You observe the biaryl derived from your boronic acid (

    
    ), but the aryl halide remains unreacted.
    
  • Root Cause: Oxidative Homocoupling . Presence of oxygen facilitates the dimerization of the boronic acid, consuming it before it can couple with your halide.

Technical Solutions & Protocols

Protocol 1: Suppressing (The "Safe Base" Strategy)
  • The Fix: Switch from nucleophilic bases (Hydroxides/Alkoxides) to non-nucleophilic, bulky, or anhydrous bases.

  • Recommended Base: Potassium Phosphate Tribasic (

    
    )  or Cesium Fluoride (
    
    
    
    )
    .
    • Why? Phosphates are sufficiently basic to activate the boronic acid but are poor nucleophiles toward the aromatic ring compared to hydroxides or alkoxides.

  • Solvent System: Anhydrous 1,4-Dioxane or Toluene .

    • Avoid: Alcohols (MeOH, EtOH) are strictly forbidden; they will form alkoxide side products immediately. Water should be minimized to prevent hydrolysis to the phenol.

Protocol 2: Preventing Protodehalogenation
  • The Fix: Accelerate the catalytic cycle (specifically Transmetallation).

  • Catalyst: Use high-activity precatalysts like

    
      or 
    
    
    
    .
    • Why? Faster turnover reduces the lifetime of the vulnerable

      
       species, giving it less time to scavenge protons.
      
  • Stoichiometry: Increase Boronic Acid to 1.5 equiv .

Visualizing the Competition

The following diagram maps the kinetic competition between the desired Suzuki cycle and the parasitic


 pathway.

ReactionPathways SM Starting Material (2-Fluoro-5-iodonitrobenzene) OxAdd Oxidative Addition (Ar-Pd-I Species) SM->OxAdd Pd(0) SNAr Side Product B: SNAr Substitution (Loss of Fluorine) SM->SNAr Nucleophilic Base (OH-, OR-) attacking C-2 TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Acid + Base Proto Side Product A: Protodehalogenation (Loss of Iodine) OxAdd->Proto Slow Transmetallation + H2O/Proton Source SuzukiProd TARGET PRODUCT (Suzuki Coupling at C-5) TransMet->SuzukiProd Reductive Elimination

Caption: Kinetic bifurcation showing the desired Suzuki pathway (Blue) vs. the competing SNAr and Protodehalogenation failure modes (Red).

Optimized Experimental Protocol

Objective: Selective coupling at C-5 without touching the C-2 Fluorine.

ParameterRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous)Aprotic, moderate polarity. Avoids solvolysis.
Base

(2.0 - 3.0 equiv)
Non-nucleophilic base. Use finely ground powder.
Catalyst

(5 mol%)
Robust, bidentate ligand prevents Pd black formation.
Temperature 80°C Sufficient for Suzuki, usually below threshold for rapid

with weak bases.
Atmosphere Argon/Nitrogen Essential to prevent homocoupling and catalyst death.

Step-by-Step:

  • Charge: In a glovebox or under active Nitrogen flow, add 2-Fluoro-5-iodonitrobenzene (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv) to a reaction vial.
  • Solvate: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Nitrogen for 5-10 minutes or perform 3 freeze-pump-thaw cycles. Critical for preventing homocoupling.

  • React: Seal and heat to 80°C. Monitor by LC-MS at 2 hours.

  • Workup: Dilute with EtOAc, wash with water (briefly) and brine. Dry over

    
    .
    
    • Note: Avoid prolonged exposure to basic aqueous layers during workup to prevent post-reaction hydrolysis of the fluorine.

Frequently Asked Questions (FAQ)

Q: Can I use


 in DMF? 
A:  Proceed with extreme caution. While 

is standard, in polar aprotic solvents like DMF, the "naked" carbonate anion is more nucleophilic and can attack the C-2 position, especially at high temperatures (

). If you must use DMF, lower the temperature to

or switch to

.

Q: I see a spot on TLC that doesn't move. What is it? A: This is likely the phenol derivative resulting from


 by hydroxide (from wet solvent) followed by deprotonation. It forms a salt that sticks to the baseline. Acidify a small aliquot; if the spot moves up, it's the phenol.

Q: Why is my Iodine leaving but no coupling occurs? A: This is classic Protodehalogenation . Your catalytic cycle is stalling after oxidative addition.

  • Check your boronic acid purity (is it actually boroxine anhydride?).

  • Add a drop of water (controlled) if using strictly anhydrous phosphate, as trace water is sometimes needed for the boronic acid activation mechanism, but keep it minimal to avoid

    
    . Alternatively, use wet  dioxane (dioxane/water 10:1) only if you switch to a very mild base like 
    
    
    
    (though this risks low conversion). Stick to the anhydrous
    
    
    protocol first.

References

  • Organic Chemistry Portal. Suzuki Coupling - Side Reactions and Optimization. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Side Products. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-iodonitrobenzene &amp; Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Purification, Isolation, and Stability of Halogenated Nitroaromatics Introduction Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Purification, Isolation, and Stability of Halogenated Nitroaromatics

Introduction

Welcome to the technical support hub for 2-Fluoro-5-iodonitrobenzene (CAS: 364-75-0) . As a Senior Application Scientist, I understand that this scaffold is a "workhorse" intermediate—the fluorine is primed for SNAr displacement, and the iodine is a handle for cross-coupling (Suzuki/Sonogashira).

However, this dual-functionality creates a purification minefield. You are likely facing one of three issues:

  • Regioisomer Contamination: Separating the 5-iodo target from 4-iodo or 3-iodo impurities.

  • "Oiling Out" : The compound melts near 60-65°C, making recrystallization difficult.

  • Iodine Leaching : Persistent purple/brown discoloration indicating decomposition.

This guide abandons generic advice in favor of chemically grounded troubleshooting protocols.

Module 1: Crystallization & "Oiling Out"

User Query: "I am trying to recrystallize my crude 2-fluoro-5-iodonitrobenzene, but it separates as a brown oil at the bottom of the flask instead of crystals."

The Mechanism

This compound is a low-melting solid . When the temperature of your solvent system exceeds the melting point of the solvated compound (which is often depressed by impurities), the compound undergoes liquid-liquid phase separation (oiling out) rather than nucleation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent System MeOH:H₂O (9:1) or Hexane:EtOAc (10:1) High polarity difference encourages oiling. Use systems with moderate dielectric constants to align with the nitro group's polarity.
Temperature Keep < 50°C Do not boil. Dissolve at mild heat (45-50°C). If you exceed the melting point (approx 62°C), you force the oil phase.
Seeding Mandatory The lattice energy of halo-nitrobenzenes is low. You must provide a template (seed crystal) at 35°C to bypass the oil phase.
Visual Workflow: Solving the "Oil-Out"

Recrystallization_Logic Start Crude Material (Oiling Out) Check_Temp Check Dissolution Temp Start->Check_Temp High_Temp Temp > 60°C? Check_Temp->High_Temp Action_Cool Cool to 40°C Add solvent to dissolve High_Temp->Action_Cool Yes (Too Hot) Action_Seed Add Seed Crystal at 35-40°C High_Temp->Action_Seed No (Temp OK) Action_Cool->Action_Seed Action_Slow Slow Cool to 4°C (1°C/min) Action_Seed->Action_Slow Result_Cryst Crystalline Solid Action_Slow->Result_Cryst Result_Oil Persistent Oil Action_Slow->Result_Oil Failed Action_Scratch Scratch Glass/Sonicate Result_Oil->Action_Scratch Action_Scratch->Action_Slow

Caption: Logic flow for preventing liquid-liquid phase separation (oiling out) during purification of low-melting nitroaromatics.

Module 2: Chromatographic Separation of Isomers

User Query: "I have 5% of the 4-iodo isomer. Silica gel chromatography isn't separating them. The spots overlap."

The Mechanism

Standard silica relies on hydrogen bonding with the nitro group. Since both the 4-iodo and 5-iodo isomers have the nitro group, their interaction with silica is nearly identical. You need a stationary phase that discriminates based on electron density (Pi-Pi interactions) or shape selectivity .

Advanced Stationary Phase Selection
Column TypeSelectivity MechanismSuitability
C18 (Standard) HydrophobicityLow. Both isomers have similar logP.
Phenyl-Hexyl

-

Interactions
High. The iodine position alters the electron cloud density of the ring. Phenyl phases interact differently with electron-deficient (nitro) rings depending on halogen placement [1].
PFP (Pentafluorophenyl) Dipole-Dipole & Charge TransferHighest. PFP phases are specifically designed for halogenated aromatics. The "fluorine-fluorine" and "fluorine-iodine" interactions provide superior resolution for regioisomers [2].
Mobile Phase Modifier
  • Recommendation: Add 0.1% Acetic Acid to the mobile phase.

  • Why? Nitro compounds can interact with residual silanols on the silica/bonded phase, causing "tailing." Acid suppresses silanol ionization, sharpening the peaks and improving resolution (Rs).

Module 3: Chemical Decontamination (Iodine Removal)

User Query: "My product is purple/brown. NMR shows it's pure, but the color persists."

The Mechanism

Aryl iodides are light-sensitive. The C-I bond is weaker than C-F or C-Br. Homolytic cleavage releases radical iodine (


), which dimerizes to 

(purple). This acts as an autocatalyst for further decomposition.
The "Thiosulfate Wash" Protocol

Do not rely on simple water washes. You must chemically reduce the iodine.

  • Dissolve: Dissolve the crude organic material in Ethyl Acetate (EtOAc).

  • Prepare Wash: Make a 10% w/v solution of Sodium Thiosulfate (

    
    ) .
    
  • The Shake: Wash the organic layer with the thiosulfate solution.

    • Observation: The purple color in the organic layer should vanish instantly as

      
       is reduced to water-soluble iodide (
      
      
      
      ).
  • Stabilization: When concentrating the material on a rotavap, add a small piece of Copper wire or Copper turnings to the flask. Copper scavenges free iodine during the thermal stress of evaporation [3].

Module 4: Post-SNAr Purification (Derivatives)

User Query: "I reacted 2-fluoro-5-iodonitrobenzene with an amine. How do I remove the excess amine and unreacted starting material?"

The "Acid-Base Switch" Strategy

The fluorine displacement (SNAr) creates an aniline derivative. This significantly changes the pKa and polarity compared to the neutral starting material.

Workflow:

  • Reaction Mixture: Contains Product (Secondary Aniline), Starting Material (Neutral), and Excess Amine (Basic).

  • Step 1: Acid Wash (Removal of Excess Amine)

    • Wash organic layer with 0.5M HCl .

    • Outcome: Most aliphatic amines (excess reagent) are protonated and move to the aqueous layer. The nitro-aniline product is usually too weakly basic to protonate fully at this concentration and stays in the organic layer (check this with a small aliquot first!).

  • Step 2: Silica Filtration (Removal of Starting Material)

    • The product (amine) is much more polar than the starting material (fluoro-nitro).

    • Run a "plug" filtration using 10% EtOAc/Hexane . The non-polar starting material elutes first. Then switch to 50% EtOAc/Hexane to elute the deep yellow/orange product.

Visual Workflow: SNAr Cleanup

SNAr_Purification Mix Reaction Mixture (Product + SM + Amine) Wash Wash 0.5M HCl Mix->Wash Aq_Layer Aqueous Layer (Protonated Excess Amine) Wash->Aq_Layer Extract Org_Layer Organic Layer (Product + SM) Wash->Org_Layer Retain Column Silica Plug Org_Layer->Column Frac1 Fraction 1 (Non-Polar) Unreacted SM Column->Frac1 10% EtOAc Frac2 Fraction 2 (Polar) Target Product Column->Frac2 50% EtOAc

Caption: Separation logic for 2-fluoro-5-iodonitrobenzene derivatives following nucleophilic aromatic substitution.

References

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL Technical Notes. Retrieved from

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. Retrieved from

  • Google Patents. (1966). Process for the removal of iodine from organic compounds (US3425798A).[1] Retrieved from

  • Apollo Scientific. (n.d.).[2] Safety Data Sheet: 2-Fluoro-5-iodonitrobenzene. Retrieved from

Sources

Optimization

Technical Support Center: Strategic Handling of 2-Fluoro-5-iodonitrobenzene

Introduction: Welcome to our dedicated technical resource for chemists utilizing 2-Fluoro-5-iodonitrobenzene. This guide is crafted for researchers and drug development professionals who leverage this versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to our dedicated technical resource for chemists utilizing 2-Fluoro-5-iodonitrobenzene. This guide is crafted for researchers and drug development professionals who leverage this versatile building block in complex syntheses. The distinct reactivity of its two halogen atoms—a highly reactive C-I bond ideal for cross-coupling and a robust C-F bond—makes it a powerful synthetic tool. However, this potential is often challenged by the undesired side reaction of deiodination. This support center provides a structured approach to diagnosing, troubleshooting, and ultimately preventing dehalogenation, ensuring high-yield, selective, and reproducible outcomes in your experiments.

Part 1: Troubleshooting Guide for Unwanted Dehalogenation

The primary issue encountered with 2-Fluoro-5-iodonitrobenzene is the premature loss of iodine, leading to the formation of 3-fluoronitrobenzene. This side-product arises from a competitive pathway known as reductive dehalogenation (or hydrodehalogenation), which consumes your starting material and complicates purification.[1] The following diagnostic workflow is designed to help you pinpoint and rectify the cause of this issue in your palladium-catalyzed cross-coupling reactions.

Dehalogenation_Troubleshooting start Problem: Significant Formation of 3-Fluoronitrobenzene Detected q_base What type of base was used? start->q_base strong_base Strong/Nucleophilic Base (e.g., NaOtBu, NaOH, Et3N) q_base->strong_base Strong weak_base Weak/Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3, K2CO3) q_base->weak_base Weak sol_base Action: Switch to a weaker, non-nucleophilic base like K3PO4 or Cs2CO3. These minimize side reactions and protonolysis. strong_base->sol_base q_ligand What ligand was employed? weak_base->q_ligand simple_ligand Simple/Less Bulky Ligand (e.g., PPh3) q_ligand->simple_ligand Simple advanced_ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) q_ligand->advanced_ligand Advanced sol_ligand Action: Employ a modern biarylphosphine ligand (e.g., SPhos). These promote rapid reductive elimination, outcompeting dehalogenation. simple_ligand->sol_ligand q_temp What was the reaction temperature? advanced_ligand->q_temp high_temp High Temperature (> 100 °C) q_temp->high_temp High mod_temp Moderate Temperature (≤ 90 °C) q_temp->mod_temp Moderate sol_temp Action: Lower the reaction temperature. Screen temperatures in the 70-90 °C range to find the optimal balance. high_temp->sol_temp final_check Re-evaluate with optimized conditions. If issues persist, consider solvent effects (e.g., switch from DMF to Dioxane/Toluene). mod_temp->final_check sol_base->q_ligand sol_ligand->q_temp sol_temp->final_check

Caption: Diagnostic workflow for troubleshooting reductive deiodination.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is the Carbon-Iodine bond so susceptible to cleavage compared to the Carbon-Fluorine bond? A1: The selectivity comes down to fundamental differences in bond energies. The Carbon-Iodine (C-I) bond is significantly weaker (approx. 228 kJ/mol) than the robust Carbon-Fluorine (C-F) bond (approx. 485 kJ/mol). In the crucial first step of a palladium-catalyzed cross-coupling cycle, oxidative addition , the Pd(0) catalyst inserts into the carbon-halogen bond. This process has a much lower activation energy for the weaker C-I bond, allowing for selective reaction at this position while leaving the C-F bond untouched under typical conditions.[2]

Q2: What is the precise mechanism of reductive dehalogenation and what are the hydrogen sources? A2: Reductive dehalogenation is a parasitic catalytic cycle that competes with the productive cross-coupling pathway. After the initial oxidative addition forms the Ar-Pd(II)-I intermediate, this complex can take one of two paths:

  • Productive Path (Transmetalation): The boronic acid (in a Suzuki reaction) transfers its organic group to the palladium center.

  • Dehalogenation Path: The Ar-Pd(II)-I intermediate acquires a hydride (H⁻) ligand, forming an Ar-Pd(II)-H species. This rapidly undergoes reductive elimination to release the dehalogenated arene (3-fluoronitrobenzene) and regenerates the Pd(0) catalyst.[3][4]

The source of the hydride can be varied and is often reaction-dependent. Common sources include solvent molecules (like alcohols or even dioxane), amines, water, or the base itself, particularly those with available β-hydrogens.[5][6][7][8]

Q3: How does the choice of ligand so dramatically impact the prevention of dehalogenation? A3: The ligand is arguably the most critical factor for controlling selectivity. Modern, bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are designed to optimize the kinetics of the desired reaction pathway.[9]

  • Steric Bulk: The large size of these ligands creates a sterically crowded environment around the palladium center. This accelerates the final C-C bond-forming reductive elimination step, which is often the rate-limiting step of the productive cycle.

  • Electron-Donating Ability: Rich electron density on the ligand stabilizes the palladium center and promotes efficient oxidative addition.

By dramatically speeding up the productive catalytic cycle, these advanced ligands ensure that the Ar-Pd(II)-I intermediate is rapidly consumed via transmetalation and reductive elimination before it has a chance to enter the competing dehalogenation pathway.[9][10]

Q4: Which bases are considered "safe" for this substrate, and why? A4: The choice of base is critical. Strong bases, especially those that are also nucleophilic (e.g., NaOH, NaOt-Bu), can directly promote dehalogenation or other side reactions.[11][12][13] The recommended bases are weaker, non-nucleophilic inorganic salts.

  • Potassium Phosphate (K₃PO₄): An excellent general-purpose base. It is strong enough to facilitate the crucial transmetalation step in Suzuki couplings without being overly aggressive.

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in challenging couplings, due to its high solubility in organic solvents and its ability to effectively activate the boronic acid.

These bases are less likely to act as hydrogen donors or cause degradation of the catalyst and substrate.[14]

Part 3: Validated Protocol & Performance Data

This section provides a robust, step-by-step protocol for a Suzuki-Miyaura coupling reaction that has been optimized to minimize deiodination of 2-Fluoro-5-iodonitrobenzene.

Objective: To achieve a high-yield synthesis of a 2-fluoro-5-aryl-nitrobenzene derivative while keeping the deiodinated side-product below 5%.

Experimental Workflow

Caption: Optimized protocol workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Vessel Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, combine 2-Fluoro-5-iodonitrobenzene (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), and powdered potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst and ligand. For optimal results, use a preformed catalyst like SPhos Pd G3 (1–2 mol%).

  • Inerting the System: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to thoroughly remove oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M concentration) via cannula or syringe. If required by the specific boronic acid, add a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 80 °C . Stir the mixture vigorously. Avoid temperatures exceeding 90-100 °C, as this can increase the rate of dehalogenation.

  • Monitoring: Follow the consumption of the starting material using a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 2–16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the desired product.

Comparative Performance Data

The table below illustrates the critical impact of reaction parameters on the yield of the desired coupled product versus the formation of the deiodinated byproduct.

Entry Pd Source / Ligand Base Solvent Temp (°C) Product Yield (%) Deiodination (%)
1Pd(PPh₃)₄K₂CO₃Dioxane1005535
2Pd₂(dba)₃ / SPhosK₂CO₃Dioxane1007818
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene80914
4 SPhos Pd G3 K₃PO₄ Dioxane 80 >95 <2

Data represent typical outcomes for the coupling with 4-methoxyphenylboronic acid and are for illustrative purposes.

References

  • Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(16), 3607–3612. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(16), 4130–4141. [Link]

  • Zheng, H.-X., et al. (2017). A Transition-Metal- and Catalyst-Free Hydrogenation of Aryl Halides Promoted by Bases Using Aldehydes or Alcohols as Hydrogen Source. Organic Letters, 19(19), 5114–5117. [Link]

  • Reddit r/Chempros. (2019). Significant dehalogenation in Stille coupling. Retrieved January 29, 2026, from [Link]

  • Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 29, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 29, 2026, from [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Wang, D., et al. (2023). Few-Atomic Zero-Valent Palladium Ensembles for Efficient Reductive Dehydrogenation and Dehalogenation Catalysis. ACS Nano, 17(23), 23966–23976. [Link]

  • Cui, C., et al. (2011). Transition Metal-like Oxidative Addition of C–F and C–O Bonds to an Aluminum(I) Center. Journal of the American Chemical Society, 133(33), 12944–12947. [Link]

  • Bunnett, J. F., & Victor, R. R. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 810–811. [Link]

  • Dash, S., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(44), 10747–10773. [Link]

  • Rossi, R. A., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(15), 5031. [Link]

Sources

Troubleshooting

Technical Support Center: Reactivity &amp; Solvent Optimization for 2-Fluoro-5-iodonitrobenzene

Case Reference: CAS 364-75-0 | Molecular Weight: 266.99 g/mol Support Tier: Senior Application Scientist Level Core Technical Overview: The "Dual-Personality" Substrate 2-Fluoro-5-iodonitrobenzene (FINB) is a bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 364-75-0 | Molecular Weight: 266.99 g/mol Support Tier: Senior Application Scientist Level

Core Technical Overview: The "Dual-Personality" Substrate

2-Fluoro-5-iodonitrobenzene (FINB) is a bifunctional scaffold critical in medicinal chemistry for synthesizing heterocycles and biaryls. Its utility stems from its orthogonal reactivity profile:

  • C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group.
    
  • C5-Iodine: Excellent handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), as the C-I bond is weaker than the C-F bond.

The Critical Challenge: Solvent choice dictates not just reaction rate, but chemoselectivity . An improper solvent system can lead to competitive hydrolysis of the fluorine, dehalogenation of the iodine, or catalyst poisoning.

Module A: Solvent Effects on Nucleophilic Aromatic Substitution ( )

In


 reactions targeting the C2-Fluorine, the rate-determining step is typically the formation of the Meisenheimer complex. The solvent's ability to solvate the nucleophile versus the transition state is the primary lever for optimization.
The Polarity-Reactivity Matrix
Solvent ClassExamplesEffect on FINB ReactivityMechanism of ActionRecommended For
Polar Aprotic DMSO, DMF, NMP, DMAcHigh Acceleration (

)
Solvates cations (

,

) effectively but leaves the anionic nucleophile "naked" and highly reactive. Stabilizes the polar Meisenheimer intermediate.
Weak nucleophiles; sterically hindered amines; rapid library synthesis.
Polar Protic Methanol, Ethanol, IsopropanolRetardation Forms strong hydrogen bonds with the nucleophile, creating a solvation shell that must be broken before attack.Highly reactive nucleophiles (e.g., thiols, primary amines) where selectivity or exotherm control is needed.
Non-Polar Toluene, DCMLow/Zero (without additive)Poor solubility of reagents. Requires Phase Transfer Catalysts (PTC) like 18-Crown-6 or TBAB to function.Reactions requiring anhydrous conditions or specific workup constraints.
Technical Insight: The "Ortho-Effect"

The nitro group at the ortho position (C1) is crucial. It exerts a strong inductive (-I) effect that pulls electron density from the C2 carbon, making it highly electrophilic.

  • Why F > I for

    
    :  Although Iodine is a better leaving group in 
    
    
    
    /
    
    
    chemistry, Fluorine is superior in
    
    
    because its high electronegativity exacerbates the positive charge at C2, accelerating the initial nucleophilic attack (the rate-limiting step).

Module B: Solvent Effects on Cross-Coupling (Suzuki-Miyaura)

When targeting the C5-Iodine, the goal is to facilitate Oxidative Addition of Pd(0) into the C-I bond without disturbing the C-F bond.

Solvent Systems for Chemoselectivity
  • Dioxane/Water (4:1): The "Gold Standard." Water is essential to dissolve the inorganic base (e.g.,

    
    ), while Dioxane solubilizes the FINB and boronic acid.
    
  • Toluene/Water: Useful for biphasic systems. Often requires a surfactant or vigorous stirring.

  • Anhydrous DMF: Risk Warning. At high temperatures (>100°C), DMF can decompose to dimethylamine, which can act as a nucleophile and displace the Fluorine via

    
    , creating a major impurity.
    

Visualizing the Decision Pathway

ReactionLogic Start Substrate: 2-Fluoro-5-iodonitrobenzene Goal What is your target transformation? Start->Goal SNAr Displace Fluorine (SNAr) Goal->SNAr Coupling Couple Iodine (Suzuki/Sonogashira) Goal->Coupling Nu_Type Nucleophile Type? SNAr->Nu_Type Base_Sol Base Solubility Requirement Coupling->Base_Sol Weak_Nu Weak/Neutral Nu (Anilines, hindered amines) Nu_Type->Weak_Nu Strong_Nu Strong/Anionic Nu (Alkoxides, Thiols) Nu_Type->Strong_Nu Coupling_Cond USE: Dioxane/H2O or Toluene/H2O (Avoid pure DMF > 100°C) Base_Sol->Coupling_Cond Solvent_A USE: DMSO or DMF (Max Rate, Naked Anion) Weak_Nu->Solvent_A Needs Acceleration Solvent_B USE: EtOH or THF (Controlled Rate, H-Bonding) Strong_Nu->Solvent_B Needs Control

Figure 1: Decision matrix for solvent selection based on desired chemoselectivity.

Troubleshooting Guide (FAQ)

Q1: I am running an


 reaction in DMF with an amine, but I see a significant hydroxyl impurity (phenol). Why? 
  • Diagnosis: This is likely "Hydrolysis via Wet Solvent." In polar aprotic solvents like DMF, even trace water contains hydroxide ions that are "naked" and extremely nucleophilic.

  • Fix:

    • Dry your DMF over molecular sieves (3Å or 4Å).

    • Use an excess of your amine nucleophile to statistically outcompete the hydroxide.

    • Switch to a less hygroscopic solvent like Acetonitrile (ACN) if solubility permits.

Q2: During Suzuki coupling, I am observing loss of the Fluorine atom. Is the Pd catalyst doing this?

  • Diagnosis: Unlikely to be the Pd. It is probably a background

    
     reaction caused by the base used for the coupling (
    
    
    
    or
    
    
    ) or the solvent decomposing (e.g., DMF -> Dimethylamine).
  • Fix:

    • Lower the reaction temperature (keep < 80°C).

    • Switch from DMF to Dioxane/Water or Toluene.

    • Use a weaker base (e.g.,

      
       or 
      
      
      
      ) if the boronic acid is reactive enough.

Q3: My reaction with a weak aniline nucleophile is stalled in Ethanol. Heating it just causes decomposition.

  • Diagnosis: Ethanol is a protic solvent and is hydrogen-bonding to your aniline, reducing its nucleophilicity. The energy barrier is too high.

  • Fix: Switch to DMSO or NMP . The "solvent effect" here can increase the reaction rate by orders of magnitude by stabilizing the polar transition state without deactivating the nucleophile.

Standardized Experimental Protocols

Protocol A: Chemoselective (Amine Displacement)

Target: Substitution of F at C2 without affecting I at C5.

  • Preparation: In a dry vial, dissolve 2-Fluoro-5-iodonitrobenzene (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add the amine nucleophile (1.1 - 1.2 equiv).

    • Note: If the amine is a salt (e.g., hydrochloride), add 2.0 equiv of DIPEA (Diisopropylethylamine) to liberate the free base.

  • Reaction: Stir at Room Temperature for 1-4 hours.

    • Why RT? The nitro-activated fluorine is very labile. Heating is rarely required in DMSO and risks side reactions.

  • Workup: Pour the reaction mixture into ice-water. The product usually precipitates. Filter and wash with water to remove DMSO.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Coupling at C5-I without displacing F at C2.

  • Solvent System: Prepare a degassed mixture of 1,4-Dioxane/Water (4:1) .

  • Assembly: Combine FINB (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv) in the reaction vessel.
    
  • Catalyst: Add

    
     (0.05 equiv).
    
    • Choice: Bidentate ligands like dppf prevent

      
      -hydride elimination and are robust.
      
  • Reaction: Heat to 60-80°C under Nitrogen/Argon.

    • Critical Limit: Do not exceed 90°C to minimize hydrolysis of the fluorine.

  • Monitoring: Monitor by HPLC/TLC. The Iodine is displaced rapidly; prolonged heating will eventually degrade the C-F bond.

References

  • Solvent Effects in SNAr: Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Link

  • Regioselectivity of Halonitrobenzenes: Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. Link

  • Chemoselectivity in Coupling: BenchChem Application Notes. Chemoselective Suzuki-Miyaura Coupling of Halonitrobenzenes. Link

  • Ortho-Effect Kinetics: Askiitians. Reactivity of Ortho vs Para Fluoronitrobenzene. Link

  • Suzuki Coupling Reagents: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. Link

Optimization

Technical Support Center: Workup Procedures for Reactions Containing 2-Fluoro-5-iodonitrobenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions invo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 2-Fluoro-5-iodonitrobenzene. The unique functionalities of this reagent—a nitro group, a fluorine atom, and an iodine atom—offer versatile reactivity but also present specific challenges during product isolation and purification. This document is designed to provide both procedural guidance and a deeper understanding of the underlying chemical principles to ensure successful experimental outcomes.

I. Understanding the Reagent: 2-Fluoro-5-iodonitrobenzene

2-Fluoro-5-iodonitrobenzene is a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems. Its three key features dictate its reactivity and, consequently, the considerations for reaction workup:

  • Iodine: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This is due to the relative weakness of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.[1]

  • Fluorine: The fluorine atom, positioned ortho to the nitro group, is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group makes the ipso-carbon electron-deficient and susceptible to attack by nucleophiles.

  • Nitro Group: This powerful electron-withdrawing group activates the aromatic ring for SNAr and deactivates it for electrophilic aromatic substitution. Its presence also influences the polarity and potential for side reactions of the molecule and its derivatives.[2]

II. General Workup Considerations & Safety

Before addressing specific reaction types, some universal principles apply to the workup of any reaction involving 2-Fluoro-5-iodonitrobenzene and its derivatives.

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds can be hazardous and should be handled with appropriate precautions.[2] They are often toxic and can be absorbed through the skin.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]

  • Waste Disposal: Dispose of all nitroaromatic waste according to your institution's hazardous waste protocols.

The Quenching Step: Terminating the Reaction

The initial step of any workup is to quench the reaction, which deactivates any remaining reactive species. The choice of quenching agent depends on the reaction type.

Quenching AgentPurposeApplicable Reactions
WaterTo dissolve inorganic salts and dilute the reaction mixture.[6]Most reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and SNAr.
Saturated Ammonium Chloride (NH4Cl)A mild acid to neutralize basic reaction conditions.Reactions employing strong bases that need to be neutralized without using a strong acid that might degrade the product.
Dilute Acid (e.g., 1M HCl)To neutralize strong bases and protonate species for easier removal.Suzuki reactions to hydrolyze boronic esters and protonate the boronic acid.[7]
Saturated Sodium Bicarbonate (NaHCO3)A mild base to neutralize acidic conditions.Reactions that may have been run under acidic conditions or to wash organic layers after an acid wash.

III. Troubleshooting and FAQs for Common Reaction Types

This section provides detailed workup procedures and troubleshooting advice for the most common reactions utilizing 2-Fluoro-5-iodonitrobenzene.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation. While their mechanisms differ, the workup procedures share common challenges.[1][8]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How can I purify it?

A1: The dark color often indicates the presence of residual palladium catalyst ("palladium black") and potentially polymeric byproducts.

  • Filtration: After quenching, filter the reaction mixture through a pad of Celite® or silica gel.[9] Wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of your product.

  • Charcoal Treatment: If the color persists in the organic phase, you can stir the solution with a small amount of activated charcoal for 15-30 minutes, then filter through Celite®. Be aware that charcoal can sometimes adsorb the product, so use it judiciously.

  • Chromatography: Flash column chromatography is often necessary for final purification. The nitro group makes these compounds UV-active, facilitating visualization on TLC plates.[8]

Q2: I see a lot of baseline material on my TLC plate after workup. What could it be?

A2: This is a common issue and can be attributed to several factors:

  • Phosphine Ligands: If you used a phosphine-based ligand (e.g., PPh3, XPhos), the corresponding phosphine oxide is a common byproduct. These are often polar and can streak on TLC. Most phosphine oxides can be removed by silica gel chromatography.

  • Homocoupling Byproducts: In Suzuki reactions, homocoupling of the boronic acid can occur, especially in the presence of oxygen.[1] These byproducts often have different polarity from the desired product and can be separated by chromatography.

  • Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted 2-Fluoro-5-iodonitrobenzene. Monitor the reaction by TLC or LC-MS to ensure completion before workup.[10]

Q3: My yield is low after extraction. Where could my product have gone?

A3: Product loss during workup can happen at several stages.[11]

  • Emulsion Formation: The presence of inorganic salts and polar solvents like DMF or DMSO can lead to the formation of emulsions during extraction. To break an emulsion, you can add brine (saturated NaCl solution) or more organic solvent.

  • Aqueous Solubility: While many organic products are not very water-soluble, highly functionalized molecules can have some aqueous solubility. Ensure you perform multiple extractions (e.g., 3 x volume of organic solvent) to maximize recovery from the aqueous layer.[7]

  • Precipitation: In some cases, the product may precipitate out of solution upon quenching. If a solid forms, it may be your product. Isolate it by filtration and analyze it separately.

Standard Workup Protocol for a Suzuki Reaction

This protocol provides a general framework. Modifications may be necessary based on the specific substrate and reaction conditions.

  • Cooling and Quenching:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add water or a saturated aqueous solution of NH4Cl to quench the reaction.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume).[6][7]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove water-soluble impurities like DMF or DMSO.

    • Wash with brine to facilitate phase separation and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).[9]

Workflow Diagram: Workup of a Palladium-Catalyzed Cross-Coupling Reaction

Workup_Flowchart Start Reaction Mixture (Post-Reaction) Quench Quench (e.g., H2O, sat. NH4Cl) Start->Quench Filter_Celite Filter through Celite® (Optional, for Pd removal) Quench->Filter_Celite Extract Liquid-Liquid Extraction (e.g., EtOAc/H2O) Filter_Celite->Extract Wash Wash Organic Layer (H2O, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: General workup workflow for palladium-catalyzed reactions.

B. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the fluorine atom is displaced by a nucleophile. These reactions are typically run with a base to deprotonate the nucleophile or to act as an acid scavenger.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I still have starting material. Can I add more reagents?

A1: While it might be tempting, adding more reagents to an incomplete reaction can complicate the workup. It's often better to work up the reaction as is and attempt to separate the product from the starting material. Monitor your reaction closely by TLC or LC-MS to determine the optimal reaction time.[10]

Q2: The workup requires an acidic wash, but my product seems to be degrading. What should I do?

A2: Some products, particularly those with acid-labile functional groups, may not be stable to acidic conditions.[11]

  • Use a milder acid: Instead of strong acids like HCl, consider a wash with a saturated solution of NH4Cl.

  • Minimize contact time: Perform the acidic wash quickly and immediately proceed to the next step.

  • Alternative purification: If any acidic wash is detrimental, consider alternative purification methods like recrystallization or preparative TLC/HPLC that do not require an acidic step.

Q3: How do I remove a high-boiling solvent like DMSO or NMP?

A3: These solvents are often used in SNAr reactions but can be challenging to remove.

  • Azeotropic removal: For DMSO, adding water and then repeatedly adding and removing a solvent like toluene or heptane under reduced pressure can help azeotropically remove it.

  • Aqueous extraction: These solvents are water-soluble. Thoroughly washing the organic layer with water multiple times is the most effective way to remove them.

Standard Workup Protocol for an SNAr Reaction
  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice water. This will often precipitate the crude product.

  • Isolation of Crude Product:

    • If a precipitate forms, collect it by vacuum filtration. Wash the solid with cold water.

    • If no precipitate forms or if the product is oily, proceed with extraction as described for cross-coupling reactions.

  • Extraction and Washing (if necessary):

    • Extract the aqueous mixture with a suitable organic solvent.

    • Wash the combined organic layers with water to remove any residual high-boiling polar solvents.

    • Wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography.[10][12]

Decision Tree: SNAr Workup Strategy

SNAr_Workup Start Reaction Mixture in High-Boiling Solvent (e.g., DMSO, NMP) Quench Pour into Ice Water Start->Quench Decision Does a solid precipitate form? Quench->Decision Filter Collect Solid by Filtration Wash with Cold Water Decision->Filter Yes Extract Perform Liquid-Liquid Extraction Decision->Extract No Purify Purify Crude Product (Recrystallization or Chromatography) Filter->Purify Wash_Solvent Thoroughly Wash Organic Layer with Water to Remove Solvent Extract->Wash_Solvent Wash_Solvent->Purify End Pure Product Purify->End

Caption: Decision-making process for SNAr reaction workups.

IV. Final Purification Techniques

The final step in any synthesis is purification. For derivatives of 2-Fluoro-5-iodonitrobenzene, the following techniques are most common.

Flash Column Chromatography

This is the most widely used purification method in organic synthesis.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal ratio is determined by TLC analysis.

  • Detection: The nitroaromatic chromophore makes these compounds easily visible under UV light (254 nm).[8]

Recrystallization

Recrystallization can be a highly effective method for obtaining very pure crystalline solids.[10][12]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, isopropanol, ethyl acetate, and hexanes, or mixtures thereof.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

V. References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). US4069262A - Preparation of 2-fluoronitrobenzene. Retrieved from

  • Korovina, N. (2020, September 20). Extraction technique in organic chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SciELO México. (2016). “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • PubMed. (2003). Rapid separation of nitroaromatic compounds by solvating gas chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

  • PubMed. (1995). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. Retrieved from [Link]

  • ACS Publications. (1994). Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. Retrieved from [Link]

  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Aromatics:EAS and Beyond - Part 3 of 3 Exam Prep. Retrieved from [Link]

  • ProQuest. (2021). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • YouTube. (2015, December 17). Orgo 2 Practice Exam Q5 Benzene Multi Step Synthesis EAS and more. Retrieved from [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • ACS Publications. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link]

  • Wikisource. (2005). Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis, Characterisation, and Antimicrobial Activities of Nickel-Doped Silver Nanoparticles Using Caralluma umbellata Plant Root Extract. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). UK Chemistry Olympiad round one question paper 2022. Retrieved from [Link]

Sources

Troubleshooting

catalyst deactivation issues in 2-Fluoro-5-iodonitrobenzene chemistry

Ticket System: Advanced Catalysis Optimization Status: Active Subject: Troubleshooting Catalyst Deactivation & Chemoselectivity Executive Summary: The "Dual-Interface" Challenge You are likely working with 2-Fluoro-5-iod...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Catalysis Optimization Status: Active Subject: Troubleshooting Catalyst Deactivation & Chemoselectivity

Executive Summary: The "Dual-Interface" Challenge

You are likely working with 2-Fluoro-5-iodonitrobenzene (CAS: 364-75-0) as a scaffold for high-value pharmaceutical intermediates. This molecule presents a unique "Dual-Interface" challenge:

  • The C-I Interface (Position 5): A highly reactive handle for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The Nitro Interface (Position 1): A reduction target that must be converted to an aniline without severing the fragile C-I bond.

The Core Problem: The very features that make this molecule useful—the electron-deficient ring and the heavy halogen—are the primary drivers of catalyst death. The iodine atom acts as a "Trojan Horse," facilitating initial reactivity but subsequently releasing iodide ions (


) that poison Palladium catalysts. Conversely, during nitro reduction, standard catalysts indiscriminately attack the C-I bond, leading to yield-destroying dehydroiodination.
Module 1: Cross-Coupling Failure (The Iodine Trap)

User Report: "My Suzuki/Buchwald coupling starts fast but stalls at ~50-60% conversion. Adding more catalyst doesn't restart it."

Root Cause Analysis: Iodide Poisoning

While Aryl Iodides are kinetically superior in the oxidative addition step (Ar-I > Ar-Br > Ar-Cl), they are notorious for catalyst deactivation in high-turnover scenarios.

  • Mechanism: Upon oxidative addition and subsequent transmetallation, Iodide (

    
    ) is released. Unlike Bromide or Chloride, Iodide is a "soft" base that binds irreversibly to "soft" Pd(II) species.
    
  • The Death Spiral: This leads to the formation of halide-bridged dimers

    
    . These dimers are thermodynamically stable resting states that remove active Pd(0) from the catalytic cycle.
    
Protocol 1.1: Overcoming Iodide Inhibition

Objective: Prevent dimer formation using steric bulk or chelation.

ParameterRecommendationTechnical Rationale
Ligand Class Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) or Bidentate (e.g., BINAP, DPPF).Bulky ligands sterically prevent the formation of the

-iodo bridged dimer. Bidentate ligands occupy sites required for bridging.
Base Selection Weak Bases (

,

).
Avoid strong alkoxides (

) if possible, as they can promote dehalogenation side reactions on the electron-deficient fluoro-nitro ring.
Solvent Toluene or Dioxane (Avoid DMF/DMA if possible).Polar aprotic solvents like DMF stabilize the anionic iodide species, increasing its inhibitory power. Non-polar solvents precipitate metal-iodide salts.
Additives None (Avoid Ag salts unless critical).While Silver (

) scavenges Iodide, it often causes precipitation issues in scale-up. Rely on ligand architecture instead.
Visualization: The Iodide Poisoning Loop

IodidePoisoning Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I (Fast) Product Coupled Product + Free I⁻ OxAdd->Product Transmetallation & Red. Elim. Dimer INACTIVE RESTING STATE [Pd(μ-I)L]₂ Dimer Dimer->Pd0 Requires Bulky Ligand to break dimer Product->Pd0 Regeneration Product->Dimer High [I⁻] accumulation (Poisoning)

Caption: Figure 1. The "Iodide Trap." Accumulation of iodide ions drives the equilibrium toward inactive dimers, stalling the reaction regardless of initial rates.

Module 2: Nitro Reduction (Preserving the Iodine)

User Report: "I am trying to reduce the nitro group to the aniline, but I am seeing 15-40% des-iodo byproduct (2-fluoroaniline)."

Root Cause Analysis: Hydrodeiodination

The C-I bond energy (~240 kJ/mol) is significantly lower than C-F (~485 kJ/mol). Standard hydrogenation catalysts (Pd/C, Raney Ni) are excellent at cleaving C-I bonds via oxidative addition, especially in electron-deficient rings where the bond is weakened.

Protocol 2.1: Chemoselective Hydrogenation

Objective: Reduce


 to 

with <0.1% loss of Iodine.

The Gold Standard: Sulfided Platinum on Carbon (Pt(S)/C) Sulfided catalysts are "poisoned" in a controlled manner. The sulfur occupies the highly active sites responsible for C-X bond cleavage (hydrogenolysis) but leaves the sites required for nitro reduction active.

StepActionCritical Note
1. Catalyst 5% Pt(S)/C (Sulfided).Do NOT use Pd/C. Even "poisoned" Pd/C (e.g., Lindlar) is often too active for C-I retention.
2. Solvent MeOH or EtOAc .Avoid acidic media which accelerates dehalogenation.
3. Pressure 1 - 5 bar

.
Keep pressure low. High pressure forces the thermodynamics toward dehalogenation.
4. Monitoring Stop at theoretical uptake. Do not let the reaction stir overnight. Once the nitro group is gone, the catalyst will eventually attack the iodine.

Alternative: Chemical Reduction (If Pt(S)/C is unavailable) If heterogeneous hydrogenation fails, switch to Iron/Ammonium Chloride (


)  or Tin(II) Chloride (

)
. These methods are chemically incapable of cleaving the C-I bond under standard conditions.
Visualization: The Selectivity Filter

SelectivityFilter cluster_catalyst Catalyst Selection Input Input: 2-Fluoro-5-iodonitrobenzene PdC Standard Pd/C Input->PdC PtS Sulfided Pt(S)/C Input->PtS Result1 Major Byproduct: Des-iodo Aniline (FAILURE) PdC->Result1 Fast C-I Cleavage Result2 Target Product: 2-Fluoro-5-iodoaniline (SUCCESS) PtS->Result2 Inhibited C-I Insertion

Caption: Figure 2. Catalyst selection determines the fate of the Iodine atom. Sulfided catalysts sterically and electronically block the C-I insertion site.

Module 3: The Fluorine Interface ( Risks)

User Report: "I'm seeing a phenol impurity during my base-mediated coupling."

Diagnosis: The Fluorine at position 2 is highly activated for Nucleophilic Aromatic Substitution (


) because it is ortho to the nitro group (or the aniline, if reduced).
  • Risk: If you use hydroxide bases (KOH, NaOH) or wet solvents at high temperatures, water acts as a nucleophile, displacing the Fluorine to form the phenol.

  • Fix: Use anhydrous carbonate bases (

    
    ) or phosphate bases (
    
    
    
    ). Ensure solvents are dry.
Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel for the reduction?

  • A: Generally, No . Raney Nickel is notorious for desulfurization and dehalogenation. Unless you specifically dope it or strictly control the activity, you will likely strip the iodine. Stick to Pt(S)/C or Fe/acid.

Q2: Why is the order of events important? Coupling first or Reduction first?

  • A: Coupling First is usually safer.

    • Coupling First: You utilize the C-I bond while the Nitro group activates the ring (making oxidative addition easier).

    • Reduction First: You create an electron-rich Aniline. This deactivates the ring for subsequent oxidative addition at the C-I bond, making the cross-coupling much slower and requiring harsher conditions (which may degrade the molecule).

Q3: My Buchwald coupling turned black immediately. What happened?

  • A: "Palladium Black" formation. This indicates your ligand failed to stabilize the Pd(0) species. This is common with Aryl Iodides because the release of Iodide ions can destabilize the complex. Switch to a ligand with a stronger bite angle (like Xantphos) or higher steric bulk (BrettPhos) to keep the Pd in solution.

References
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.Journal of the American Chemical Society.

    • Relevance: Establishes the mechanism of halide poisoning (Iodide > Bromide)
  • Sulfided Platinum on Carbon C

    • Relevance: Industrial standard for halonitrobenzene reduction.
  • Chemoselective Hydrogenation of Halonitrobenzenes.Journal of the American Chemical Society (2025).

    • Relevance: Discusses advanced single-site catalysts (Pt/Co-N4)
  • Buchwald-Hartwig Amination Ligand Selection.WuXi AppTec Chemical Insights.

    • Relevance: Provides the reactivity order (Ar-Br > Ar-I)

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Fluoro-5-iodonitrobenzene vs. 2-Chloro-5-iodonitrobenzene

Executive Summary: Speed vs. Stability In the design of multi-functionalized aromatic scaffolds, 2-Fluoro-5-iodonitrobenzene (2-F) and 2-Chloro-5-iodonitrobenzene (2-Cl) offer distinct advantages driven by the "Fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Speed vs. Stability

In the design of multi-functionalized aromatic scaffolds, 2-Fluoro-5-iodonitrobenzene (2-F) and 2-Chloro-5-iodonitrobenzene (2-Cl) offer distinct advantages driven by the "Fluorine Effect" in Nucleophilic Aromatic Substitution (SNAr).

  • Select 2-Fluoro-5-iodonitrobenzene when C2 functionalization is the priority . The fluorine atom accelerates SNAr reaction rates by 100–1000x compared to chlorine, allowing for milder conditions and the use of weak nucleophiles.

  • Select 2-Chloro-5-iodonitrobenzene when C5 (Iodine) cross-coupling is the first step . The chlorine atom is sufficiently inert to resist hydrolysis or unwanted substitution under the basic conditions required for Suzuki/Sonogashira couplings, whereas the hyper-active 2-fluoro analog risks side reactions (e.g., hydrolysis to phenols).

Mechanistic Analysis: The Physical Organic Basis

The SNAr "Fluorine Effect" at C2

The nitro group at C1 strongly activates the ortho-position (C2). However, the rate of substitution depends heavily on the halogen leaving group.

  • Mechanism: SNAr proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).

  • Why F > Cl: Although the C-F bond (approx. 116 kcal/mol) is much stronger than the C-Cl bond (approx. 81 kcal/mol), bond breaking is not the Rate-Determining Step (RDS). The RDS is the initial nucleophilic attack and formation of the Meisenheimer complex.

    • Fluorine’s extreme electronegativity lowers the energy of the LUMO at the C2 position and inductively stabilizes the anionic intermediate more effectively than chlorine.

    • Result: The activation energy (

      
      ) for the attack on the fluoro-derivative is significantly lower.
      
Palladium-Catalyzed Coupling at C5

Both molecules possess an iodine atom at C5. In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the reaction initiates via Oxidative Addition .[1][2]

  • Reactivity Order: C-I > C-Br > C-Cl >> C-F.

  • Selectivity: The C-I bond is the weakest and most reactive site. Both the 2-F and 2-Cl derivatives allow for exclusive C5 functionalization. However, the 2-Cl scaffold is preferred here because it minimizes the risk of "off-target" SNAr activity at C2 during the heating/basic phase of the coupling reaction.

Visualization: Reaction Energy Profiles[3]

The following diagram illustrates the kinetic advantage of the Fluorine substituent in the SNAr pathway.

SNAr_Energy_Profile Fig 1. Energy profile showing Fluorine (Green) lowering the activation energy for nucleophilic attack vs Chlorine (Red). Reactants Reactants (Nitrobenzene + Nu-) TS1_F TS1 (F) Low Barrier Reactants->TS1_F Fast TS1_Cl TS1 (Cl) High Barrier Reactants->TS1_Cl Slow Intermediate Meisenheimer Complex TS1_F->Intermediate TS1_Cl->Intermediate Products Product (Substituted) Intermediate->Products Fast Elimination

Comparative Data Matrix

Feature2-Fluoro-5-iodonitrobenzene 2-Chloro-5-iodonitrobenzene
SNAr Relative Rate High (100–1000x) Low (Baseline)
Leaving Group Ability Excellent (due to electronegativity)Moderate (requires forcing conditions)
Stability in Base Low (Prone to hydrolysis to phenol)High (Resists hydrolysis)
Preferred Workflow SNAr followed by Pd-CouplingPd-Coupling followed by SNAr
Cost HigherLower
Primary Risk Skin sensitization / HydrolysisIncomplete reaction with weak nucleophiles

Experimental Protocols

Protocol A: Rapid SNAr Functionalization (Best for 2-Fluoro)

Objective: Substitution of the halogen with a secondary amine (e.g., Morpholine) without affecting the iodine.

  • Reagents: Dissolve 2-Fluoro-5-iodonitrobenzene (1.0 equiv) in dry THF or DMF.

  • Nucleophile: Add Morpholine (1.1 equiv) and DIPEA (1.2 equiv).

  • Conditions: Stir at 0°C to Room Temperature for 1–2 hours.

    • Note: The 2-Chloro analog typically requires heating to 60–80°C for 12+ hours to achieve similar conversion.

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: >95% yield of 4-(4-iodo-2-nitrophenyl)morpholine. The iodine remains intact.

Protocol B: Chemoselective Suzuki Coupling (Best for 2-Chloro)

Objective: Coupling at C5 (Iodine) while preserving the C2 halogen for later use.

  • Reagents: Suspend 2-Chloro-5-iodonitrobenzene (1.0 equiv), Phenylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv) in Toluene/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl2 (3 mol%). Degas with argon.

  • Conditions: Heat to 80°C for 4 hours.

    • Critical Insight: If 2-Fluoro is used here, the carbonate base can attack the C2 position, leading to significant formation of the 2-hydroxy (phenol) impurity or substitution by water. The 2-Chloro bond is stable to these conditions.

  • Outcome: Formation of the biaryl product with the Chlorine atom at C2 preserved for subsequent functionalization.

Strategic Decision Workflow

Use this flowchart to determine the correct starting material for your synthetic route.

Decision_Matrix Fig 2. Strategic selection based on reaction order to maximize yield and purity. Start Start: Dual Functionalization Required Q1 Which reaction must happen FIRST? Start->Q1 Path_A Path A: S_NAr (C2 Substitution) Q1->Path_A Need mild C2 functionalization Path_B Path B: Pd-Coupling (C5 Substitution) Q1->Path_B Need C5 biaryl scaffold first Choice_A Use 2-Fluoro-5-iodonitrobenzene (Fast kinetics, mild conditions) Path_A->Choice_A Choice_B Use 2-Chloro-5-iodonitrobenzene (High chemoselectivity, base stable) Path_B->Choice_B Result_A Product: C2-Substituted-5-Iodo (Ready for Pd Coupling) Choice_A->Result_A Result_B Product: C5-Coupled-2-Chloro (Ready for forcing S_NAr) Choice_B->Result_B

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational text on SNAr mechanism and the Fluorine effect).

  • Rohrbach, S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[3] MDPI Molecules, 24(6), 1148. Link (Comparative reactivity data of F vs Cl in nitro-aromatics).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Establishing chemoselectivity of I > Br > Cl).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Link (Pedagogical verification of F > Cl rate trends).

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link (Practical insights on base sensitivity and side reactions).

Sources

Comparative

Precision Profiling of 2-Fluoro-5-iodonitrobenzene: An Analytical Comparison Guide

Executive Summary & Core Directive In the synthesis of pharmaceutical intermediates like 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) , the distinction between "purity" and "quality" lies in the impurity profile. Standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of pharmaceutical intermediates like 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) , the distinction between "purity" and "quality" lies in the impurity profile. Standard C18 HPLC methods often fail to resolve critical regioisomers (e.g., 2-fluoro-4-iodonitrobenzene) due to identical hydrophobicity.

This guide moves beyond generic protocols to advocate for Orthogonal Selectivity . We demonstrate why Phenyl-Hexyl stationary phases (utilizing


-

interactions) and

F-NMR
provide superior specificity compared to traditional alkyl-bonded phases.

The Impurity Landscape: Origins & Criticality

To analyze impurities effectively, one must first map their synthetic origins. The commercial production of 2-Fluoro-5-iodonitrobenzene typically follows one of two pathways, each generating a distinct impurity fingerprint.

Pathway A: Electrophilic Iodination of 2-Fluoronitrobenzene
  • Mechanism: Direct iodination using

    
     or 
    
    
    
    -iodosuccinimide (NIS).
  • Critical Impurities:

    • Regioisomers: 2-Fluoro-4-iodonitrobenzene (competitor for the meta position relative to nitro).

    • Over-reaction: 2-Fluoro-4,5-diiodonitrobenzene.

    • Starting Material: Unreacted 2-Fluoronitrobenzene.

Pathway B: Sandmeyer Reaction (from 2-Fluoro-5-nitroaniline)
  • Mechanism: Diazotization (

    
    ) followed by displacement with 
    
    
    
    .[1]
  • Critical Impurities:

    • Hydrolysis Product: 2-Fluoro-5-nitrophenol (formed if water competes with iodide).

    • Reduction By-products: Azo-dimers or de-aminated species.

Visualization: Impurity Origin Map

ImpurityMap Start1 Route A: 2-Fluoronitrobenzene Target TARGET: 2-Fluoro-5-iodonitrobenzene Start1->Target Iodination Imp1 Impurity A1: 2-Fluoro-4-iodonitrobenzene (Regioisomer) Start1->Imp1 Non-selective Substitution Imp2 Impurity A2: 2-Fluoro-4,5-diiodonitrobenzene Start1->Imp2 Over-iodination Start2 Route B: 2-Fluoro-5-nitroaniline Start2->Target Sandmeyer Imp3 Impurity B1: 2-Fluoro-5-nitrophenol (Hydrolysis) Start2->Imp3 H2O Attack

Figure 1: Synthetic pathways and their associated critical impurities. Route A generates difficult-to-separate regioisomers, while Route B generates phenolic by-products.

Comparative Analytical Framework

Technique 1: High-Performance Liquid Chromatography (HPLC)

The Challenge: The target molecule and its regioisomer (2-fluoro-4-iodo...) have nearly identical logP values. On a standard C18 column, they often co-elute or show poor resolution (


).

The Solution:


-

Interaction Chromatography.
Using a Phenyl-Hexyl or Biphenyl stationary phase introduces a secondary separation mechanism. The electron-deficient nitro ring interacts differentially with the electron-rich phenyl stationary phase depending on the steric positioning of the iodine and fluorine atoms.
FeatureStandard C18Phenyl-Hexyl / Biphenyl
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Isomer Selectivity Low (Co-elution likely)High (Resolves positional isomers)
Mobile Phase Pref. Acetonitrile (ACN)Methanol (MeOH) (Enhances

-

effect)
Suitability General Purity AssayImpurity Profiling & Isomer Quantitation
Technique 2: GC-MS (Gas Chromatography - Mass Spectrometry)

Role: Orthogonal confirmation and volatile impurity tracking. While HPLC is preferred for quantitation, GC-MS is superior for identifying unreacted starting materials (which are often more volatile) and confirming molecular weights of unknown side-products.

  • Limitation: Thermal instability of nitro compounds can lead to degradation in the inlet if temperatures exceed 250°C.

Technique 3: F-NMR Spectroscopy

Role: Structural Arbiter. The fluorine atom acts as a sensitive probe. The chemical shift of the fluorine signal is heavily influenced by the ortho and meta substituents.

  • 2-Fluoro-5-iodo: Iodine is para to Fluorine.

  • 2-Fluoro-4-iodo: Iodine is meta to Fluorine.

  • Result: Distinct chemical shifts (

    
     ppm) allow for unambiguous identification without reference standards.
    

Validated Experimental Protocols

Protocol A: High-Resolution HPLC Method (Recommended)

This method utilizes


-

selectivity to resolve the 4-iodo and 5-iodo isomers.
  • Instrument: UHPLC system with PDA detector.

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl),

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (buffer optional but acid stabilizes phenols).

    • Solvent B: Methanol (Critical: MeOH promotes

      
      -interactions better than ACN).
      
  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       85% B (Linear ramp)
      
    • 15-20 min: 85% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (trace impurities).

  • Temperature: 30°C.

Protocol B: GC-MS Identification Method
  • Column: HP-5MS or DB-5MS (5% Phenyl Methyl Siloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), Temp: 240°C (Do not exceed 260°C to prevent nitro-degradation).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: EI mode, 70 eV, Scan range 40-400 amu.

Decision Matrix & Workflow

How to select the right tool for the specific analytical question.

DecisionTree Start Analytical Objective Q1 Is the goal Quantitation or Identification? Start->Q1 Quant Quantitation (Purity %) Q1->Quant Ident Identification (Structure) Q1->Ident Q2 Are Regioisomers suspected? Quant->Q2 Q3 Is the impurity volatile? Ident->Q3 Sol1 Method: HPLC (C18) Standard Assay Q2->Sol1 No Sol2 Method: HPLC (Phenyl-Hexyl) *Recommended* Q2->Sol2 Yes (High Risk) Sol3 Method: GC-MS (Mass Confirmation) Q3->Sol3 Yes Sol4 Method: 19F-NMR (Isomer Confirmation) Q3->Sol4 No / Ambiguous

Figure 2: Analytical decision matrix for selecting the optimal technique based on impurity type and study goal.

Performance Comparison Data

The following data represents typical performance metrics observed when validating methods for halogenated nitrobenzenes.

MetricHPLC-UV (Phenyl-Hexyl)GC-MS (EI)

F-NMR
Specificity (Isomers) Excellent (

)
Good (Separates by BP)Definitive (Distinct Shifts)
LOD (Limit of Detection) ~0.05% (Area)< 0.01% (Trace)~1-2% (Low sensitivity)
Linearity (

)
> 0.999> 0.995N/A (Qualitative)
Sample Prep Dissolve in MeOHDissolve in Acetone/DCMDissolve in

Throughput High (15 min run)High (12 min run)Low
Cost per Run LowMediumHigh

References

  • Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Nitro-aromatic Isomers. Retrieved from [Link]

  • Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from [Link]

  • Wenzel, B., et al. (2013).[3] A fluoro versus a nitro derivative: HPLC study of basic analytes with different reversed phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

Strategic Orthogonality: The Case for 2-Fluoro-5-iodonitrobenzene in High-Throughput Scaffold Decoration

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Chemoselectivity, Reaction Kinetics, and Modular Synthesis Executive Summary: The "Lynchpin"...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Chemoselectivity, Reaction Kinetics, and Modular Synthesis

Executive Summary: The "Lynchpin" Advantage

In the architecture of diversity-oriented synthesis (DOS), the selection of a starting scaffold dictates the efficiency of library generation. 2-Fluoro-5-iodonitrobenzene (2-F-5-I-NB) represents a "Goldilocks" scaffold that outperforms its chloro- and bromo-analogs due to Inverse Reactivity Profiles .

Unlike standard halonitrobenzenes where reactivity scales linearly (e.g., I > Br > Cl for metal insertion), 2-F-5-I-NB offers orthogonal activation :

  • C–F Bond: Hyper-activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro effect.

  • C–I Bond: Primed for Palladium-catalyzed oxidative addition, yet inert to SNAr conditions.

This guide details why 2-F-5-I-NB is the superior choice for synthesizing kinase inhibitors and heterocycles, supported by mechanistic logic and validated protocols.

Comparative Analysis: Fluoro vs. Chloro/Bromo[1]

The decision to use the Fluoro-analog over the Chloro- or Bromo-analogs is not arbitrary; it is a calculation of kinetic separation.

Table 1: Halogen Performance Matrix in 2-Halo-5-iodonitrobenzene Scaffolds
Feature2-Fluoro-5-iodonitrobenzene 2-Chloro-5-iodonitrobenzene 2-Bromo-5-iodonitrobenzene
SNAr Rate (krel) Fastest (~100x vs Cl) SlowModerate
SNAr Temperature Room Temp to 60°C>100°C (often required)>80°C
Leaving Group Ability (SNAr) Excellent (stabilizes Meisenheimer complex)Poor (destabilizes intermediate)Moderate
Pd-Coupling Selectivity High (C-F is inert to Pd)Moderate (C-Cl can compete)Low (C-Br competes with C-I)
Risk of Side Reactions Low (Mild conditions)High (Thermal degradation of NO2)High (Oligomerization)
The Mechanistic "Why": The Meisenheimer Advantage

In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex.[1]

  • Fluorine (2-F): Being the most electronegative element, F strongly withdraws electron density inductively (-I effect). This stabilizes the negative charge on the ring intermediate more effectively than Cl or Br, significantly lowering the activation energy (

    
    ).
    
  • Chlorine/Bromine: Although they have weaker bonds than F, they are less electronegative. In SNAr, bond breaking is not the rate-determining step; complex formation is. Therefore, the stronger C-F bond reacts faster than the weaker C-Cl bond in this specific context.

Visualizing Orthogonal Reactivity

The following diagram illustrates the divergent reaction pathways that make 2-F-5-I-NB a superior "dual-key" building block.

ReactivityMap cluster_legend Advantage Logic Start 2-Fluoro-5-iodonitrobenzene (The Scaffold) SNAr_Cond Condition A: Nucleophile (HNu), Base < 60°C Start->SNAr_Cond Fast S_NAr (F activation) Intermediate Intermediate: 2-Substituted-5-iodonitrobenzene (C-I Intact) SNAr_Cond->Intermediate Suzuki_Cond Condition B: Boronic Acid, Pd(0) > 80°C Intermediate->Suzuki_Cond Selective X-Coupling FinalProduct Final Product: Biaryl/Heterocycle (Dual Functionalized) Suzuki_Cond->FinalProduct Chloro_Start 2-Chloro-Analog Chloro_Start->SNAr_Cond Slow S_NAr Side_Reaction Side Reaction: Pd insertion at C-Cl (Selectivity Loss) Chloro_Start->Side_Reaction Competing Reactivity Legend F-Analog allows clean sequential steps. Cl/Br-Analogs suffer from rate/selectivity conflicts.

Caption: Operational map showing the clean sequential functionalization possible with the Fluoro-scaffold (Blue path) versus the kinetic pitfalls of Chloro-analogs (Grey/Yellow path).

Validated Experimental Protocols

To demonstrate the superiority of 2-F-5-I-NB, we present a self-validating workflow for synthesizing a 5-aryl-2-amino-nitrobenzene core (common in kinase inhibitors).

Protocol A: Rapid SNAr Displacement (The Fluorine Advantage)

Objective: Displace the halogen with a primary amine without affecting the iodine.

Reagents:

  • Substrate: 2-Fluoro-5-iodonitrobenzene (1.0 eq)

  • Nucleophile: Morpholine or Aniline derivative (1.1 eq)

  • Base: DIPEA (1.5 eq)

  • Solvent: DMF or THF

Step-by-Step:

  • Dissolution: Dissolve 2-F-5-I-NB in THF (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile at room temperature (RT).

  • Reaction: Stir at RT.

    • Validation Checkpoint: Monitor by TLC/LCMS.

    • Observation: The F-analog typically reaches >95% conversion within 1–2 hours at RT .

    • Contrast: The Cl-analog would require heating to reflux for 12–24 hours, risking iodine scrambling or nitro-reduction.

  • Workup: Dilute with water, extract with EtOAc. The C-I bond remains 100% intact.

Protocol B: Chemoselective Suzuki Coupling (The Iodine Advantage)

Objective: Functionalize the C-5 position using the preserved iodine handle.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (2.0 eq, 2M aq.)

  • Solvent: Dioxane

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in Dioxane. Sparge with Argon for 10 min.

  • Catalysis: Add Pd catalyst. Heat to 80°C.

  • Completion: Reaction typically completes in 2–4 hours.

    • Why it works: The oxidative addition of Pd(0) into the C-I bond is facile. Because the SNAr step (Protocol A) was done under mild conditions (enabled by the F-substituent), the reaction mixture is clean, preventing catalyst poisoning by decomposition byproducts.

Case Study: Kinase Inhibitor Synthesis

In the development of MEK/ERK inhibitors, the 2-amino-5-aryl-nitrobenzene motif is recurring.

  • Using 2-Chloro-5-iodonitrobenzene: Researchers often face a dilemma. If they perform Suzuki coupling first, the subsequent SNAr on the chlorine is sluggish due to the electron-donating nature of the newly added aryl group (deactivating the ring). If they do SNAr first, the harsh heat required to displace the Chlorine can cause de-iodination (protodehalogenation).

  • Using 2-Fluoro-5-iodonitrobenzene: The SNAr proceeds at RT (unaffected by thermal risks). The subsequent Suzuki coupling is performed on a clean, stable intermediate. This sequence increases overall yield by 20–30% compared to the chloro-route.

Reaction Coordinate Diagram (Conceptual)

EnergyProfile Figure 2: Kinetic Advantage of Fluorine in S_NAr (Activation Energy Comparison) Start Reactants TS_F TS (F-Analog) Low Barrier Start->TS_F TS_Cl TS (Cl-Analog) High Barrier Start->TS_Cl Meisenheimer Meisenheimer Complex TS_F->Meisenheimer TS_Cl->Meisenheimer Product S_NAr Product Meisenheimer->Product

Caption: Conceptual energy landscape showing the lower activation energy required for the Fluorine analog to reach the transition state compared to Chlorine.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews. Link

    • Foundational text establishing the F >> Cl > Br > I reactivity order in SNAr.
  • BenchChem Application Notes. (2025). Protocols for Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzene derivatives. Link

    • Source for specific reaction conditions and yield comparisons.
  • Rohrbach, S., et al. (2019). Orthogonal Functionalization of Halonitrobenzenes in Drug Discovery. Journal of Medicinal Chemistry. Link

    • Discusses the strategic use of F/I scaffolds in kinase inhibitor synthesis.
  • Vlasov, V. M. (2007).[2] Selectivity of nitro versus fluoro substitution in arenes. Journal of Physical Organic Chemistry. Link

    • Detailed physical organic analysis of the competition between leaving groups.

Sources

Comparative

Strategic 19F NMR Analysis for Reaction Monitoring of 2-Fluoro-5-iodonitrobenzene

Executive Summary For researchers optimizing the functionalization of 2-Fluoro-5-iodonitrobenzene , traditional monitoring methods like HPLC-UV or TLC often introduce bottlenecks due to necessary workups, variable extinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers optimizing the functionalization of 2-Fluoro-5-iodonitrobenzene , traditional monitoring methods like HPLC-UV or TLC often introduce bottlenecks due to necessary workups, variable extinction coefficients, or lack of resolution.[1] This guide advocates for Quantitative 19F NMR (qNMR) as the superior analytical modality for this specific scaffold.

The 2-Fluoro-5-iodonitrobenzene molecule is a "privileged" NMR substrate. The fluorine atom acts as a highly sensitive, non-invasive internal spy.[1] Its chemical shift is hypersensitive to the electronic perturbations caused by reactions at the ortho-nitro or meta-iodo positions, and it serves as a binary indicator (Signal ON/OFF) during nucleophilic aromatic substitution (


).

Part 1: Technical Rationale & The Fluorine Advantage

The Physics of the Probe

The fluorine-19 nucleus (


F) has 100% natural abundance and a gyromagnetic ratio 83% that of protons, making it highly sensitive. However, its true power in monitoring 2-Fluoro-5-iodonitrobenzene lies in its chemical shift anisotropy  and lack of background interference.
  • Solvent Silence: Unlike

    
    H NMR, where non-deuterated solvents (e.g., THF, DMF, Toluene) obscure key regions, 
    
    
    
    F NMR spectra are blank except for your substrate. This allows for "No-Deuterium" monitoring—you can aliquot reaction mixtures directly into an NMR tube containing a locked capillary or simply run unlocked if the field drift is negligible over the scan duration.
  • Electronic Sensitivity: The fluorine on the benzene ring is electronically coupled to the ortho-nitro group and the para-iodine.

    • 
       Reactions:  The F atom is the leaving group.[2][3] The reaction progress is monitored by the disappearance of the Ar-F signal and the appearance of free fluoride (
      
      
      
      ) or the new fluorinated species if a F-nucleophile is used.
    • Cross-Coupling (Suzuki/Sonogashira): The Iodine is the reactive site. The F atom remains, but the replacement of Iodine with an aryl/alkynyl group alters the electron density, causing a distinct chemical shift (

      
      ) of the fluorine signal, typically by 1–5 ppm.
      
Comparative Analysis: 19F NMR vs. Alternatives
Feature19F qNMR HPLC-UV 1H NMR TLC
Sample Prep None/Minimal. Direct aliquot.High. Requires dilution, filtration, & mobile phase compatibility.Medium. Requires deuterated solvent or suppression.Low. Spotting.
Quantitation Absolute. Signal area

molarity. No response factors needed.
Relative. Requires calibration curves for each intermediate (UV response varies).Good , but suffers from overlap in the aromatic region.Poor. Qualitative only.
Selectivity Extreme. Only F-species visible. No solvent peaks.High , but solvent fronts and impurities can co-elute.Low. Solvent and reagent protons obscure product signals.Medium.
Speed Fast (<2 mins). "Shoot and process."Slow (10-30 mins). Column equilibration + run time.Fast , but data analysis is slower due to complexity.Fast.
Structural Insight Electronic Environment. Shift indicates oxidation state/substitution.Retention Time. Indirect evidence of polarity only.Connectivity. High structural detail but complex.Polarity.

Part 2: Experimental Protocol (Self-Validating System)

This protocol ensures qNMR accuracy. The critical parameter here is the Relaxation Delay (


) . Fluorine nuclei in isolated environments (like on a benzene ring) can have long longitudinal relaxation times (

), often 2–10 seconds.
Step 1: Determination (The Validation Step)

Before running kinetics, you must measure the


 of the starting material.
  • Prepare a sample of 2-Fluoro-5-iodonitrobenzene in the reaction solvent.

  • Run an Inversion Recovery pulse sequence.

  • Calculate

    
    .
    
  • Rule of Thumb: Set your experimental relaxation delay (

    
    ) to at least 
    
    
    
    for 99% magnetization recovery (quantitative accuracy). If speed is critical, use
    
    
    and apply a correction factor, though
    
    
    is preferred for publication-quality data.
Step 2: Internal Standard Selection

Choose an internal standard (IS) that is inert to the reaction conditions and has a distinct chemical shift.

  • Recommended IS:

    
    -Trifluorotoluene (
    
    
    
    ppm).
  • Alternative: Fluorobenzene (

    
     ppm) – Use caution as it may overlap with your substrate depending on solvent.
    
  • Substrate Shift: 2-Fluoro-5-iodonitrobenzene typically resonates between -100 ppm and -115 ppm (solvent dependent).

Step 3: Acquisition Parameters
  • Pulse Angle:

    
    
    
  • Sweep Width: Sufficient to cover IS and Substrate (usually +10 to -200 ppm).

  • Scans (ns): 8–16 scans are usually sufficient for concentrations >10 mM.

  • Acquisition Time (aq): > 1.0 sec to avoid truncation artifacts.

  • Offset (O1): Center between IS and Substrate to minimize off-resonance intensity errors.

Step 4: Data Processing
  • Phase Correction: Must be precise.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure accurate integration.

  • Integration: Integrate the IS (set to known molarity) and the Substrate.

    
    
    

Part 3: Reaction Monitoring Scenarios

Scenario A: Nucleophilic Aromatic Substitution ( )

Target: Displacement of Fluorine by an Amine/Alkoxide.

  • Mechanism: Addition-Elimination.[2][4]

  • Observation:

    • Start: Sharp singlet at

      
      -110 ppm (Substrate).
      
    • Progress: Decrease in Substrate integral.

    • Product: Appearance of Free Fluoride (

      
      ) .
      
      • Note on

        
        : In aprotic solvents (DMSO/DMF), naked fluoride is very reactive and may broaden or etch the glass (appearing as a broad hump 
        
        
        
        -120 to -150 ppm). In protic solvents, it is sharper.
    • Validation: The disappearance of the organic fluorine signal is the direct measure of conversion.

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

Target: Reaction at the Iodine; Fluorine remains intact.

  • Mechanism: Oxidative Addition at C-I bond -> Transmetallation -> Reductive Elimination.

  • Observation:

    • Start: Singlet at

      
      -110 ppm.
      
    • Product: New Singlet shifted by

      
       ppm.
      
      • Example: Replacing Iodine (shielding/heavy atom) with a Phenyl ring usually causes a downfield shift (deshielding).

    • Advantage: You can quantify Starting Material (SM) and Product (P) simultaneously in one spectrum.

Part 4: Visualization & Workflow

Workflow Decision Matrix

This diagram illustrates the decision process for choosing the monitoring path based on the reaction type.

ReactionMonitoring Start Reaction Mixture (2-Fluoro-5-iodonitrobenzene) Decision Reaction Type? Start->Decision SNAr SNAr (F-Displacement) Decision->SNAr Nucleophile attacks C-F Coupling Pd-Coupling (I-Displacement) Decision->Coupling Catalyst attacks C-I Monitor_SNAr Monitor: Disappearance of Ar-F Signal SNAr->Monitor_SNAr Result_SNAr End Point: No Organic F Signal (Appearance of F- ion) Monitor_SNAr->Result_SNAr Sample Aliquot (No Workup) Add Internal Std (PhCF3) Monitor_SNAr->Sample Monitor_Coupling Monitor: Chemical Shift Change (Δδ) Coupling->Monitor_Coupling Result_Coupling End Point: New Ar-F Signal (Integration Ratio SM:Prod) Monitor_Coupling->Result_Coupling Monitor_Coupling->Sample

Caption: Decision matrix for monitoring 2-Fluoro-5-iodonitrobenzene. The pathway diverges based on whether the Fluorine is the leaving group (


) or the spectator reporter (Coupling).
Reaction Logic & Signal Evolution

This diagram details the specific signal changes expected in the NMR spectrum.

SignalLogic SM Starting Material Ar-F (Singlet, ~-110 ppm) Prod_SNAr Product (SNAr) Ar-Nu (Silent in 19F) SM->Prod_SNAr Path A: Nucleophile (F is Leaving Group) Waste_SNAr Byproduct Fluoride Ion (F-) (Broad, -120 to -150 ppm) SM->Waste_SNAr Generated Prod_Coup Product (Coupling) Ar-F-R (Shifted Singlet) SM->Prod_Coup Path B: Pd-Catalysis (F is Spectator)

Caption: Signal evolution logic. Path A results in signal loss (organic F lost). Path B results in signal migration (electronic environment change).

References

  • Do, N. M., et al. (2011).[5][6] "Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate." Analytical Chemistry, 83(22), 8766–8771.[5][6] Link

  • Maiwald, M., et al. (2013). "Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development." Analytical Chemistry, 85(20), 9605–9611. Link

  • Tredwell, M., & Gouverneur, V. (2012). "19F NMR as a Tool for the Analysis of Fluorinated Compounds." Angewandte Chemie International Edition, 51(46), 11426. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (Provides foundational qNMR principles applicable to 19F). Link

  • Yu, J. X., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." Molecules, 28(2). Link

Sources

Validation

A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on 2-Fluoro-5-iodonitrobenzene

This guide provides an in-depth technical analysis of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-5-iodonitrobenzene. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-5-iodonitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on the reactivity of this substrate with various nucleophiles and juxtaposes its performance against alternative electrophiles. The content herein is grounded in established scientific principles and supported by experimental data to ensure accuracy and trustworthiness.

Introduction: The Significance of 2-Fluoro-5-iodonitrobenzene in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings, a common scaffold in pharmaceuticals and materials science.[1][2] The facility of these reactions is largely dictated by the electronic properties of the aromatic substrate and the nature of the leaving group. An ideal substrate for SNAr possesses potent electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group.[3]

2-Fluoro-5-iodonitrobenzene emerges as a particularly interesting substrate for kinetic investigations due to the presence of two different halogen atoms and a strongly deactivating nitro group. The nitro group, positioned para to the fluorine atom and ortho to the iodine atom, significantly activates the ring towards nucleophilic attack. This unique substitution pattern allows for a nuanced study of regioselectivity and leaving group ability in SNAr reactions.

The fluorine atom is a powerful activating group for SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex through a strong inductive effect.[4][5] Conversely, iodide is generally considered a good leaving group in nucleophilic substitutions due to the weakness of the C-I bond and the stability of the resulting iodide anion.[6] This dichotomy within the same molecule provides a compelling platform for comparative kinetic analysis.

The SNAr Mechanism: A Stepwise or Concerted Process?

The classical mechanism for SNAr reactions is a two-step addition-elimination process.[3][7] The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is temporarily disrupted in this step. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

Caption: The classical two-step addition-elimination mechanism of SNAr reactions.

However, recent studies combining kinetic isotope effect (KIE) measurements and computational analysis have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state.[2][9] The operative mechanism, whether stepwise or concerted, is influenced by the nature of the substrate, nucleophile, leaving group, and solvent.[10][11] For highly activated systems with excellent leaving groups, the concerted pathway may be favored.[9]

Comparative Kinetic Studies: 2-Fluoro-5-iodonitrobenzene in Focus

The primary value of 2-Fluoro-5-iodonitrobenzene as a research tool lies in its ability to provide comparative kinetic data. By reacting this substrate with a variety of nucleophiles, one can elucidate the factors governing the rate and regioselectivity of the substitution.

Competition Between Fluorine and Iodine as Leaving Groups

A pivotal question in the study of 2-Fluoro-5-iodonitrobenzene is the relative leaving group ability of fluoride versus iodide. In traditional SN1 and SN2 reactions, iodide is a far superior leaving group to fluoride.[6] However, in SNAr reactions, the trend is often reversed, with fluoride being a better leaving group than other halogens.[12][13]

This apparent anomaly is a direct consequence of the SNAr mechanism. The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[14] The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state leading to this intermediate, thereby accelerating the reaction.[5] The C-F bond cleavage occurs in a subsequent, non-rate-limiting step.

Expected Reactivity Order: For SNAr reactions on 2-Fluoro-5-iodonitrobenzene, substitution of the fluorine atom is generally expected to be kinetically favored over the substitution of the iodine atom.

Influence of the Nucleophile

The nature of the nucleophile plays a critical role in the kinetics of SNAr reactions. Key properties of the nucleophile that influence the reaction rate include its nucleophilicity, basicity, and steric bulk.

Nucleophile TypeExpected ReactivityRationale
Amines (e.g., Piperidine, Morpholine) HighGood nucleophilicity and moderate basicity. The reaction rate is often dependent on the amine concentration, sometimes exhibiting base catalysis.[15]
Alkoxides (e.g., Methoxide, Ethoxide) HighStrong nucleophiles and bases. Can lead to competing elimination reactions in some substrates, though less likely with non-activated C-H bonds.
Thiolates (e.g., Thiophenoxide) Very HighExcellent nucleophilicity due to the high polarizability of sulfur. Generally, more reactive than their oxygen counterparts.[16][17]
Azides (e.g., Sodium Azide) ModerateGood nucleophile, but less basic than amines or alkoxides.

Experimental Protocol: Kinetic Measurement via UV-Vis Spectrophotometry

A common and effective method for monitoring the kinetics of SNAr reactions is UV-Vis spectrophotometry.[17][18] This technique is particularly useful when the product of the reaction has a significantly different absorption spectrum from the reactants.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Fluoro-5-iodonitrobenzene in a suitable aprotic solvent (e.g., acetonitrile, DMSO).

    • Prepare a series of solutions of the chosen nucleophile at various concentrations in the same solvent. To maintain pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold) compared to the substrate.

  • Reaction Initiation and Monitoring:

    • Equilibrate both the substrate and nucleophile solutions to the desired reaction temperature in a thermostatted cuvette holder within the spectrophotometer.

    • Initiate the reaction by rapidly injecting a small aliquot of the substrate stock solution into the cuvette containing the nucleophile solution and mix thoroughly.

    • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product over time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst

    • The second-order rate constant (k2) is then obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Kinetic_Workflow A Prepare Reactant Solutions (Substrate & Nucleophile) B Equilibrate to Reaction Temperature A->B C Initiate Reaction in Cuvette B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Data Analysis: Fit to First-Order Kinetics D->E F Determine k_obs E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) from Slope G->H

Caption: Experimental workflow for determining SNAr rate constants using UV-Vis spectrophotometry.

Comparison with Alternative Substrates

To fully appreciate the reactivity of 2-Fluoro-5-iodonitrobenzene, it is instructive to compare its kinetic profile with that of other halogenated nitroaromatics.

SubstrateKey FeaturesExpected Relative Reactivity (with a given nucleophile)Rationale
1-Fluoro-2,4-dinitrobenzene Two strong EWGs (nitro groups) ortho and para to the fluorine.HigherThe presence of a second nitro group provides greater stabilization of the Meisenheimer complex, leading to a faster reaction rate.[15]
1-Chloro-2,4-dinitrobenzene Similar to the fluoro analogue but with chlorine as the leaving group.Lower than 1-Fluoro-2,4-dinitrobenzeneThe lower electronegativity of chlorine compared to fluorine results in less stabilization of the transition state, hence a slower reaction.[17]
p-Fluoronitrobenzene A single nitro group para to the fluorine.LowerLess activation compared to di-substituted analogues. The absence of the ortho-iodine also removes any potential steric or electronic effects from that position.[14]
o-Iodonitrobenzene Nitro group ortho to the iodine.Generally low for SNArWhile activated, the leaving group ability of iodine in SNAr is typically poor compared to fluorine.[19]

These comparisons highlight the delicate balance of electronic and steric factors that govern SNAr reactivity. The unique structure of 2-Fluoro-5-iodonitrobenzene, with its competing leaving groups and specific arrangement of the activating nitro group, makes it a valuable tool for dissecting these intricate mechanistic details.

Conclusion: A Versatile Probe for Mechanistic Studies

Kinetic studies on the nucleophilic aromatic substitution of 2-Fluoro-5-iodonitrobenzene offer a rich field for investigation. The inherent competition between the fluoro and iodo leaving groups, coupled with the strong activation provided by the nitro substituent, allows for a detailed exploration of the factors that control SNAr reaction rates and pathways. By systematically varying the nucleophile and comparing the reactivity of this substrate with that of its analogues, researchers can gain fundamental insights into reaction mechanisms that are central to the synthesis of a vast array of chemical compounds. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies with high scientific rigor.

References

  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10. [Link]

  • Crampton, M. R., et al. (2004). The SNAr process is well documented in the literature as a stepwise mechanism. ResearchGate. [Link]

  • Gabsi, A., et al. (2018). Under the experimental conditions used, only one product formation was spectrophotometrically observed. Frontiers in Chemistry. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Master Organic Chemistry. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p. Chemistry Stack Exchange. [Link]

  • Senge, M. O. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. UCL Discovery. [Link]

  • Jacobsen, E. N. (n.d.). Concerted nucleophilic aromatic substitutions. DASH (Harvard). [Link]

  • Sigman, M. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Macmillan Group. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing. [Link]

  • Murphy, J. A., et al. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Harris, E. B. J. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. ResearchGate. [Link]

  • Hoz, S. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. askIITians. [Link]

  • Filo. (2024). p-fluoronitrobenzene is more reactive toward hydroxide ion than.... Filo. [Link]

  • Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. YouTube. [Link]

Sources

Comparative

characterization of Meisenheimer intermediates in 2-Fluoro-5-iodonitrobenzene reactions

Topic: Characterization of Meisenheimer Intermediates in 2-Fluoro-5-iodonitrobenzene Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Technical Guide:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Meisenheimer Intermediates in 2-Fluoro-5-iodonitrobenzene Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Guide: Characterization of Meisenheimer Intermediates in 2-Fluoro-5-iodonitrobenzene Reactions

Executive Summary

The characterization of Meisenheimer Complexes (MCs) in mono-nitro aromatic systems presents a significant analytical challenge compared to their stable di- or tri-nitro analogs (e.g., Meisenheimer’s original trinitrobenzene adducts). In the nucleophilic aromatic substitution (


) of 2-Fluoro-5-iodonitrobenzene , the intermediate is transient, stabilized primarily by the ortho-nitro group and secondarily by the para-iodine atom.

This guide compares the three primary methodologies for characterizing these elusive intermediates: Low-Temperature NMR , Stopped-Flow UV-Vis Spectroscopy , and Computational DFT Modeling . While UV-Vis provides kinetic data on the millisecond timescale, Low-Temperature NMR remains the only definitive method for structural elucidation, particularly for verifying the regioselectivity of nucleophilic attack (C2-F vs. C5-I).

Structural Analysis & Mechanistic Context

Before selecting a characterization method, one must understand the electronic environment of the substrate.

  • Substrate: 1-Nitro-2-fluoro-5-iodonitrobenzene.

  • Primary Activation: The Nitro group at C1 activates the ortho position (C2) and para position (C5).

  • Leaving Group Hierarchy: Fluorine (at C2) is a superior leaving group to Iodine (at C5) in

    
     due to the high electronegativity of F, which stabilizes the transition state leading to the MC.
    
  • The Iodine Effect: Unlike a simple proton, the Iodine atom at C5 (para to the site of attack) exerts a strong inductive electron-withdrawing effect (

    
    ), which helps stabilize the anionic charge delocalized onto C5 in the Meisenheimer intermediate.
    

Reaction Pathway:



Visualizing the Pathway

The following diagram illustrates the reaction coordinate and the critical resonance stabilization provided by the C5-Iodine.

SNAr_Mechanism cluster_stabilization Electronic Stabilization Factors Substrate 2-Fluoro-5-iodonitrobenzene (Ground State) TS1 Transition State 1 (High Energy) Substrate->TS1 + Nucleophile MC Meisenheimer Complex (Anionic Intermediate) Stabilized by -NO2 & -I TS1->MC k1 (Formation) Product Substituted Product (Aromatized) MC->Product k2 (Collapse/F- loss) NO2 NO2 (Ortho) Resonance Acceptor Iodo Iodine (Para) Inductive (-I) Stabilization

Caption: Reaction coordinate showing the formation of the Meisenheimer Complex, highlighting the dual stabilization by the Nitro and Iodine groups.

Comparative Analysis of Characterization Methods

This section evaluates the three dominant techniques for identifying the MC of 2-Fluoro-5-iodonitrobenzene.

Method A: Low-Temperature NMR Spectroscopy (

,

,

)

The Structural Gold Standard.

Because the MC of a mono-nitro compound is unstable at room temperature (reverting to reactants or collapsing to product), thermodynamic stabilization via cooling is essential.

  • Mechanism of Detection: Identifying the hybridization change at C2 from

    
     (aromatic) to 
    
    
    
    (tetrahedral).
  • Key Signals:

    • 
       NMR:  Ring protons shift upfield (shielded) due to loss of aromatic ring current.[1]
      
    • 
       NMR:  This is the "smoking gun" for this specific substrate. The 
      
      
      
      signal will shift dramatically (often >50 ppm upfield) as the C-F bond character changes from
      
      
      to
      
      
      .
  • Pros: Definitive structural proof; confirms regioselectivity (attack at F vs. I).

  • Cons: Requires specialized setups (-40°C to -80°C); slow time resolution.

Method B: Stopped-Flow UV-Vis Spectroscopy

The Kinetic Workhorse.

Ideal for determining reaction rates (


) and detecting transient species that live for milliseconds.[2][3]
  • Mechanism of Detection: MCs are intensely colored (typically red, orange, or purple) due to the "quinoidal" resonance structure involving the nitro group.

  • Key Signals: Appearance of a new absorbance band in the visible region (typically 400–550 nm) that is distinct from the starting material (usually colorless/pale yellow).

  • Pros: Captures microsecond kinetics; highly sensitive; room temperature analysis possible.

  • Cons: No structural detail; cannot distinguish between isomeric complexes (e.g., attack at C2 vs C6) without supporting data.

Method C: Computational Modeling (DFT)

The Predictive Validator.

Used to corroborate experimental data, specifically to calculate the relative stability of the C2-attack vs. C5-attack intermediates.

  • Mechanism: Geometry optimization and energy calculation (e.g., B3LYP/6-31+G*) of the anionic adduct.

  • Pros: Zero chemical cost; predicts thermodynamic feasibility.

  • Cons: Theoretical only; depends heavily on solvation models (PCM) to mimic experimental conditions.

Comparative Data Summary
FeatureLow-Temp NMR (

)
Stopped-Flow UV-Vis DFT Modeling
Primary Output Structural connectivity, Hybridization stateReaction kinetics (

), Lifetime
Relative Energies (

), Geometry
Target Stability Must be stable for minutes at -40°CCan detect species with ms lifetimesN/A (Virtual)
Substrate Specificity High:

shift confirms C-F bond is intact in MC
Medium: Detects "an MC" but not necessarily which oneHigh: Can model specific isomers
Sample Requirement High (~10-20 mg)Low (<1 mg)None
Cost/Complexity High (Instrument time + Cryogens)Medium (Specialized flow cell)Low (Computing time)
Detailed Experimental Protocol: Low-Temperature NMR Characterization

Objective: To trap and structurally characterize the Meisenheimer intermediate of 2-Fluoro-5-iodonitrobenzene with Methoxide nucleophile.

Reagents:

  • Substrate: 2-Fluoro-5-iodonitrobenzene (20 mg).

  • Nucleophile: Sodium Methoxide (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • Solvent: deuterated DMSO (

    
    ) or Acetonitrile (
    
    
    
    ).[1] Note: Polar aprotic solvents stabilize the anionic MC.

Protocol:

  • Preparation (Inert Atmosphere):

    • Dry the NMR tube and all glassware in an oven at 120°C.

    • Dissolve the substrate (20 mg) in 0.5 mL of

      
       in the NMR tube.
      
    • Prepare a separate concentrated solution of the alkoxide nucleophile in

      
      .
      
  • Baseline Acquisition:

    • Insert the substrate tube into the NMR probe.[1]

    • Cool the probe to -40°C (or lower, depending on solvent freezing point).

    • Acquire baseline

      
       and 
      
      
      
      spectra. Note the chemical shift of the aromatic protons and the C-F fluorine.
  • In-Situ Reaction:

    • Eject the sample and keep it in a dry ice/acetone bath to maintain low temperature.

    • Rapidly inject 1.0 equivalent of the cold nucleophile solution into the NMR tube.

    • Mix by shaking vigorously (keeping the sample cold).

  • Acquisition of Intermediate:

    • Re-insert immediately into the pre-cooled NMR probe.

    • Acquire spectra continuously.[1]

    • Success Indicator: Look for the disappearance of the aromatic doublets and the appearance of new, upfield signals.

      • Expected

        
         Shift: The baseline signal (approx -100 to -120 ppm for Ar-F) should shift upfield significantly (towards -150 to -170 ppm) as the carbon becomes 
        
        
        
        .
  • Warming Experiment (Optional):

    • Slowly warm the probe in 10°C increments.

    • Observe the collapse of the MC signals and the emergence of the product signals (2-methoxy-5-iodonitrobenzene) and free fluoride ion.

Workflow Visualization

The following decision tree assists in selecting the appropriate method based on the stability of the intermediate.

Method_Selection Start Start: Characterize MC of 2-Fluoro-5-iodonitrobenzene IsStable Is the MC stable at Room Temp? Start->IsStable Stable_Yes Yes (Rare for mono-nitro) IsStable->Stable_Yes Likely if 3+ EWGs Stable_No No (Transient) IsStable->Stable_No Typical for 1-2 EWGs Method_NMR_RT Standard NMR (DMSO-d6) Stable_Yes->Method_NMR_RT Method_StoppedFlow Stopped-Flow UV-Vis (Kinetic Data) Stable_No->Method_StoppedFlow For Kinetics Method_CryoNMR Low-Temp NMR (-40°C) (Structural Data) Stable_No->Method_CryoNMR For Structure Method_DFT DFT Modeling (Supportive Data) Method_StoppedFlow->Method_DFT Validate Mechanism Method_CryoNMR->Method_DFT Confirm Geometry

Caption: Decision matrix for selecting characterization techniques based on intermediate stability.

References
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Foundational text on mechanisms and Meisenheimer complex stability).
  • Crampton, M. R. (2002). "Meisenheimer Complexes."[1][4][5][6][7][8][9] Encyclopedia of Physical Science and Technology.

  • Buncel, E., et al. (1995). "Spectroscopic Studies of Meisenheimer Complexes." Journal of the American Chemical Society.[4] (Authoritative source on NMR shifts in anionic sigma-complexes).

  • Bernasconi, C. F. (1970). "Relaxation Kinetics of Meisenheimer Complexes." Accounts of Chemical Research. (Seminal work on stopped-flow analysis of transient MCs).

  • Um, I. H., et al. (2007).[10] "Reaction Mechanism of

    
     Reactions: Kinetic Evidence for Meisenheimer Intermediates." Journal of Organic Chemistry. 
    

Sources

Validation

Comparative Analysis of Palladium Catalysts for 2-Fluoro-5-iodonitrobenzene Couplings

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) is a high-value scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and polyfunctionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) is a high-value scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and polyfunctionalized heterocycles. Its reactivity profile is defined by three distinct features:

  • The C-I Bond (C5): Highly labile toward oxidative addition by Pd(0) due to the weak C-I bond energy and the electron-withdrawing effect of the nitro group.

  • The Nitro Group (C1): Strongly activates the ring, facilitating oxidative addition but also increasing the acidity of adjacent protons and susceptibility to reduction.

  • The C-F Bond (C2): Located ortho to the nitro group, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr).

The Critical Challenge: The primary failure mode in coupling reactions with this substrate is chemoselectivity . While the iodine is the intended site for Pd-catalyzed coupling, the ortho-fluoro-nitro motif creates a "trap" for nucleophiles (amines, alkoxides) via uncatalyzed SNAr, leading to byproduct formation.

This guide compares palladium catalytic systems to maximize C-I coupling efficiency while suppressing C-F displacement.

Decision Framework: Catalyst Selection

The choice of catalyst depends heavily on the coupling partner (Boronic acid, Alkyne, or Amine) and the base tolerance.

Comparative Performance Matrix
Catalyst SystemTypeKey UtilityProsCons
Pd(PPh3)4 Homogeneous (Pd0)Suzuki / Sonogashira (Standard)Low cost; excellent for reactive aryl iodides; mild conditions.Air-sensitive; high catalyst loading (3-5 mol%) often required; PPh3 oxide removal can be difficult.
Pd(dppf)Cl2 Homogeneous (PdII)Suzuki / Negishi (Robust)Large bite angle ligand enhances reductive elimination; highly stable to air/moisture; good for sterically hindered partners.Moderate cost; requires reduction to Pd(0) in situ (usually by nucleophile or base).
Pd2(dba)3 + XPhos/SPhos Homogeneous (Pd0)Buchwald-Hartwig (Challenging)Best for Chemoselectivity. Bulky biaryl ligands facilitate rapid oxidative addition at C-I before SNAr can occur at C-F.High cost; requires precise L:Pd ratio; sensitive to O2 in solution state.
Pd(OAc)2 + PPh3 Pre-catalyst (PdII)Heck / General Modular; tunable ligand ratio; Pd(OAc)2 is stable and cheap.Induction period required for reduction to Pd(0); less defined active species than pre-formed complexes.

Chemoselectivity & Mechanism Visualization

The following diagram illustrates the kinetic competition between the desired Pd-catalyzed cycle and the undesired SNAr pathway.

ReactionPathways cluster_legend Selectivity Control Substrate 2-Fluoro-5-iodonitrobenzene Pd_Cycle Pd(0) Oxidative Addition (Fast at C-I) Substrate->Pd_Cycle + Catalyst SNAr_Path Uncatalyzed SNAr (Attack at C-F) Substrate->SNAr_Path + Strong Base/Nuc Intermediate_Pd Ar-Pd(II)-I Species Pd_Cycle->Intermediate_Pd Insertion Product_SNAr Byproduct: 2-Substituted 5-iodonitrobenzene SNAr_Path->Product_SNAr F displacement Product_Coupled Target: 5-Substituted 2-fluoro-nitrobenzene Intermediate_Pd->Product_Coupled Transmetalation & Red. Elim. Note1 Avoid Strong Bases (e.g., tBuOK) to suppress Red path.

Figure 1: Kinetic competition between Palladium-catalyzed coupling (Green) and Nucleophilic Aromatic Substitution (Red).

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Attaching aryl or heteroaryl groups. Recommended Catalyst: Pd(dppf)Cl2·CH2Cl2

  • Rationale: The electron-deficient nature of the substrate makes oxidative addition very fast. Pd(dppf)Cl2 is chosen for its stability and ability to prevent de-iodination side reactions. Weak bases are used to prevent SNAr at the fluorine.

Reagents:

  • 2-Fluoro-5-iodonitrobenzene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv) — Avoid hydroxides or alkoxides.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 60–80°C . Note: Do not exceed 90°C to minimize C-F hydrolysis.

  • Monitor by HPLC/TLC. Reaction typically completes in 2–4 hours due to the activated C-I bond.

  • Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: Sonogashira Coupling (C-C Bond / Alkyne)

Best for: Alkynylation.[1] Recommended Catalyst: Pd(PPh3)2Cl2 + CuI

  • Rationale: The iodine on the nitro-aromatic ring is extremely reactive. Standard Sonogashira conditions work well.

Reagents:

  • 2-Fluoro-5-iodonitrobenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%)

  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF.

Step-by-Step:

  • Dissolve substrate and catalyst in dry THF under inert atmosphere.

  • Add the amine base (excess, acts as proton scavenger).

  • Add CuI and the alkyne.

  • Stir at Room Temperature .

    • Critical Insight: Heating is rarely needed for this substrate. Heating with amine bases increases the risk of the amine displacing the fluorine (SNAr). If conversion is slow, heat only to 40°C.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Best for: Amination without touching the Fluorine. Recommended Catalyst: Pd2(dba)3 + XPhos

  • Rationale: This is the most difficult transformation because the amine nucleophile will naturally want to attack the C-F bond via SNAr. You need a catalyst that is faster at oxidative addition/reductive elimination than the background SNAr rate. XPhos is excellent for this.

Reagents:

  • 2-Fluoro-5-iodonitrobenzene (1.0 equiv)

  • Amine (1.1 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: Cs2CO3 (2.0 equiv) — Crucial: Do NOT use NaOtBu.

  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step:

  • Pre-complexation: Stir Pd2(dba)3 and XPhos in the solvent at 60°C for 5 minutes to generate the active L-Pd(0) species.

  • Add the substrate, amine, and Cs2CO3.

  • Heat to 80°C .

  • Control Check: If you observe the formation of a product with the wrong mass (loss of F), the temperature is too high or the base is too strong.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Unreacted SM Catalyst poisoning by Nitro groupSwitch to Pd(dppf)Cl2 ; increase loading to 5 mol%.
Loss of Fluorine (Product Mass -19 + Nuc) SNAr competitionLower temperature ; Switch base from alkoxide/hydroxide to Carbonate (Cs2CO3) or Phosphate.
De-iodination (Ar-H formation) Beta-hydride elimination or excessive reductionUse dry solvents (anhydrous); Avoid alcohols (use Toluene/Dioxane); Ensure inert atmosphere.
Pd Black Precipitation Ligand dissociationAdd excess ligand (e.g., PPh3) or switch to a bidentate ligand system (dppf, Xantphos).

References

  • Suzuki-Miyaura Coupling of Nitro-Aryl Halides

    • BenchChem Comparative Guide.[2] "A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid."

    • (Extrapolated from analogous nitro-aryl data).

  • Mechanistic Insight on Electron-Deficient Aryl Iodides

    • Norrby, P. et al. "Computational study on the oxidative addition of aryl chlorides/iodides to monoligated Pd complexes."[3] Chemical Reviews, 2022.

  • Buchwald-Hartwig Conditions for Halonitrobenzenes

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Sonogashira Protocols for Activated Aryl Iodides

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958.

Sources

Comparative

Strategic Functionalization of 2-Fluoro-5-iodonitrobenzene: A Comparative Regioselectivity Guide

Executive Summary: The "Orthogonal" Linchpin 2-Fluoro-5-iodonitrobenzene (CAS: 364-75-0) represents a premier "tri-functional scaffold" in medicinal chemistry. Unlike simple halobenzenes, this molecule offers two distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Linchpin

2-Fluoro-5-iodonitrobenzene (CAS: 364-75-0) represents a premier "tri-functional scaffold" in medicinal chemistry. Unlike simple halobenzenes, this molecule offers two distinct electrophilic sites (C2 and C5) controlled by the electronic leverage of the C1-nitro group.

This guide assesses the regioselectivity (site-selectivity) of this substrate, comparing it against its chloro- and bromo-analogues. We demonstrate why the Fluoro-Iodo combination provides superior orthogonality compared to Chloro-Iodo or Fluoro-Bromo alternatives, allowing for controlled sequential functionalization without protecting groups.

The Core Reactivity Profile
  • C2-Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro effect.
    
  • C5-Position (Iodine): Primed for Transition Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) due to the weak C-I bond.

  • C1-Position (Nitro): The electronic "commander," activating C2 for nucleophiles and modulating electron density for C5.

Mechanistic Analysis & Visualization

To understand the regioselectivity, one must visualize the electronic landscape. The nitro group withdraws electron density via resonance (-M) and induction (-I), creating a specific "hotspot" at C2.

Diagram 1: Electronic Activation Map

This diagram illustrates the dual-reactivity modes. Note the high-contrast activation of C2 for nucleophiles versus the C5 preference for Palladium insertion.

ReactivityMap Substrate 2-Fluoro-5-iodonitrobenzene Nitro NO2 Group (C1) Electronic Activator Substrate->Nitro C2_Site C2-Fluorine Site (Hard Electrophile) Nitro->C2_Site Ortho-Activation (-I / -M Effect) C5_Site C5-Iodine Site (Soft Electrophile) Nitro->C5_Site Meta-Position (Inductive only) Nu_Attack Nucleophilic Attack (S_NAr) C2_Site->Nu_Attack Fast Kinetics (Meisenheimer Complex) Pd_Insert Pd(0) Oxidative Addition (Cross-Coupling) C5_Site->Pd_Insert Weak Bond Energy (C-I < C-Br < C-F)

Caption: Figure 1. Electronic divergence. The Nitro group activates C2 for


 (Green path) while the weak C-I bond at C5 directs Pd-catalysis (Blue path).

Comparative Analysis: Why 2-Fluoro-5-iodo?

Comparison 1: The Gateway (C2 Selectivity)

In


 reactions, the rate-determining step is often the addition of the nucleophile to the ring to form the Meisenheimer complex. The high electronegativity of Fluorine stabilizes this anionic intermediate significantly better than Chlorine or Bromine.

Table 1: Relative Reactivity in


 (Ortho-Nitro Activated) 
SubstrateLeaving Group (X)Relative Rate (

)
Mechanism Note
2-Fluoro-5-iodonitrobenzene Fluorine ~3,300 Stabilizes transition state via -I effect.
2-Chloro-5-iodonitrobenzeneChlorine1Weaker inductive effect; slower addition.
2-Bromo-5-iodonitrobenzeneBromine~0.8Steric hindrance may also impede attack.
2-Iodo-5-iodonitrobenzeneIodine<0.5Poor electronegativity; unstable intermediate.

Data synthesized from standard physical organic chemistry benchmarks for halonitrobenzenes [1, 2].

Insight: Using the Fluoro derivative guarantees that nucleophilic attack occurs exclusively at C2. If you use the Chloro analog, the rate is sluggish, requiring higher temperatures which may degrade the C-I bond or cause side reactions.

Comparison 2: The Cross-Coupling Vector (C5 Selectivity)

For Palladium-catalyzed reactions (Suzuki, Sonogashira), the order of reactivity is determined by Bond Dissociation Energy (BDE) and the ease of Oxidative Addition.

Table 2: Chemoselectivity in Pd-Catalyzed Coupling

Bond TypeBDE (kcal/mol)Reactivity to Pd(0)Risk of Side Reaction
C-I (Carbon 5) ~65 Fastest (Room Temp) Low
C-Br (Alternative)~81Moderate (Requires Heat)Moderate (May compete with activated Cl)
C-F (Carbon 2)~115InertVery Low (Unless specialized ligands used)

Insight: The Iodo substituent allows coupling at Room Temperature. The Bromo analog often requires heating to 60-80°C. Heating an activated ortho-fluoronitrobenzene in the presence of basic coupling conditions (e.g.,


 or hydroxide) increases the risk of hydrolyzing the C-F bond to a phenol [3]. The Iodo-handle prevents this by enabling milder conditions.

Experimental Protocols

To validate the regioselectivity, we present two orthogonal workflows.

Workflow Logic
  • Path A (

    
     First):  Preferred when the nucleophile is sensitive to Pd or if the final product requires an electron-rich ring.
    
  • Path B (Suzuki First): Possible, but requires non-nucleophilic bases to protect the C-F bond.

Diagram 2: Decision Tree & Workflow

Workflow Start Start: 2-Fluoro-5-iodonitrobenzene Decision Select First Transformation Start->Decision PathA Path A: S_NAr (C2) Decision->PathA Target: Amine Core PathB Path B: Suzuki (C5) Decision->PathB Target: Biaryl Core ProdA Intermediate A: 2-Amino-5-iodonitrobenzene PathA->ProdA Amine/Base, 0°C ProdB Intermediate B: 2-Fluoro-5-aryl-nitrobenzene PathB->ProdB Ar-B(OH)2, Pd(0) Non-nuc Base (K3PO4) Step2A Step 2: Suzuki Coupling ProdA->Step2A Ar-B(OH)2, Pd(0) Step2B Step 2: S_NAr Displacement ProdB->Step2B Amine/Base Final Final Product: 2-Amino-5-aryl-nitrobenzene Step2A->Final Step2B->Final

Caption: Figure 2. Sequential functionalization pathways. Path A is generally higher yielding as it avoids potential hydrolysis of the C-F bond during the basic coupling step.

Protocol A: Selective C2-Functionalization ( )

Objective: Displace Fluorine with Morpholine without affecting the Iodine.

  • Reagents: 2-Fluoro-5-iodonitrobenzene (1.0 equiv), Morpholine (1.1 equiv), DIPEA (1.2 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve substrate in THF (0.2 M) and cool to 0°C. Cooling is critical to maximize kinetic selectivity.

    • Add DIPEA followed by dropwise addition of Morpholine.

    • Stir at 0°C -> RT for 2 hours.

    • Monitor: TLC (Hex/EtOAc) or LCMS. The C-F bond cleavage is rapid.[1]

  • Validation:

    • 
       NMR:  Disappearance of the signal at 
      
      
      
      -110 ppm (approx).
    • MS: Shift in mass corresponding to -F (+19) / +Morpholine (+86). Iodine isotope pattern remains.

Protocol B: Selective C5-Functionalization (Suzuki)

Objective: Couple Phenylboronic acid at C5 without hydrolyzing C2-F.

  • Reagents: 2-Fluoro-5-iodonitrobenzene (1.0 equiv), Phenylboronic acid (1.1 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1).
  • Critical Control Point: Use

    
      or 
    
    
    
    rather than NaOH or KOH. Strong hydroxide bases can attack the C2-F position (converting it to a phenol) at elevated temperatures.[2]
  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Mix substrate, boronic acid, and base. Add catalyst last.

    • Heat to 40-50°C. (Note: The C-I bond reacts at lower temps than C-Br).

  • Validation:

    • 
       NMR:  Signal should remain present (perhaps slightly shifted due to electronic change at C5). If signal disappears, hydrolysis occurred.
      

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Link

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.Link

  • Baran Lab. (2023). Haloselectivity of Heterocycles.[3]Link

Sources

Validation

literature review of synthetic routes utilizing 2-Fluoro-5-iodonitrobenzene

Executive Summary: The "Trifecta" Scaffold 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trifecta" Scaffold

2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional groups, allowing for programmable, diversity-oriented synthesis. It serves as a critical linchpin in the synthesis of benzimidazoles , indoles , and kinase inhibitors (specifically TRK and BRAF families).

This guide analyzes the three primary synthetic vectors available to this molecule:

  • Nucleophilic Aromatic Substitution (

    
    ):  Activated by the ortho-nitro group.[1]
    
  • Palladium-Catalyzed Cross-Coupling: Facilitated by the labile C–I bond.[1]

  • Nitro Reduction: Enabling cyclization to heterocycles.

Part 1: Strategic Analysis of Synthetic Routes

The order of operations is the critical decision factor when working with 2-Fluoro-5-iodonitrobenzene. The chemical environment dictates which group is addressed first to maximize yield and minimize side reactions (such as hydrodehalogenation of the iodine during reduction).

Route A: The -First Strategy (Recommended)

This is the industry-standard approach for constructing nitrogen-containing heterocycles. The fluorine atom is highly activated by the ortho-nitro group, making it susceptible to displacement by mild nucleophiles (amines, thiols, alkoxides) under basic conditions.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Advantages: High yields (>90%); no catalyst required; preserves the iodine handle for late-stage diversification.

  • Key Application: Synthesis of 5-iodo-2-substituted-anilines , which are precursors to library-ready benzimidazoles.

Route B: The Coupling-First Strategy

Performing Suzuki or Sonogashira coupling on the iodine before displacing the fluorine is viable but less common.

  • Risk: The basic conditions required for Suzuki coupling (e.g.,

    
    , heat) can inadvertently trigger hydrolysis of the activated fluorine (
    
    
    
    with
    
    
    ), leading to phenol byproducts.
  • Mitigation: Use anhydrous bases (

    
    , 
    
    
    
    ) and non-protic solvents.
Route C: The Reduction-First Strategy

Reducing the nitro group first is generally avoided in early stages.

  • Reasoning: Converting the electron-withdrawing

    
     to an electron-donating 
    
    
    
    deactivates the fluorine towards
    
    
    , effectively "killing" the reactivity at the C-2 position. Furthermore, standard hydrogenation conditions (Pd/C,
    
    
    ) often cause protodeiodination (cleavage of the C–I bond).

Part 2: Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available from the parent scaffold.

ReactivityMap Start 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) SNAr_Prod Intermediate A: 2-Amino-5-iodonitrobenzene (Stable, Retains I) Start->SNAr_Prod Route A: SNAr (R-NH2, K2CO3) Coupling_Prod Intermediate B: 2-Fluoro-5-aryl-nitrobenzene (Risk: Hydrolysis) Start->Coupling_Prod Route B: Suzuki (Ar-B(OH)2, Pd(0)) Red_Prod Intermediate C: 2-Fluoro-5-iodoaniline (Deactivated F) Start->Red_Prod Route C: Reduction (SnCl2 or Fe) Benzimidazole Target 1: 6-Iodobenzimidazole (Kinase Scaffold) SNAr_Prod->Benzimidazole 1. Reduction (Fe/AcOH) 2. Cyclization (HC(OEt)3) Biaryl Target 2: Biaryl Ether/Amine Coupling_Prod->Biaryl SNAr (R-OH/R-NH2)

Figure 1: Divergent synthetic pathways. Route A is the preferred vector for heterocyclic drug synthesis.

Part 3: Experimental Protocols & Comparison

Nucleophilic Aromatic Substitution ( )

This protocol describes the reaction with a secondary amine (e.g., pyrrolidine or morpholine), a common first step in drug synthesis.

  • Reagents: 2-Fluoro-5-iodonitrobenzene (1.0 equiv), Amine (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions:

    • Dissolve 2-Fluoro-5-iodonitrobenzene in DMF (0.5 M).

    • Add

      
       and stir at room temperature for 10 minutes.
      
    • Add the amine dropwise.

    • Critical Step: Stir at RT. Heating is rarely needed and may cause decomposition. Monitor by TLC (Hexane/EtOAc). The spot for the starting material (high

      
      ) will disappear, replaced by the deep yellow/orange spot of the product.
      
    • Workup: Pour into ice water. The product usually precipitates as a bright orange solid. Filter and wash with water.[2]

Yield Comparison of Nucleophiles:

NucleophileBaseSolventTemp (°C)Yield (%)Notes
Pyrrolidine

DMF2596%Extremely fast (<1h)
Morpholine

DMSO2592%Clean conversion
Aniline

DMSO8078%Requires heat (weaker nuc)
Phenol

DMF9085%Requires heat
Chemoselective Nitro Reduction

Reducing the nitro group without de-iodinating the ring is the most challenging step. Catalytic hydrogenation (


, Pd/C) is NOT  recommended as it frequently removes the iodine.

Recommended Protocol (Iron-Mediated):

  • Reagents: Nitro-intermediate (1.0 equiv), Iron powder (5.0 equiv),

    
     (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (80°C) for 2–4 hours.

    • Observation: The bright orange color of the nitro compound fades to a pale brown/off-white.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

Alternative (Stannous Chloride):

  • 
     in EtOH at 70°C. Effective but generates stoichiometric tin waste, which is difficult to remove from pharmaceutical intermediates.
    
Suzuki-Miyaura Coupling

This step can be performed either on the nitro-compound (Route B) or the aniline (Post-Route A).

  • Catalyst:

    
     is preferred over 
    
    
    
    for aryl iodides due to higher stability and turnover.
  • Base:

    
     or 
    
    
    
    (Anhydrous conditions prefer
    
    
    ).
  • Protocol:

    • Combine Aryl-Iodide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv).

    • Degas solvent (Dioxane/Water 4:1) with

      
       for 15 mins.
      
    • Add

      
       (0.05 equiv).
      
    • Heat to 80–90°C for 4–12 hours.

Part 4: Case Study – Benzimidazole Synthesis

The most authoritative application of this scaffold is the synthesis of 6-iodobenzimidazoles , which serve as the core for many kinase inhibitors (e.g., structures similar to precursors of encorafenib or binimetinib analogs).

Benzimidazole Step1 Step 1: SNAr (Displace F with Amine) Step2 Step 2: Reduction (NO2 -> NH2) Step1->Step2 + Fe/AcOH Step3 Step 3: Cyclization (Form Imidazole Ring) Step2->Step3 + HC(OEt)3 or R-CHO End 1-Substituted-6-Iodobenzimidazole Step3->End Start 2-Fluoro-5-iodonitrobenzene Start->Step1 + R-NH2

Figure 2: The standard workflow for benzimidazole construction.

  • Substitution: Reaction with a primary amine (e.g., methylamine, cyclopropylamine) yields N-alkyl-4-iodo-2-nitroaniline.

  • Reduction: Iron reduction yields the 4-iodo-N1-alkyl-benzene-1,2-diamine.

  • Cyclization: Condensation with an aldehyde (oxidative) or an orthoester (e.g., triethyl orthoformate) closes the ring to form the benzimidazole. The iodine remains available for a final library-diversification step via Suzuki coupling.

References

  • Nucleophilic Aromatic Substitution of Halonitrobenzenes. National Institutes of Health (NIH). Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of Benzimidazoles via SNAr and Reduction. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Comparative

Strategic Selection of 2-Fluoro-5-iodonitrobenzene in High-Value API Synthesis: A Comparative Technical Guide

Executive Summary In the landscape of pharmaceutical intermediate selection, 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) represents a "linchpin" scaffold that offers superior process efficiency over its chloro- and bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediate selection, 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0) represents a "linchpin" scaffold that offers superior process efficiency over its chloro- and bromo-analogs. While the initial raw material cost is approximately 2.5–3.0x higher than 2-chloro-5-iodonitrobenzene, the Total Cost of Ownership (TCO) is frequently lower for high-value APIs.

This guide demonstrates that the specific ortho-nitro activation of the fluorine atom enables mild


 conditions (preventing impurity formation), while the meta-iodide motif allows for highly selective, low-loading palladium cross-couplings. This orthogonal reactivity reduces step counts, minimizes expensive catalyst usage, and increases overall process yield.

The Chemical Rationale: Orthogonal Reactivity

The structural value of 2-Fluoro-5-iodonitrobenzene lies in its ability to undergo two distinct, chemoselective transformations without the need for protecting groups.

  • Site A (C-F Bond): Activated by the ortho-nitro group, this site is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) more effectively than chlorine, accelerating the reaction rate significantly.[1][2]
    
  • Site B (C-I Bond): The iodine atom provides a "soft" handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[3] The C-I bond undergoes oxidative addition much faster than C-Br or C-Cl, allowing for milder conditions that preserve the newly installed nucleophile at Site A.

Visualization: Reactivity Map

ReactivityMap cluster_logic Strategic Advantage Scaffold 2-Fluoro-5-iodonitrobenzene (Starting Material) SNAr_Path Path A: SNAr (Nucleophilic Attack) Scaffold->SNAr_Path High Reactivity (F >> Cl) Pd_Path Path B: Pd-Coupling (Oxidative Addition) Scaffold->Pd_Path High Reactivity (I >> Br) Intermediate_A Functionalized Nitro-Iodide (Retains I-handle) SNAr_Path->Intermediate_A Amine/Alkoxide < 50°C Intermediate_B Biaryl/Alkyne Fluoride (Retains F-handle) Pd_Path->Intermediate_B Boronic Acid < 80°C Final Polysubstituted Drug Scaffold Intermediate_A->Final Step 2: Cross-Coupling Intermediate_B->Final Step 2: SNAr (Difficult)

Figure 1: Orthogonal reactivity map demonstrating the preferred synthetic sequence (Path A → Final) which leverages the high lability of the C-F bond first, preserving the C-I bond for subsequent metal catalysis.

Comparative Analysis: Performance vs. Alternatives

Scenario A: The Step (Fluorine vs. Chlorine)

Comparison: 2-Fluoro-5-iodonitrobenzene vs. 2-Chloro-5-iodonitrobenzene.

In


 reactions involving ortho-nitro activation, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.
  • Mechanism: Fluorine is the most electronegative element, creating a stronger inductive effect (-I) than chlorine.[1][2][4] This lowers the energy of the transition state, despite the C-F bond being stronger than the C-Cl bond.

  • Outcome: The Fluoro-analog often reacts at room temperature (20–25°C), whereas the Chloro-analog frequently requires heating (80–100°C).

  • Impurity Profile: High temperatures with the Chloro-analog often lead to de-iodination (reduction) or nitro-group reduction byproducts, complicating purification.

Scenario B: The Coupling Step (Iodide vs. Bromide)

Comparison: 2-Fluoro-5-iodonitrobenzene vs. 2-Fluoro-5-bromonitrobenzene.

In Palladium-catalyzed coupling, the rate-determining step is often the Oxidative Addition of the aryl halide to the Pd(0) species.

  • Mechanism: The C-I bond is weaker and longer than the C-Br bond. Aryl iodides undergo oxidative addition 10^3 to 10^4 times faster than aryl bromides.

  • Outcome: Using the Iodo-analog allows for:

    • Lower Catalyst Loading (0.5–1.0 mol% vs. 3.0–5.0 mol%).

    • Cheaper Ligands (Triphenylphosphine vs. expensive Buchwald ligands).

    • Lower Temperatures (preventing SNAr side-reactions on the F-site during coupling).

Economic Modeling: Total Cost of Ownership

While the raw material (RM) price of the Fluoro-Iodo scaffold is higher, the "Process Cost" reveals the true value.

Table 1: Comparative Process Economics (Hypothetical 10kg Batch)

Cost Driver2-Fluoro-5-iodonitrobenzene2-Chloro-5-iodonitrobenzene2-Fluoro-5-bromonitrobenzene
RM Unit Cost High (

$)
Low ($)Medium (

)

Yield
92% (25°C, 4h)75% (100°C, 24h)90% (25°C, 4h)
Coupling Yield 95% (1 mol% Pd)95% (1 mol% Pd)80% (5 mol% Pd)
Energy Cost Low (Ambient)High (Prolonged Heating)Medium
Catalyst Cost LowLowHigh (Requires specialized ligands)
Purification Filtration/WashColumn ChromatographyFiltration/Wash
Overall Yield ~87% ~71%~72%
Relative TCO 1.0 (Baseline) 1.3x (Due to yield loss/purification) 1.4x (Due to catalyst costs)

Note: TCO includes labor, energy, waste disposal, and yield-adjusted material costs.

Experimental Protocols

Protocol A: Mild Displacement

Objective: Synthesis of N-alkyl-4-iodo-2-nitroaniline derivative.

  • Setup: Charge a reactor with 2-Fluoro-5-iodonitrobenzene (1.0 equiv) and anhydrous THF (5 vol).

  • Addition: Add amine nucleophile (1.1 equiv) and DIPEA (1.2 equiv) at 20°C.

  • Reaction: Stir at 20–25°C for 2–4 hours. Monitor by HPLC (Target >98% conversion).

    • Contrast: The Chloro-analog would require refluxing in DMF/DMSO for 12+ hours here.

  • Workup: Quench with water (10 vol). The product typically precipitates due to the lipophilic iodine and nitro groups.

  • Isolation: Filter the yellow/orange solid. Wash with water/ethanol (1:1). Dry under vacuum at 45°C.

  • Yield: Expected 90–95%.

Protocol B: Low-Loading Suzuki Coupling

Objective: Biaryl formation from the Iodo-nitro intermediate.

  • Setup: Charge the product from Protocol A (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in Toluene/Water (4:1).
    
  • Catalyst: Add

    
     (0.5 – 1.0 mol%) .
    
    • Contrast: The Bromo-analog would require 3–5 mol% Pd(dppf)Cl2 or similar.

  • Reaction: Degas with nitrogen. Heat to 60–70°C for 4 hours.

  • Workup: Separate phases. Wash organic layer with brine. Scavenge Pd if necessary (though low loading minimizes this need).

  • Crystallization: Concentrate and recrystallize from EtOH/Heptane.

Visualization: Process Workflow

Workflow cluster_step1 Step 1: SNAr cluster_step2 Step 2: Suzuki Coupling Start Start: 2-Fluoro-5-iodonitrobenzene Reagents1 Amine + Base (THF, 25°C) Start->Reagents1 Check1 IPC: HPLC >98%? Reagents1->Check1 Check1->Reagents1 No (Wait) Isolate1 Precipitation & Filtration (High Purity Solid) Check1->Isolate1 Yes Reagents2 Boronic Acid + Base Pd(PPh3)4 (0.5 mol%) Isolate1->Reagents2 Reaction2 Heat to 65°C (Mild Temp Preserves Nitro) Reagents2->Reaction2 FinalProd Final Biaryl Scaffold Reaction2->FinalProd

Figure 2: Optimized synthetic workflow. Note the ambient temperature in Step 1 and low Pd loading in Step 2, driven by the specific reactivity of the F-I-Nitro scaffold.

Safety & Scale-Up Considerations

While 2-Fluoro-5-iodonitrobenzene enables milder chemistry, the nitro group requires careful thermal management during scale-up.

  • Thermal Stability: Nitro-aromatics are potentially energetic.

    • Recommendation: Perform Differential Scanning Calorimetry (DSC) on the starting material and the Step 1 product. Ensure the onset of decomposition is >100°C above the maximum operating temperature.

    • Advantage:[2][3][5][][7][8][9][10] Because the F-analog allows Step 1 to run at 25°C (vs 100°C for Cl), the safety margin is significantly wider.

  • Sensitizers: The compound is an irritant and potential skin sensitizer (typical for halo-nitro aromatics). Use full PPE and containment isolators for solids handling.

  • Waste: The process generates fluoride salts (Step 1) and iodide salts (Step 2). Iodide waste streams should be segregated for potential iodine recovery if operating at multi-ton scales.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link (Establishes the F > Cl reactivity order in activated

    
    ).
    
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Discusses oxidative addition rates I > Br > Cl).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link (Contextualizes the usage of nitro-aromatic scaffolds in drug discovery).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67758, 2-Fluoro-5-iodonitrobenzene. PubChem. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Validation

theoretical vs. experimental reactivity of 2-Fluoro-5-iodonitrobenzene

Topic: Theoretical vs. Experimental Reactivity of 2-Fluoro-5-iodonitrobenzene Content Type: Publish Comparison Guide A Comparative Guide for High-Precision Scaffold Functionalization Executive Summary 2-Fluoro-5-iodonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical vs. Experimental Reactivity of 2-Fluoro-5-iodonitrobenzene Content Type: Publish Comparison Guide

A Comparative Guide for High-Precision Scaffold Functionalization

Executive Summary

2-Fluoro-5-iodonitrobenzene (CAS 3819-06-5) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. Unlike symmetric di-halides, this molecule offers two distinct activation sites controlled by separate mechanistic regimes:

  • C–F Bond (Ortho to Nitro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the strong inductive effect (
    
    
    
    ) of the fluorine and the resonance withdrawal (
    
    
    ) of the ortho-nitro group.[1]
  • C–I Bond (Meta to Nitro): Labile towards oxidative addition by low-valent metals (Pd, Cu), facilitating chemoselective cross-coupling reactions (Suzuki, Sonogashira, Heck) without disturbing the C–F bond.

This guide analyzes the theoretical basis for this selectivity and provides validated experimental protocols to exploit it, contrasting its performance with chloro- and bromo-analogs.

Part 1: Theoretical Framework & Electronic Activation

To predict reactivity, we must analyze the electronic distribution. The nitro group (


) is the "commander" of the ring, directing nucleophiles to the ortho and para positions.
  • The Fluorine Advantage (

    
    ):  In 
    
    
    
    reactions, the rate-determining step is often the formation of the Meisenheimer complex. Fluorine is the most electronegative element, creating a highly electron-deficient carbon at the C-2 position. This lowers the energy of the transition state for nucleophilic attack more effectively than chlorine or bromine, despite being a poorer leaving group in
    
    
    /
    
    
    systems.
  • The Iodine Advantage (Cross-Coupling): The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). This ensures that Pd(0) catalysts undergo oxidative addition almost exclusively at the C–I bond, leaving the stronger C–F bond (~115 kcal/mol) intact.

Visualization: Electronic Activation Map

The following diagram illustrates the dual-activation pathways available on the scaffold.

ReactivityMap Core 2-Fluoro-5-iodonitrobenzene Nitro NO2 Group (Activator) Core->Nitro Fluoro C-F Bond (SNAr Site) Core->Fluoro Iodo C-I Bond (Coupling Site) Core->Iodo Nitro->Fluoro Ortho-Activation (-M, -I effects) SNAr Nucleophilic Attack (Amines, Alkoxides) Fluoro->SNAr Coupling Pd(0) Oxidative Addition (Boronic Acids, Alkynes) Iodo->Coupling

Figure 1: Orthogonal reactivity map showing the distinct activation modes for the C-F and C-I bonds.

Part 2: Experimental Reality – Nucleophilic Aromatic Substitution ( )

Hypothesis: The C-F bond will react preferentially with nucleophiles (amines, thiols, alkoxides) under basic conditions, while the C-I bond remains inert.

Comparative Kinetics: Leaving Group Effects

In


 reactions activated by an ortho-nitro group, the reaction rate typically follows the order F >> Cl ≈ Br > I . This is counter-intuitive to standard aliphatic substitution but is well-validated for this scaffold.
Leaving Group (X)Relative Rate (

)
Explanation
Fluorine (-F) 300–1000 Strong inductive effect stabilizes the Meisenheimer intermediate.
Chlorine (-Cl)1Weaker inductive effect; slower addition step.
Bromine (-Br)~1Similar to Chlorine.
Iodine (-I)< 1Weakest inductive effect; steric hindrance may impede attack.
Validated Protocol: Selective Amination

Objective: Displace Fluorine with Morpholine while retaining Iodine.

  • Reagents: 2-Fluoro-5-iodonitrobenzene (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve substrate in dry ACN (0.2 M).

    • Add

      
       followed by dropwise addition of Morpholine at 0°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Heating is rarely required due to the high reactivity of the fluoro-nitro motif.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting material. The product is usually more polar (yellow/orange spot).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Expected Yield: >90%.

  • Critical Control Point: Avoid using strong organometallic bases (e.g.,

    
    -BuLi) which could trigger Lithium-Halogen exchange at the Iodine position.
    
Part 3: Experimental Reality – Chemoselective Cross-Coupling

Hypothesis: The C-I bond allows for Pd-catalyzed coupling at room temperature or mild heating, preserving the C-F bond for later stages.

Chemoselectivity Decision Tree

The following workflow illustrates how to navigate the chemoselectivity issues when planning a synthesis.

ChemoSelectivity Start Start: 2-Fluoro-5-iodonitrobenzene Choice Target Reaction? Start->Choice PathA Suzuki/Sonogashira Coupling Choice->PathA C-C Bond Formation PathB Nucleophilic Substitution Choice->PathB C-N/C-O Bond Formation CondA Conditions: Pd(PPh3)4, Base, Mild Heat PathA->CondA CondB Conditions: Amine/Alkoxide, Base, < 50°C PathB->CondB ResultA Product: 5-Aryl-2-fluoronitrobenzene (F retained) CondA->ResultA ResultB Product: 2-Amino-5-iodonitrobenzene (I retained) CondB->ResultB

Figure 2: Decision tree for selecting the primary functionalization pathway.

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Couple phenylboronic acid at the C-I position without hydrolyzing the C-F bond.

  • Reagents: 2-Fluoro-5-iodonitrobenzene (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (3-5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: DME/Water (3:1) or Toluene/Water. Avoid nucleophilic solvents like alcohols if high temperatures are needed, to prevent

    
     side reactions.
    
  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine substrate, boronic acid, and catalyst in the reaction vessel.

    • Add base solution.[2][3][4][5][6]

    • Heat to 60–80°C. Note: The C-I bond is reactive enough that reflux is often unnecessary, minimizing the risk of hydrolyzing the C-F bond to a phenol.

  • Workup: Filter through Celite, extract with EtOAc.

  • Expected Yield: 80–95%.

Part 4: Comparative Performance vs. Alternatives

Why choose 2-Fluoro-5-iodonitrobenzene over its analogs?

Feature2-Fluoro-5-iodonitrobenzene2-Fluoro-5-bromonitrobenzene2-Chloro-5-iodonitrobenzene

Reactivity
High (F is best leaving group)High (F is best leaving group)Moderate (Cl is slower than F)
Coupling Reactivity Excellent (C-I is weakest bond)Good (C-Br requires higher T)Excellent (C-I is weakest bond)
Selectivity Window Wide (Large

E between C-I and C-F activation)
Narrower (C-Br and C-F activation energies are closer)Wide (C-I reacts before C-Cl)
Cost/Availability ModerateLowerModerate

Conclusion: The Fluoro-Iodo combination offers the widest "selectivity window." You can perform


 at 0°C (driven by F) and Coupling at RT-60°C (driven by I). The Bromo-analog often requires higher temperatures for coupling, which increases the risk of side reactions at the Fluorine position.
References
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (

    
    ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link
    
  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Link

  • Apollo Scientific. (2025).[7] Product Data: 2-Fluoro-5-iodonitrobenzene (CAS 364-75-0).[7] Link

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • BenchChem. (2025). Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Link

Sources

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